Technical Documentation Center

11-Hydroxyoctadec-9-enoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 11-Hydroxyoctadec-9-enoic acid
  • CAS: 925-40-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 11-Hydroxyoctadec-9-enoic Acid: From Chemical Structure to Biological Significance

For Researchers, Scientists, and Drug Development Professionals Introduction 11-Hydroxyoctadec-9-enoic acid is a long-chain fatty acid that has garnered interest within the scientific community due to its presence in var...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Hydroxyoctadec-9-enoic acid is a long-chain fatty acid that has garnered interest within the scientific community due to its presence in various biological systems and its potential, though not yet fully elucidated, physiological roles.[1] This guide provides a comprehensive overview of its chemical structure, properties, biosynthesis, and known biological implications, alongside detailed methodologies for its analysis. As a member of the hydroxy fatty acid family, it is structurally related to other well-studied oxidized linoleic acid metabolites, such as 9-HODE and 13-HODE, which are known to be involved in inflammatory and metabolic signaling pathways. Understanding the nuances of 11-Hydroxyoctadec-9-enoic acid is crucial for researchers investigating lipid metabolism, cellular signaling, and the development of novel therapeutics.

Part 1: Chemical Structure and Physicochemical Properties

11-Hydroxyoctadec-9-enoic acid is an 18-carbon fatty acid characterized by a hydroxyl group at the 11th carbon and a double bond between the 9th and 10th carbons. The specific stereochemistry of the hydroxyl group and the configuration of the double bond (cis or trans) can vary, leading to different isomers with potentially distinct biological activities. The most commonly cited form is (E)-11-hydroxyoctadec-9-enoic acid.[1][2]

The presence of both a hydroxyl group and a carboxylic acid function imparts amphiphilic properties to the molecule, influencing its solubility and interaction with biological membranes and proteins.

PropertyValueSource
Molecular Formula C18H34O3PubChem[1]
Molecular Weight 298.5 g/mol PubChem[1]
IUPAC Name (E)-11-hydroxyoctadec-9-enoic acidPubChem[1]
Computed XLogP3 5.8PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 15PubChem[1]

Part 2: Biosynthesis and Metabolism

The formation of 11-Hydroxyoctadec-9-enoic acid has been observed in microbial and algal systems, suggesting specific enzymatic pathways for its production.

Microbial Biotransformation

Certain bacteria, such as Pseudomonas sp. 32T3, are capable of producing (E)-11-hydroxy-9-octadecenoic acid through the biotransformation of oleic acid.[2] This process involves the hydration of the double bond in oleic acid, a reaction catalyzed by oleate hydratase enzymes. This microbial production pathway is of interest for the potential biotechnological synthesis of this and other hydroxy fatty acids.

Oleic_Acid Oleic Acid Enzyme Oleate Hydratase (e.g., from Pseudomonas sp.) Oleic_Acid->Enzyme Product (E)-11-Hydroxyoctadec-9-enoic Acid Enzyme->Product Biotransformation HODE_isomers 9-HODE & 13-HODE (Isomers of 11-HODE) PPARs PPARs (e.g., PPARγ) HODE_isomers->PPARs Activate GPR132 GPR132 (G2A) HODE_isomers->GPR132 Activate Gene_Expression Modulation of Gene Expression PPARs->Gene_Expression Inflammation Inflammation GPR132->Inflammation Gene_Expression->Inflammation Metabolism Metabolic Regulation Gene_Expression->Metabolism

Caption: Known Signaling Pathways of 9-HODE and 13-HODE, Isomers of 11-Hydroxyoctadec-9-enoic Acid.

Given the toxic effects observed with the isomeric mixture containing the 11-hydroxy form, it is plausible that it could modulate inflammatory pathways, though the specific receptors and downstream signaling cascades remain to be elucidated. Further research is necessary to determine if 11-Hydroxyoctadec-9-enoic acid directly interacts with PPARs, GPR132, or other cellular targets to exert its biological effects.

Part 4: Analytical Methodologies

Accurate quantification of 11-Hydroxyoctadec-9-enoic acid in biological matrices is essential for understanding its physiological and pathological relevance. The following section provides detailed protocols for its extraction, purification, and analysis.

Extraction and Purification

A robust method for isolating hydroxy fatty acids from complex biological samples like plasma or tissue homogenates involves a combination of liquid-liquid extraction and solid-phase extraction (SPE).

Step-by-Step Protocol for Extraction and SPE:

  • Sample Homogenization: Homogenize tissue samples in a cold solvent mixture, such as 2:1 (v/v) chloroform:methanol, to extract lipids. For plasma or serum, protein precipitation with a cold solvent like methanol is recommended.

  • Internal Standard Spiking: Add an appropriate internal standard, such as a deuterated analog of a similar hydroxy fatty acid, to the sample to allow for accurate quantification.

  • Liquid-Liquid Extraction (for tissues): After homogenization, add water to create a biphasic system. Centrifuge and collect the lower organic phase containing the lipids.

  • Drying and Reconstitution: Evaporate the organic solvent under a stream of nitrogen. Reconstitute the lipid extract in a solvent compatible with the subsequent SPE step.

  • Solid-Phase Extraction (SPE):

    • Cartridge: Use a C18 SPE cartridge.

    • Conditioning: Condition the cartridge with methanol followed by water.

    • Sample Loading: Load the reconstituted lipid extract onto the cartridge.

    • Washing: Wash the cartridge with an aqueous solvent to remove polar impurities.

    • Elution: Elute the hydroxy fatty acids with a more non-polar solvent, such as methanol or acetonitrile.

  • Final Drying and Reconstitution: Evaporate the eluate to dryness and reconstitute the purified extract in a suitable solvent for LC-MS/MS or GC-MS analysis.

cluster_0 Sample Preparation cluster_1 Solid-Phase Extraction (SPE) cluster_2 Final Preparation Homogenization 1. Homogenization/ Protein Precipitation LLE 2. Liquid-Liquid Extraction (for tissues) Homogenization->LLE Drying1 3. Drying & Reconstitution LLE->Drying1 Conditioning 4. Cartridge Conditioning (C18) Drying1->Conditioning Loading 5. Sample Loading Conditioning->Loading Washing 6. Washing Loading->Washing Elution 7. Elution Washing->Elution Drying2 8. Final Drying & Reconstitution Elution->Drying2 Analysis Ready for Analysis (LC-MS/MS or GC-MS) Drying2->Analysis

Caption: Experimental Workflow for the Extraction and Purification of 11-Hydroxyoctadec-9-enoic Acid.

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of hydroxy fatty acids.

Step-by-Step Protocol for LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: Use a reverse-phase C18 column.

    • Mobile Phase: A gradient of water and methanol or acetonitrile, both typically containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

    • Flow Rate: A typical flow rate is 0.2-0.5 mL/min.

  • Mass Spectrometry Detection:

    • Ionization: Use electrospray ionization (ESI) in negative ion mode.

    • Detection Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • MRM Transitions: Select specific precursor-to-product ion transitions for 11-Hydroxyoctadec-9-enoic acid and the internal standard for high selectivity and sensitivity.

  • Quantification: Generate a standard curve using known concentrations of a pure standard of 11-Hydroxyoctadec-9-enoic acid. Calculate the concentration in the biological samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Quantification by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for analyzing fatty acids, but it requires a derivatization step to increase the volatility of the analytes.

Step-by-Step Protocol for GC-MS Analysis:

  • Derivatization:

    • Convert the carboxylic acid group to a methyl ester (FAME) using a reagent like BF3-methanol or by acid-catalyzed esterification.

    • Convert the hydroxyl group to a trimethylsilyl (TMS) ether using a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). [3]2. Chromatographic Separation:

    • Column: Use a non-polar or semi-polar capillary column.

    • Carrier Gas: Helium is commonly used.

    • Temperature Program: A temperature gradient is used to separate the derivatized fatty acids.

  • Mass Spectrometry Detection:

    • Ionization: Use electron ionization (EI).

    • Detection Mode: Operate the mass spectrometer in selected ion monitoring (SIM) mode, targeting characteristic fragment ions of the derivatized 11-Hydroxyoctadec-9-enoic acid.

  • Quantification: Similar to LC-MS/MS, use an internal standard and a standard curve for accurate quantification.

Conclusion

11-Hydroxyoctadec-9-enoic acid represents an intriguing molecule at the intersection of lipid metabolism and cellular signaling. While its chemical properties and methods for its analysis are well-established, its specific biological functions are still largely unknown and represent a promising area for future research. The toxic effects observed in animal studies with an isomeric mixture containing this compound underscore the importance of further investigation into its mechanisms of action. A deeper understanding of its interactions with cellular targets will be critical for elucidating its role in health and disease and for evaluating its potential as a biomarker or therapeutic target.

References

  • Rodríguez, E., et al. (2001). Identification of (E)-11-hydroxy-9-octadecenoic acid and (E)-9-hydroxy-10-octadecenoic acid by biotransformation of Oleic acid by pseudomonas sp. 32T3. Journal of the American Oil Chemists' Society, 78(6), 593–597. [Link]

  • Ko, Y.-C., et al. (2022). Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation. Antioxidants, 11(2), 180. [Link]

  • Taylor & Francis. (n.d.). Omega 9 fatty acid – Knowledge and References. [Link]

  • GC-MS Characterization of Hydroxy Fatty Acids Generated From Lipid Oxidation in Vegetable Oils. (2017). Journal of the American Oil Chemists' Society. [Link]

  • U.S. Environmental Protection Agency. (2023). 9-Octadecenoic acid, 12-hydroxy-, (9Z,12R)-, compd. with morpholine (1:1). [Link]

  • Food & Function. (2022). Glucose metabolism enhancement by 10-hydroxy-2-decenoic acid via the PI3K/AKT signaling pathway in high-fat-diet/streptozotocin induced type 2 diabetic mice. [Link]

  • PubChem. (n.d.). 11-Hydroxy-9-octadecenoic acid. [Link]

  • Patilea-Vrana, G. I., Anoshchenko, O., & Unadkat, J. D. (2019). Hepatic Enzymes Relevant to the Disposition of (−)-∆9-Tetrahydrocannabinol (THC) and Its Psychoactive Metabolite, 11-OH-THC. Drug Metabolism and Disposition, 47(3), 249–256. [Link]

  • Devappa, R. K., et al. (2016). Hydroxy-octadecenoic acids instead of phorbol esters are responsible for the Jatropha curcas kernel cake's toxicity. Scientific Reports, 6, 28588. [Link]

  • ResearchGate. (2025). (PDF) Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation. [Link]

  • Journal of Drug Delivery and Therapeutics. (2023). GCMS and FTIR analysis of ethanol and methanol leave extract of Urena lobata (Caesar weed) for bioactive phytochemical constituents. [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (2024). Molecular Docking Analysis of 9-Octadecene, 9,12,15-Octadecatrienoic acid, Methyl Ester, Phytol, 9,12-Octadecadienoic Acid and 9. [Link]

  • UCI Center for the Study of Cannabis. (n.d.). Hepatic Enzymes Relevant to the Disposition of (-)-∆9- Tetrahydrocannabinol (THC) and Its Psychoactive Metabolite, 11-OH-THC. [Link]

  • Frontiers. (2021). Tetradecanoic Acids With Anti- Virulence Properties Increase the Pathogenicity of Pseudomonas aeruginosa in a Murine Cutaneous Infection Model. [Link]

  • MDPI. (2025). Behind the Therapeutic Effects of Royal Jelly: Recent Advances in the Specific Properties of 10-Hydroxydecanoic Acid. [Link]

  • ResearchGate. (2025). (PDF) The anti-inflammatory effect of 10-oxo- trans -11-octadecenoic acid (KetoC) on RAW 264.7 cells stimulated with Porphyromonas gingivalis lipopolysaccharide. [Link]

Sources

Exploratory

biological function of 11-hydroxy-9-octadecenoic acid in gut health

An In-depth Technical Guide to the Biological Function of 11-Hydroxy-9-Octadecenoic Acid in Gut Health Preamble: Charting Unexplored Territory in Gut Lipid Signaling To our fellow researchers, scientists, and drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Biological Function of 11-Hydroxy-9-Octadecenoic Acid in Gut Health

Preamble: Charting Unexplored Territory in Gut Lipid Signaling

To our fellow researchers, scientists, and drug development professionals,

The vast and intricate signaling network within the human gut continues to present new frontiers in biology and therapeutic innovation. Among the most dynamic and influential players in this ecosystem are the lipid mediators derived from dietary fatty acids. While significant research has illuminated the roles of certain oxidized linoleic acid metabolites, such as 9-HODE and 13-HODE, the specific functions of many of their isomers remain largely enigmatic.

This guide focuses on one such molecule: 11-hydroxy-9-octadecenoic acid (11-HODE) . It must be stated at the outset that direct, empirical evidence detailing the role of 11-HODE in gut health is, as of this writing, nascent. Therefore, this document deviates from a simple review of established facts. Instead, it serves as a forward-looking technical guide, synthesizing robust data from closely related isomers to construct a scientifically-grounded, hypothetical framework for the function of 11-HODE.

Our objective is to provide a comprehensive roadmap for the scientific community—to illuminate the most probable mechanisms of action, to detail the rigorous experimental methodologies required for their validation, and to catalyze focused research into this promising, yet under-explored, signaling molecule. We will proceed by exploring its likely origins, its probable molecular targets, and the downstream biological consequences for intestinal homeostasis, all while providing the detailed protocols necessary to move these hypotheses from theory to validated science.

Section 1: The Biosynthesis of 11-HODE: A Host-Microbe Collaboration

The presence and concentration of 11-HODE in the gut lumen are predicated on its synthesis from the essential fatty acid, linoleic acid. We propose a dual-origin model involving both host and microbial enzymatic machinery.

Host-Mediated Synthesis via Cytochrome P450 Enzymes

The intestinal epithelium is a metabolically active barrier, expressing a range of Cytochrome P450 (CYP) enzymes.[1][2][3] These enzymes are critical for the phase I metabolism of a vast array of xenobiotics and endogenous molecules, including fatty acids.[3][4] Specifically, certain CYP isoforms are known to catalyze the hydroxylation of polyunsaturated fatty acids. It is highly plausible that intestinal CYPs (e.g., members of the CYP2C and CYP2J families) contribute to the conversion of luminal linoleic acid into 11-HODE, among other regioisomers.[3]

Microbiota-Mediated Synthesis

The gut microbiome possesses a vast and diverse enzymatic repertoire that far exceeds that of the host. Numerous bacterial species, particularly within the Clostridia and Gammaproteobacteria classes, are known to metabolize dietary linoleic acid.[5][6] This biotransformation can lead to the production of various conjugated linoleic acids (CLAs) and hydroxy fatty acids.[5][7] While specific pathways for 11-HODE are yet to be identified, the established capacity of gut microbes to hydrate the double bonds of linoleic acid strongly suggests that certain species are capable of producing 11-HODE as a metabolic byproduct.[6][8]

G cluster_host Host (Intestinal Epithelium) cluster_microbiota Gut Microbiota Linoleic_Acid_Host Dietary Linoleic Acid CYP_Enzymes Cytochrome P450 Enzymes (e.g., CYP2C, CYP2J2) Linoleic_Acid_Host->CYP_Enzymes Hydroxylation 11_HODE 11-HODE CYP_Enzymes->11_HODE Synthesis Linoleic_Acid_Microbe Dietary Linoleic Acid Bacterial_Enzymes Bacterial Hydratases / Oxygenases Linoleic_Acid_Microbe->Bacterial_Enzymes Biotransformation Bacterial_Enzymes->11_HODE Synthesis

Caption: Proposed dual pathways for 11-HODE biosynthesis in the gut.

Section 2: Core Molecular Mechanisms of 11-HODE Action

Based on the well-documented activities of its isomers, 9-HODE and 13-HODE, we hypothesize that 11-HODE exerts its biological effects in the gut primarily through two key receptor families: the nuclear receptor PPARγ and the G-protein coupled receptor GPR132.

Activation of Peroxisome Proliferator-Activated Receptor-Gamma (PPARγ)

Causality: PPARγ is a ligand-activated transcription factor that serves as a master regulator of intestinal inflammation and metabolic homeostasis.[9][10] Its activation in intestinal epithelial cells and immune cells (like macrophages) leads to the transrepression of pro-inflammatory genes (e.g., those regulated by NF-κB) and the upregulation of genes involved in fatty acid metabolism and barrier integrity.[11][12][13] The structural similarity of 11-HODE to known PPARγ agonists 9-HODE and 13-HODE makes it a prime candidate for a natural endogenous ligand in the gut.[9][13]

Mechanism of Action: Upon binding to 11-HODE, PPARγ would undergo a conformational change, release co-repressor proteins, and recruit co-activator proteins. This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, initiating their transcription.

PPAR_Pathway cluster_nucleus Nucleus 11_HODE 11-HODE PPARg PPARγ 11_HODE->PPARg Binds & Activates RXR RXR PPARg->RXR Heterodimerizes CoRepressor Co-Repressor PPARg->CoRepressor Dissociates PPRE PPRE (Target Gene Promoter) PPARg->PPRE Binds RXR->PPRE CoActivator Co-Activator CoActivator->PPARg Recruited Gene_Transcription Gene Transcription PPRE->Gene_Transcription Biological_Effects Biological Effects: - Anti-inflammatory - Barrier Enhancement Gene_Transcription->Biological_Effects

Caption: Proposed signaling pathway for 11-HODE-mediated PPARγ activation.

Modulation of G-Protein Coupled Receptor 132 (GPR132)

Causality: GPR132 (also known as G2A) is expressed on the surface of immune cells, notably macrophages and lymphocytes, and has been identified as a receptor for various oxidized fatty acids, including 9-HODE and 11-HETE.[14][15][16] Activation of GPR132 is linked to the modulation of immune cell migration, cytokine production, and inflammatory responses.[14][17][18] Given its structural features, 11-HODE is a strong candidate ligand for GPR132. Its activity at this receptor would provide a mechanism for directly influencing the behavior of resident immune cells within the gut's lamina propria.

Mechanism of Action: As a Gq-coupled receptor, ligand binding by 11-HODE would be expected to activate Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade results in the release of intracellular calcium (Ca²⁺) and the activation of Protein Kinase C (PKC), culminating in downstream cellular responses such as cytokine secretion and altered cell motility.

GPR132_Pathway 11_HODE 11-HODE GPR132 GPR132 Receptor 11_HODE->GPR132 Binds Gq Gq Protein GPR132->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release->PKC Cellular_Response Cellular Response: - Cytokine Modulation - Altered Migration PKC->Cellular_Response

Caption: Hypothesized GPR132 signaling cascade upon activation by 11-HODE.

Section 3: Anticipated Biological Functions in Gut Homeostasis

The activation of PPARγ and GPR132 by 11-HODE is predicted to culminate in two critical, interconnected functions: the attenuation of inflammation and the reinforcement of the intestinal epithelial barrier.

Regulation of Intestinal Inflammation

Inflammatory bowel disease (IBD) is characterized by a hyperactive mucosal immune response.[11][19] 11-HODE, through PPARγ activation, could suppress this inflammation by inhibiting the NF-κB signaling pathway, a central hub for the transcription of pro-inflammatory cytokines like TNF-α and IL-6.[11] Furthermore, its action on GPR132 could modulate the phenotype of macrophages, potentially promoting a shift from a pro-inflammatory M1 state to an anti-inflammatory, tissue-reparative M2 state.

Enhancement of Gut Barrier Integrity

A compromised intestinal barrier is a hallmark of many gastrointestinal disorders, leading to increased permeability ("leaky gut") and the translocation of harmful luminal contents.[20][21][22] PPARγ activation is known to directly enhance barrier function by increasing the expression of key tight junction proteins, including Claudin-1, Occludin, and ZO-1, which seal the paracellular space between epithelial cells.[11][23] By strengthening this physical barrier, 11-HODE could mitigate the primary trigger for mucosal immune activation.

Section 4: Experimental Workflows for Validation

Protocol 1: In Vitro PPARγ Reporter Gene Assay

Objective: To determine if 11-HODE is a direct agonist of PPARγ and to quantify its activation potential.

Methodology:

  • Cell Culture: Maintain HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Transfection: Co-transfect cells in a 24-well plate using a lipid-based transfection reagent with:

    • An expression vector for full-length human PPARγ.

    • A PPRE-driven firefly luciferase reporter vector (e.g., pTK-PPREx3-luc).

    • A constitutively expressed Renilla luciferase vector for normalization (e.g., pRL-TK).

  • Treatment: 24 hours post-transfection, replace the medium with a serum-free medium containing various concentrations of 11-HODE (e.g., 0.1 µM to 50 µM), a vehicle control (e.g., 0.1% DMSO), and a positive control (e.g., 1 µM Rosiglitazone).

  • Incubation: Incubate cells for an additional 18-24 hours.

  • Lysis & Readout: Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system on a luminometer.

  • Analysis: Normalize firefly luciferase activity to Renilla luciferase activity. Calculate the fold change in activity relative to the vehicle control.

Trustworthiness Check: The inclusion of a known potent agonist (Rosiglitazone) validates the responsiveness of the assay system. A dose-response curve for 11-HODE will establish potency and efficacy.

Sources

Foundational

Biotransformation of Oleic Acid to 11-Hydroxyoctadec-9-enoic Acid: A Technical Guide for Advanced Biocatalysis

Executive Summary The selective oxyfunctionalization of unactivated carbon-hydrogen (C–H) bonds remains one of the most formidable challenges in synthetic organic chemistry. In the context of lipid modification, the conv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The selective oxyfunctionalization of unactivated carbon-hydrogen (C–H) bonds remains one of the most formidable challenges in synthetic organic chemistry. In the context of lipid modification, the conversion of oleic acid (cis-9-octadecenoic acid) into specific oxylipins, such as 11-hydroxyoctadec-9-enoic acid , is highly sought after. This specific monohydroxy fatty acid exhibits notable antimicrobial properties and has recently been implicated as a protective metabolite in end-stage kidney disease (ESKD) 1[1].

Because chemical synthesis lacks the necessary regio- and stereocontrol to target the C11 position without exhaustive protection/deprotection schemes, biocatalysis is the mandatory approach. This whitepaper details the two primary validated pathways for this biotransformation: whole-cell biocatalysis using Pseudomonas sp. 32T3 and cell-free enzymatic synthesis utilizing recombinant Unspecific Peroxygenases (UPOs).

Mechanistic Pathways of Oxyfunctionalization

The biological insertion of a hydroxyl group at the C11 position of oleic acid relies on two fundamentally different catalytic paradigms.

Pathway A: Whole-Cell Bioconversion via Pseudomonas sp. 32T3

Pseudomonas sp. 32T3, a strain isolated from vegetable oil-contaminated soil, possesses an evolutionary adaptation to utilize lipid-rich environments as a sole carbon source. It converts oleic acid into three distinct monohydroxy acids, primarily yielding (E)-11-hydroxy-9-octadecenoic acid 2[2]. Causality of the Mechanism: This transformation is driven by a complex of cellular hydratases and isomerases. The native cis-9 double bond of oleic acid undergoes isomerization to a trans configuration, accompanied by highly stereospecific hydration. Utilizing whole cells is critical here because the membrane-bound nature of these enzyme complexes and their reliance on intracellular cofactor regeneration (e.g., NAD(P)H) makes isolated enzyme applications highly unstable.

Pathway B: Enzymatic Hydroxylation via Unspecific Peroxygenases (UPOs)

UPOs are secreted fungal heme-thiolate enzymes that catalyze the direct transfer of oxygen from hydrogen peroxide (H₂O₂) to unactivated C–H bonds. When recombinant UPO from Coprinopsis virescens (CviUPO) is incubated with oleic acid, it performs an ω-7 hydroxylation, generating 11-hydroxyoctadec-9-enoic acid alongside 9,10-epoxyoctadecanoic acid 3[3]. Causality of the Mechanism: Unlike cytochrome P450s, UPOs do not require auxiliary flavin reductases or expensive NAD(P)H cofactors. H₂O₂ acts simultaneously as the oxygen donor and electron acceptor. The regioselectivity (targeting C11) is dictated by the hydrophobic substrate channel of the CviUPO, which optimally positions the ω-7 carbon of the fatty acid chain adjacent to the reactive Compound I (Fe^IV=O) intermediate.

Pathways Oleic Oleic Acid (cis-9-octadecenoic acid) Pseudomonas Pseudomonas sp. 32T3 (Whole-Cell Biocatalysis) Oleic->Pseudomonas Mineral Medium 25-30°C UPO C. virescens UPO (Enzymatic Oxyfunctionalization) Oleic->UPO H2O2 Activation Cell-Free Product11 (E)-11-hydroxyoctadec-9-enoic acid (Target Product) Pseudomonas->Product11 Isomerization/Hydration Byprod1 (E)-10-hydroxy-8-octadecenoic acid & (E)-9-hydroxy-10-octadecenoic acid Pseudomonas->Byprod1 Side Reactions UPO->Product11 ω-7 Hydroxylation Byprod2 9,10-epoxyoctadecanoic acid UPO->Byprod2 Epoxidation (Major)

Biotransformation pathways of oleic acid to 11-hydroxyoctadec-9-enoic acid via bacteria and UPOs.

Quantitative Data: Yield & Product Distribution

The choice between whole-cell and cell-free systems depends heavily on the desired purity profile and scale. The table below summarizes the comparative performance of both systems based on established literature 2[2] 3[3].

Biocatalytic SystemCatalyst TypePrimary Target ProductMajor Byproducts / Co-productsOperational Advantage
Pseudomonas sp. 32T3 Whole-Cell (In Vivo)(E)-11-hydroxy-9-octadecenoic acid(E)-10-hydroxy-8-octadecenoic acid, (E)-9-hydroxy-10-octadecenoic acidNative cofactor regeneration; robust in biphasic media.
C. virescens UPO Cell-Free Enzyme9,10-epoxyoctadecanoic acid11-hydroxyoctadec-9-enoic acid (ω-7-OH)Direct H₂O₂ activation; highly tunable reaction conditions.

Self-Validating Experimental Protocols

To ensure scientific integrity, the protocols below are designed as closed-loop, self-validating systems. The biological generation of the molecule is intrinsically linked to a rigorous analytical derivatization step that proves the exact carbon position of the hydroxyl group.

Protocol 1: Whole-Cell Biotransformation (Pseudomonas sp. 32T3)

Rationale: Cultivating the bacteria in a strict mineral medium with oleic acid as the sole carbon source forces the upregulation of the specific lipid-modifying enzymes required for this biotransformation 2[2].

  • Media Preparation: Prepare a mineral medium (g/L): K₂HPO₄ (2.0), KH₂PO₄ (1.0), KCl (0.1), MgSO₄·7H₂O (0.5), CaCl₂ (0.01), FeSO₄·7H₂O (0.012), NaNO₃ (7.0). Adjust pH to 6.8.

  • Inoculation & Growth: Inoculate Pseudomonas sp. 32T3 into the medium supplemented with 1% (v/v) technical-grade oleic acid. Incubate at 30°C under rotary agitation (200 rpm) for 72 hours.

  • Extraction: Acidify the culture broth to pH 2.0 using 6M HCl to protonate the carboxylate groups (ensuring partitioning into the organic phase). Extract three times with equal volumes of ethyl acetate.

  • Concentration: Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure using a rotary evaporator.

Protocol 2: Enzymatic Synthesis (Recombinant CviUPO)

Rationale: UPOs require H₂O₂ to form the reactive iron-oxo species. However, high concentrations of H₂O₂ cause irreversible oxidative bleaching of the heme cofactor. Therefore, a continuous, low-concentration feed of H₂O₂ is mandatory 3[3].

  • Reaction Setup: In a 50 mM sodium phosphate buffer (pH 7.0), suspend 2 mM oleic acid. Add 20% (v/v) acetone to enhance substrate solubility.

  • Enzyme Addition: Add purified recombinant CviUPO (typically 50–100 nM final concentration).

  • Controlled Activation: Utilize a syringe pump to continuously feed H₂O₂ (final total concentration 2-5 mM) over 2 hours at 25°C.

  • Quenching: Stop the reaction by adding 1M HCl to drop the pH, followed by extraction with methyl tert-butyl ether (MTBE).

Protocol 3: Analytical Validation via GC-MS Derivatization

Rationale: Free hydroxy fatty acids degrade thermally and tail severely on gas chromatography columns. Dual derivatization (methylation of the acid + silylation of the alcohol) is required to generate a volatile compound that yields a predictable, diagnostic mass fragmentation pattern 2[2].

  • Methylation: Treat the crude extract with ethereal diazomethane (or BF₃/Methanol) at room temperature to convert the carboxylic acid to a methyl ester.

  • Silylation: Evaporate the solvent and react the residue with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS at 60°C for 30 minutes to form the trimethylsilyl (TMS) ether at the hydroxyl group.

  • GC-MS Analysis: Inject into the GC-MS.

  • Data Validation: Confirm the presence of the m/z 285 fragment. Causality of the fragment: This ion arises from the α-cleavage of the C11–C12 bond of the TMS-derivatized molecule. Its presence is the definitive, self-validating proof that the hydroxyl group is located exactly at the C11 position.

Workflow Substrate 1. Substrate Prep Oleic Acid in Buffer Biocatalyst 2. Biocatalysis Add Cells or UPO + H2O2 Substrate->Biocatalyst Extraction 3. Extraction Liquid-Liquid Partitioning Biocatalyst->Extraction Derivatization 4. Derivatization Methylation & TMS Ether Extraction->Derivatization Analysis 5. GC-MS Analysis Identify m/z 285 Fragment Derivatization->Analysis

Standardized self-validating experimental workflow for oleic acid biotransformation and GC-MS analysis.

References

  • Rodríguez, E., Espuny, M. J., Manresa, A., & Guerrero, A. (2001). Identification of (E)-11-hydroxy-9-octadecenoic acid and (E)-9-hydroxy-10-octadecenoic acid by biotransformation of Oleic acid by pseudomonas sp. 32T3. Journal of the American Oil Chemists' Society, 78(6), 593-597.2

  • Linde, D., et al. (2020). Two New Unspecific Peroxygenases from Heterologous Expression of Fungal Genes in Escherichia coli. Applied and Environmental Microbiology, 86(6). 3

  • Perrin, H. J., et al. (2021). Eicosanoids and Related Metabolites Associated with ESKD in a Community-Based Cohort. PLoS Genetics, 17(10).1

Sources

Exploratory

Divergent Fates of Linoleic Acid: A Technical Analysis of 11-HODE vs. HYA

This guide details the structural, biosynthetic, and functional divergence between 11-HODE (an oxidative stress marker) and 10-hydroxy-12-octadecenoic acid (HYA) (a bioactive gut metabolite). Executive Summary: The "Host...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the structural, biosynthetic, and functional divergence between 11-HODE (an oxidative stress marker) and 10-hydroxy-12-octadecenoic acid (HYA) (a bioactive gut metabolite).

Executive Summary: The "Host vs. Microbe" Divide

While both 11-HODE (11-hydroxy-9,12-octadecadienoic acid) and HYA (10-hydroxy-cis-12-octadecenoic acid) originate from the same parent molecule—Linoleic Acid (LA) —they represent diametrically opposed biological fates.

  • 11-HODE is a hallmark of Oxidative Stress . It retains the diene structure of LA and is typically formed via non-enzymatic free radical attack or specific cytochrome P450 activity. It is often associated with pathological inflammation and lipid peroxidation.[1]

  • HYA is a hallmark of Microbial Metabolism . It is a "postbiotic" formed by gut bacteria (Lactobacillus, Bifidobacterium) via a hydration reaction (adding water, not oxygen). It loses one double bond to become a monoene and exerts protective effects on the gut barrier and metabolic regulation.

The Critical Distinction:

11-HODE = Oxidation (


), Diene, Pathological (Host/ROS driven).
HYA  = Hydration (

), Monoene, Protective (Microbiome driven).

Structural & Biosynthetic Divergence

The fundamental difference lies in the chemical modification of the Linoleic Acid backbone (


).
Comparative Chemical Properties
Feature11-HODEHYA (10-Hydroxy-12-octadecenoic acid)
IUPAC Name 11-hydroxy-9,12-octadecadienoic acid10-hydroxy-cis-12-octadecenoic acid
Molecular Formula


Molecular Weight 296.45 Da 298.46 Da
Precursor Linoleic Acid (LA)Linoleic Acid (LA)
Reaction Type Oxidation (Lipid Peroxidation)Hydration (Saturation Metabolism)
Double Bonds 2 (Diene)1 (Monoene)
Key Enzyme/Source ROS (Non-enzymatic), CYP450, or minor LOX side-productCLA-HY (CLA Hydratase) / MCRA (Myosin-cross-reactive antigen)
Primary Producer Mammalian Host (under stress)Gut Microbiota (L. plantarum, B. breve)
Biosynthetic Pathways (Graphviz Visualization)

The following diagram illustrates the "Fork in the Road" for Linoleic Acid processing.

Biosynthesis LA Linoleic Acid (C18:2) ROS ROS / Free Radicals (Oxidative Stress) LA->ROS Host Pathology Microbe Gut Microbiota (Lactobacillus/Bifidobacterium) LA->Microbe Gut Lumen Radical C-11 Lipid Radical (Bis-allylic) ROS->Radical H-abstraction at C11 HODE11 11-HODE (11-hydroxy-9,12-octadecadienoic acid) Radical->HODE11 Radical Trapping (OH) Enzyme Enzyme: CLA-HY / MCRA (Hydratase) Microbe->Enzyme Expression HYA HYA (10-hydroxy-cis-12-octadecenoic acid) Enzyme->HYA Hydration (+H2O) Loss of C9 double bond

Caption: Divergent metabolic fates of Linoleic Acid. Left: Oxidative generation of 11-HODE. Right: Microbial hydration generating HYA.

Physiological & Pharmacological Roles

11-HODE: The Marker of Damage

11-HODE is chemically unique because the hydroxyl group is located at the bis-allylic carbon (C11) . In standard enzymatic peroxidation (e.g., via 15-LOX or 12-LOX), the double bonds shift to form a conjugated diene, resulting in 13-HODE or 9-HODE.

  • Significance: The presence of 11-HODE specifically suggests non-enzymatic free radical attack or specific cytochrome P450 activity, as the bis-allylic radical is typically unstable and rearranges.

  • Pathology: Elevated in atherosclerosis (oxidized LDL), psoriasis, and oxidative liver damage. It serves as a biomarker for direct ROS injury to cell membranes.

HYA: The Metabolic Guardian

HYA is a "postbiotic" that acts as a signaling molecule for the host.

  • Gut Barrier Function: HYA protects against intestinal injury (e.g., DSS-induced colitis) by upregulating tight junction proteins (ZO-1, Occludin) via the GPR40-MEK-ERK pathway.

  • Metabolic Regulation: It acts as an agonist for GPR40 (FFAR1) and GPR120 (FFAR4) , stimulating GLP-1 secretion from enteroendocrine L-cells. This aids in glucose homeostasis and suppresses appetite.

  • Anti-Inflammatory: Inhibits LPS-induced cytokine production (TNF-α) in macrophages.

Signaling Pathway Comparison

Signaling cluster_0 HYA Signaling (Protective) cluster_1 11-HODE Context (Pathogenic) HYA_Ligand HYA GPR GPR40 / GPR120 HYA_Ligand->GPR GLP1 GLP-1 Secretion GPR->GLP1 Metabolic Barrier Tight Junctions (ZO-1, Occludin) GPR->Barrier Anti-inflammatory HODE_Ligand 11-HODE OxStress Oxidative Stress Response HODE_Ligand->OxStress Inflam Pro-inflammatory Cytokines OxStress->Inflam

Caption: Functional signaling dichotomy. HYA activates specific GPCRs for metabolic health; 11-HODE propagates oxidative stress signals.

Analytical Differentiation (LC-MS/MS)

For researchers, distinguishing these two is critical, as they may co-elute depending on the chromatography column used.

Mass Spectrometry Logic

The primary differentiator is the Molecular Weight (MW) .

  • HYA: MW 298. Formed by adding

    
     (MW 18) to LA (MW 280).
    
  • 11-HODE: MW 296. Formed by adding

    
     (MW 16) to LA (MW 280).
    
MRM Transitions (Negative Ion Mode)
CompoundPrecursor Ion (

)
Product Ions (

)
Note
HYA 297.3

183.1 , 171.1Cleavage alpha to C10-OH group.
11-HODE 295.2

195.1 , 171.1Cleavage alpha to C11-OH group.

Scientist's Note: Do not rely solely on retention time. Because HYA has one fewer double bond than 11-HODE, HYA is generally more hydrophobic and will elute later than 11-HODE on a standard C18 Reverse Phase column.

Experimental Protocols

Protocol A: Microbial Production of HYA

For generating HYA standards or treating cell lines.

  • Strain Selection: Use Lactobacillus plantarum (e.g., strain AKU 1009a) or Bifidobacterium breve.

  • Culture Conditions: Cultivate bacteria in MRS broth anaerobically at 37°C for 24 hours.

  • Substrate Addition: Add Linoleic Acid (LA) to the culture (final concentration 0.5 - 2.0 mg/mL) dispersed in BSA or ethanol (max 1% v/v).

  • Biotransformation: Incubate anaerobically for 12–48 hours. The enzyme myosin-cross-reactive antigen (MCRA) / hydratase will convert LA

    
     HYA.[2]
    
  • Extraction: Acidify supernatant to pH 3.0 with HCl. Extract 3x with Ethyl Acetate. Evaporate solvent under nitrogen.

Protocol B: Lipidomic Analysis (Targeted LC-MS/MS)

For separating HYA from HODE isomers in biological samples.

  • Sample Prep: Homogenize tissue/plasma. Perform solid-phase extraction (SPE) using C18 cartridges to remove salts/proteins.

  • LC Conditions:

    • Column: C18 Reverse Phase (e.g., Acquity BEH C18, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Acetic Acid.

    • Mobile Phase B: Acetonitrile (or Methanol) + 0.1% Acetic Acid.

    • Gradient: Start 30% B, ramp to 90% B over 15 mins. (HYA elutes later than HODEs).

  • MS Detection: Triple Quadrupole in Negative Electrospray Ionization (ESI-) mode. Monitor MRM pairs (297

    
    183 for HYA; 295
    
    
    
    195 for 11-HODE).

References

  • Kishino, S., et al. (2013). "Polyunsaturated fatty acid saturation by gut lactic acid bacteria affecting host lipid composition." Proceedings of the National Academy of Sciences, 110(44), 17808-17813. Link

  • Miyamoto, J., et al. (2015). "A gut microbial metabolite of linoleic acid, 10-hydroxy-cis-12-octadecenoic acid, ameliorates intestinal epithelial barrier impairment partially via GPR40-MEK-ERK pathway." Journal of Biological Chemistry, 290(5), 2902-2918. Link

  • Spiteller, G. (1998). "Linoleic acid peroxidation—the dominant lipid peroxidation process in low density lipoprotein—and its relationship to chronic diseases." Chemistry and Physics of Lipids, 95(2), 105-162. Link

  • Nanthirudjanar, T., et al. (2015). "Gut microbial fatty acid metabolites reduce triacylglycerol levels in hepatocytes." Lipids, 50(11), 1093-1102. Link

  • Takeuchi, M., et al. (2015). "Characterization of the linoleic acid Δ9 hydratase catalyzing the first step of polyunsaturated fatty acid saturation metabolism in Lactobacillus plantarum AKU 1009a." Journal of Bioscience and Bioengineering, 119(6), 636-641. Link

Sources

Foundational

11-Hydroxyoctadec-9-enoic acid synonyms and IUPAC nomenclature

An In-Depth Technical Guide to 11-Hydroxyoctadec-9-enoic Acid: Nomenclature, Analytical Profiling, and Pharmacological Potential Executive Summary The exploration of oxygenated fatty acids (oxylipins) has expanded signif...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 11-Hydroxyoctadec-9-enoic Acid: Nomenclature, Analytical Profiling, and Pharmacological Potential

Executive Summary

The exploration of oxygenated fatty acids (oxylipins) has expanded significantly as high-resolution metabolomics uncovers their roles in both microbial defense systems and human physiology. 11-Hydroxyoctadec-9-enoic acid is a monohydroxy fatty acid that has recently garnered attention across two disparate fields: nephrology (as a biomarker for kidney disease protection) and natural product drug discovery (as an anti-MRSA agent). This whitepaper provides a comprehensive technical synthesis of its structural nomenclature, microbial biosynthesis, analytical validation protocols, and emerging therapeutic significance.

Structural Identity and IUPAC Nomenclature

To ensure absolute clarity in literature and database mining, understanding the structural hierarchy of this lipid is critical. The molecule is an 18-carbon chain (octadec-) featuring a principal carboxylic acid functional group at C1, a hydroxyl group at C11, and a single unsaturated double bond at C9.

According to IUPAC nomenclature rules, the numbering begins at the carboxyl carbon. The double bond geometry is strictly trans, denoted as (E), which is a critical determinant of its biological activity and physical properties.

Table 1: Nomenclature, Synonyms, and Database Identifiers

CategoryDescriptor / Identifier
Standard IUPAC Name (E)-11-hydroxyoctadec-9-enoic acid[1]
Stereospecific Name (9E)-11-hydroxyoctadec-9-enoic acid[2]
Common Synonyms 11-hydroxy-9-octadecenoic acid; 11-HOME(9); 9-Octadecenoic acid, 11-hydroxy-[1]
PubChem CID [1]
ChEBI ID CHEBI:179246[1]
Lipid Maps ID LMFA02000211[1]

Microbial Biosynthesis and Biotransformation

While human endogenous production of 11-hydroxyoctadec-9-enoic acid remains under investigation, it is a well-documented secondary metabolite in specific microbial systems.

The most efficient documented production pathway is the microbial biotransformation of oleic acid by Pseudomonas sp. 32T3[3]. When cultivated in a mineral medium with oleic acid as the primary carbon source, the bacteria catalyze an allylic hydroxylation coupled with a double-bond isomerization. This enzymatic process shifts the native cis-9 double bond of oleic acid to a trans-9 configuration while installing a hydroxyl group at the C11 position, yielding (E)-11-hydroxyoctadec-9-enoic acid as the major product[3].

Biotransformation Oleic Oleic Acid (C18:1 cis-9) Pseudomonas Pseudomonas sp. 32T3 (Biocatalyst) Oleic->Pseudomonas Carbon Source Prod1 (E)-11-hydroxyoctadec-9-enoic acid (Target Metabolite) Pseudomonas->Prod1 Allylic Hydroxylation Prod2 Minor Isomers (10-OH & 9-OH) Pseudomonas->Prod2 Side Reactions

Microbial biotransformation of oleic acid into 11-hydroxyoctadec-9-enoic acid.

Physicochemical Properties

Understanding the physicochemical baseline of 11-hydroxyoctadec-9-enoic acid is necessary for optimizing extraction solvents and chromatographic mobile phases. The presence of the mid-chain hydroxyl group significantly lowers its overall lipophilicity compared to its parent oleic acid, making it more amenable to reverse-phase liquid chromatography.

Table 2: Computed Physicochemical Properties [1]

PropertyValueUnit
Molecular Formula C18H34O3-
Molecular Weight 298.46 g/mol
Exact Mass 298.2508Da
XLogP3 (Lipophilicity) 5.8-
Topological Polar Surface Area 57.5Ų
Hydrogen Bond Donors 2-
Hydrogen Bond Acceptors 3-

Analytical Methodologies & Self-Validating Protocols

To isolate and confirm the identity of 11-hydroxyoctadec-9-enoic acid, researchers must employ rigorous, self-validating analytical workflows. The following protocols detail the causality behind each chemical manipulation.

Protocol A: GC-MS Derivatization and Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) requires analytes to be volatile and thermally stable. The native carboxyl and hydroxyl groups of 11-hydroxyoctadec-9-enoic acid induce severe peak tailing and thermal degradation; thus, a two-step derivatization is mandatory.

  • Step 1: Methylation. React the lipid extract with ethereal diazomethane or methanolic HCl. Causality: This converts the carboxylic acid into a methyl ester, eliminating hydrogen bonding at the C1 terminus and drastically increasing volatility.

  • Step 2: Silylation. Treat the dried methyl ester with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 1% TMCS at 60°C for 30 minutes. Causality: This replaces the proton of the C11 hydroxyl group with a trimethylsilyl (TMS) group, preventing thermal dehydration during GC injection.

  • Step 3: Self-Validating Injection. Inject the sample alongside an internal standard (e.g., nonadecanoic acid) and a solvent blank. The blank validates the absence of column carryover, while the internal standard mathematically corrects for extraction losses.

  • Step 4: Spectral Identification. The TMS-ether methyl ester derivative yields a molecular weight of 384[3]. Identity is confirmed by the base peak at m/z 295 [M − OTMS]+ and the diagnostic cleavage ion at m/z 285, which corresponds to the[Me3SiOCH(C6H13)CH=CH(CH2)7COOCH3]+ fragment[3].

Protocol B: NMR Stereochemical Validation

To distinguish the (E) (trans) isomer from the (Z) (cis) isomer, 1H-NMR is the gold standard.

  • Step 1: Preparation. Dissolve the purified compound in CDCl3 containing 0.03% TMS. Causality: CDCl3 provides a lock signal for the spectrometer, while TMS acts as an internal reference (0.00 ppm) to self-validate the accuracy of the chemical shifts.

  • Step 2: Olefinic Analysis. Focus on the chemical shifts of the olefinic protons (H-9 and H-10). In 11-hydroxyoctadec-9-enoic acid, these appear as a doublet of triplets (dt) and a doublet of doublets (dd) around δ 5.35 ppm[4].

  • Step 3: Coupling Constant (J) Calculation. Calculate the J-value between H-9 and H-10. A coupling constant of J = 15.5 to 15.8 Hz definitively confirms the (E) (trans) configuration, as cis double bonds typically exhibit much lower coupling constants (~10 Hz)[4].

Pharmacological Significance and Drug Development

Recent high-throughput metabolomic studies have elevated 11-hydroxyoctadec-9-enoic acid from a mere structural curiosity to a molecule of high clinical and pharmaceutical interest.

Nephroprotection and eGFR Association

In a comprehensive community-based cohort study profiling 223 eicosanoid-related metabolites, 11-hydroxy-9-octadecenoic acid was identified as one of only three metabolites significantly associated with End-Stage Kidney Disease (ESKD)[5]. Using bidirectional Mendelian randomization, researchers demonstrated that higher systemic levels of this hydroxyoctadecenoic acid are strongly protective against ESKD and are causally linked to a higher estimated Glomerular Filtration Rate (eGFR)[5][6]. This positions the lipid as a highly promising biomarker and potential therapeutic scaffold for preventing renal functional decline.

Anti-MRSA Activity from Soil Streptomycetes

In the realm of infectious disease, (9E)-11-hydroxyoctadec-9-enoic acid was recently recovered for the first time from soil Streptomyces species using an LC-ESI-HRMS metabolomics-guided approach[2]. The isolated compound demonstrated direct bactericidal activity against Methicillin-resistant Staphylococcus aureus (MRSA) and Bacillus subtilis[2][7].

Workflow Extract Streptomyces sp. Extract LCMS LC-ESI-HRMS Profiling Extract->LCMS Bioassay Anti-MRSA Bioassay Extract->Bioassay MVDA Multivariate Analysis (OPLS-DA) LCMS->MVDA Bioassay->MVDA Activity Data Isolate (9E)-11-hydroxyoctadec-9-enoic acid MVDA->Isolate Biomarker Isolation

LC-HRMS metabolomics workflow for isolating anti-MRSA biomarkers.

The integration of multivariate data analysis (OPLS-DA) with bioassay-guided fractionation allowed researchers to pinpoint this specific lipid as a primary driver of the extract's anti-MRSA efficacy[7]. This dual biological utility—both as a nephroprotective endogenous-like mediator and an exogenous antimicrobial—makes 11-hydroxyoctadec-9-enoic acid a prime candidate for future synthetic derivatization and pharmacological optimization.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5312851, 11-Hydroxy-9-octadecenoic acid. PubChem.[Link]

  • Rodríguez, E., et al. (2001). Identification of (E)-11-hydroxy-9-octadecenoic acid and (E)-9-hydroxy-10-octadecenoic acid by biotransformation of Oleic acid by pseudomonas sp. 32T3. Journal of the American Oil Chemists' Society, 78(6), 593-597.[Link]

  • Sebak, M., et al. (2025). Defining the biomarkers in anti-MRSA fractions of soil Streptomycetes by multivariate analysis. Antonie van Leeuwenhoek, 118(1).[Link]

  • Rhee, E. P., et al. (2024). Eicosanoids and Related Metabolites Associated with ESKD in a Community-Based Cohort. Nature Structural & Molecular Biology (via NIH PR).[Link]

Sources

Exploratory

11-HODE: The CYP-Derived Bis-Allylic Metabolite of Linoleic Acid

The following technical guide details the biochemistry, analytical detection, and physiological significance of 11-HODE , a distinct and often overlooked metabolite of Linoleic Acid. Content Type: Technical Whitepaper &...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biochemistry, analytical detection, and physiological significance of 11-HODE , a distinct and often overlooked metabolite of Linoleic Acid.

Content Type: Technical Whitepaper & Experimental Guide Subject: 11-Hydroxy-9,12-octadecadienoic acid (11-HODE) Intended Audience: Lipidomics Researchers, DMPK Scientists, and Analytical Chemists.

Executive Summary

While 9-HODE and 13-HODE are widely recognized as the primary oxidation products of Linoleic Acid (LA) via lipoxygenase (LOX) or non-enzymatic free radical attack, 11-HODE represents a distinct, third biological pathway. Unlike its conjugated isomers, 11-HODE is a bis-allylic metabolite formed primarily by Cytochrome P450 (CYP) enzymes.[1]

Its detection is frequently missed in standard lipidomics panels due to a critical chemical instability: 11-HODE rearranges into 9- and 13-HODE under acidic conditions. Consequently, many studies misidentify CYP-mediated LA metabolism as LOX-mediated or non-enzymatic oxidation. This guide provides the corrective methodologies required to stabilize, isolate, and quantify 11-HODE, establishing it as a specific biomarker for CYP activity (specifically CYP3A4 and CYP1A2) in inflammatory and metabolic disease states.

Biosynthesis & Chemical Identity[1][2][3]

The Unique Bis-Allylic Structure

Linoleic Acid (18:2n-6) contains a bis-allylic methylene group at carbon 11 (C11).

  • LOX Pathway: Hydrogen abstraction at C11 leads to oxygen insertion at C9 or C13, forming a conjugated diene system (9-HODE or 13-HODE).

  • CYP Pathway: Cytochrome P450 enzymes can directly insert oxygen at the C11 position without shifting the double bonds, preserving the 1,4-diene structure.

    • Systematic Name: 11-hydroxy-9Z,12Z-octadecadienoic acid.[2][3][4][5][6]

    • Key Feature: Non-conjugated diene (isolable only at neutral pH).

Enzymatic Sources

Unlike 13-HODE (predominantly 15-LOX-1) or 9-HODE (non-enzymatic or COX-1 side reaction), 11-HODE is a specific product of hepatic detoxification enzymes:

  • CYP3A4: The major human isoform responsible for 11-hydroxylation.[7] Production is significantly upregulated by CYP3A inducers like dexamethasone.[8][9][10]

  • CYP1A2: Contributes to 11-HODE formation, particularly in liver microsomes.[1][9]

  • Fungal Mn-LOX: Specific mutant forms of manganese lipoxygenases (e.g., F. oxysporum) can produce 11-HODE, though this is less relevant to mammalian physiology.

The "Artifact Trap": Acid-Catalyzed Rearrangement

The bis-allylic hydroxyl group at C11 is thermodynamically unstable. In the presence of protons (acidic pH), the hydroxyl group facilitates a rearrangement of the double bonds to form the more stable conjugated diene systems of 9-HODE and 13-HODE.

Implication: If a researcher uses a standard acetic acid or formic acid extraction protocol, 11-HODE will disappear , artificially inflating the measured levels of 9- and 13-HODE.

Signaling Pathways & Physiological Role

While 9-HODE acts via GPR132 and 13-HODE via PPAR


, 11-HODE serves primarily as a metabolic intermediate  and a marker of P450 activation .
Pathway Map: Linoleic Acid Oxidation

The following diagram illustrates the divergence between LOX, ROS (Reactive Oxygen Species), and CYP pathways.

LA_Metabolism LA Linoleic Acid (18:2) LOX 15-LOX-1 / 15-LOX-2 LA->LOX ROS ROS / Free Radicals LA->ROS CYP CYP3A4 / CYP1A2 LA->CYP HODE13 13-HODE (Conjugated) LOX->HODE13 Enzymatic ROS->HODE13 Non-enzymatic HODE9 9-HODE (Conjugated) ROS->HODE9 Non-enzymatic HODE11 11-HODE (Bis-Allylic) CYP->HODE11 Bis-allylic Hydroxylation ACID Acidic pH / H+ ACID->HODE13 Rearrangement ACID->HODE9 Rearrangement PPAR PPAR-gamma (Anti-inflammatory) HODE13->PPAR GPR GPR132 (Pro-inflammatory) HODE9->GPR HODE11->ACID Unstable DETOX Detoxification / Metabolic Clearance HODE11->DETOX Putative

Caption: Divergent oxidation of Linoleic Acid. Note the critical rearrangement of 11-HODE into 9/13-HODE under acidic conditions, which masks CYP activity.

Analytical Methodologies (The "How-To")

To validly detect 11-HODE, the analytical workflow must be neutral . Standard lipidomics protocols using 0.1% Formic Acid or Glacial Acetic Acid are incompatible.

Sample Preparation: Neutral Liquid-Liquid Extraction (LLE)

This protocol is self-validating: Spiking a sample with synthetic 11-HODE standard will show recovery only in the neutral arm, while the acidic arm will show conversion to 9/13-HODE.

Reagents:

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • Triphenylphosphine (TPP) or Butylated Hydroxytoluene (BHT) (Antioxidants to prevent auto-oxidation).

  • Ethyl Acetate or Dichloromethane (Neutral solvents).

  • Internal Standard: d4-13-HODE (Use d4-11-HODE if commercially available, otherwise d4-13-HODE is acceptable if separation is achieved).

Protocol Steps:

  • Plasma/Microsome Prep: Aliquot 100 µL sample into a glass tube. Add 10 µL antioxidant solution (0.2 M TPP in methanol).

  • Neutral Extraction: Add 200 µL PBS (pH 7.4) . Do NOT add acid.

  • Solvent Addition: Add 600 µL Ethyl Acetate. Vortex vigorously for 30 seconds.

  • Phase Separation: Centrifuge at 3000 x g for 5 minutes at 4°C.

  • Collection: Transfer the upper organic layer to a fresh glass vial.

  • Drying: Evaporate to dryness under a gentle stream of Nitrogen gas at room temperature. Avoid heat.

  • Reconstitution: Resuspend in 100 µL Methanol/Water (50:50, v/v) immediately prior to injection.

LC-MS/MS Parameters

11-HODE is isomeric with 9- and 13-HODE (MW 296.4). Separation relies on Chromatography (Retention Time) and Fragmentation Patterns .

ParameterSettingNotes
Column C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100mm, 1.7µm)High resolution required to separate isomers.
Mobile Phase A Water (Neutral or 0.01% Acetic Acid - Keep acid minimal)High acid content in mobile phase can degrade 11-HODE on-column.
Mobile Phase B Acetonitrile / Methanol (80:20)
Ionization ESI Negative Mode
Precursor Ion m/z 295.2 [M-H]-Common to all HODEs.
Product Ion (Quant) m/z 171.1 Alpha-cleavage fragment. (Shared with 9-HODE, rely on Rt).
Product Ion (Qual) m/z 277.2 [M-H-H2O]- Loss of water.
Retention Order 11-HODE < 13-HODE / 9-HODE11-HODE is typically more polar and elutes earlier than the conjugated isomers.

Critical QC Step: Run a standard mix of 9-, 13-, and 11-HODE. If 11-HODE co-elutes or is absent, adjust the gradient to be shallower (e.g., 0.5% B increase per minute).

Experimental Protocol: CYP Phenotyping Assay

To confirm if a biological effect or metabolite profile is driven by CYP activity rather than LOX, use this differential inhibition assay.

Workflow Diagram

Experimental_Workflow Start Liver Microsomes / Hepatocytes Substrate Add Linoleic Acid (50 µM) Start->Substrate Control Control (Vehicle) Substrate->Control Inhibitor_CYP Ketoconazole (CYP3A4 Inhibitor) Substrate->Inhibitor_CYP Inhibitor_LOX NDGA / Zileuton (LOX Inhibitors) Substrate->Inhibitor_LOX Incubate Incubate 30 min @ 37°C (NADPH Regenerating System) Control->Incubate Inhibitor_CYP->Incubate Inhibitor_LOX->Incubate Extract Neutral Extraction (pH 7.4) Ethyl Acetate Incubate->Extract LCMS LC-MS/MS Analysis Target: 11-HODE Extract->LCMS Result Interpretation LCMS->Result If 11-HODE drops with Ketoconazole -> CYP Pathway Confirmed

Caption: Differential inhibition workflow to distinguish CYP-mediated 11-HODE synthesis from LOX pathways.

Interpretation of Results
  • CYP3A4 Dependent: 11-HODE levels decrease significantly with Ketoconazole (CYP3A4 inhibitor) but remain unchanged with Zileuton (5-LOX inhibitor) or ML351 (12/15-LOX inhibitor).

  • Induction Marker: In samples treated with Dexamethasone or Rifampicin, 11-HODE levels should increase >5-fold compared to baseline.

References

  • Bylund, J. et al. (1998). Cytochromes P450 with bisallylic hydroxylation activity on arachidonic and linoleic acids studied with human recombinant enzymes and with human and rat liver microsomes. Journal of Pharmacology and Experimental Therapeutics .

  • Oliw, E.H. (1994). Oxygenation of polyunsaturated fatty acids by cytochrome P450 monooxygenases. Progress in Lipid Research .

  • Vangaveti, V. et al. (2010). Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis. Therapeutic Advances in Endocrinology and Metabolism .

  • Kishino, S. et al. (2002). Biosynthesis of conjugated linoleic acid. Journal of Bioscience and Bioengineering .

  • Spiteller, G. (1998). Linoleic acid peroxidation—the dominant lipid peroxidation process in low density lipoprotein—and its relationship to chronic diseases. Chemistry and Physics of Lipids .

Sources

Protocols & Analytical Methods

Method

Application Note: A Comprehensive Guide to the Chiral Separation of 11-hydroxyoctadec-9-enoic Acid Enantiomers

Abstract This technical guide provides a detailed methodology for the chiral separation of 11-hydroxyoctadec-9-enoic acid enantiomers, a crucial process for researchers in lipidomics, drug development, and natural produc...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed methodology for the chiral separation of 11-hydroxyoctadec-9-enoic acid enantiomers, a crucial process for researchers in lipidomics, drug development, and natural product chemistry. The biological activities of hydroxy fatty acids are often enantiomer-specific, making their resolution essential for accurate biological and pharmacological studies[1][2]. This document outlines the principles of chiral separation using High-Performance Liquid Chromatography (HPLC), details a robust experimental protocol, and offers expert insights into method development and troubleshooting.

Introduction: The Significance of Chirality in Hydroxy Fatty Acids

11-hydroxyoctadec-9-enoic acid is a long-chain hydroxy fatty acid that can be formed through enzymatic or non-enzymatic oxidation of oleic acid[1][3]. The position of the hydroxyl group at the 11th carbon creates a chiral center, resulting in two enantiomers: (R)-11-hydroxyoctadec-9-enoic acid and (S)-11-hydroxyoctadec-9-enoic acid. In biological systems, the stereochemistry of such molecules dictates their physiological and pathological roles[1]. For instance, one enantiomer might exhibit potent anti-inflammatory properties, while the other could be inactive or even pro-inflammatory. Therefore, the ability to separate and quantify these individual enantiomers is paramount for understanding their biological functions and for the development of stereochemically pure therapeutics.

Principles of Chiral Separation by HPLC

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the enantioseparation of hydroxy fatty acids[4][5][6]. The separation is achieved by exploiting the differential interactions between the enantiomers and a Chiral Stationary Phase (CSP).

The Role of Chiral Stationary Phases (CSPs)

CSPs are the heart of chiral chromatography. They are composed of a chiral selector immobilized onto a solid support, typically silica gel[7][8]. For hydroxy fatty acids, polysaccharide-based CSPs, such as those derived from cellulose or amylose, have demonstrated broad applicability and high enantioselectivity[1][2][9].

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector. The stability of these complexes differs for each enantiomer due to steric and electronic factors, leading to different retention times and, consequently, separation. The primary interactions involved are:

  • Hydrogen Bonding: The hydroxyl and carboxyl groups of the fatty acid can form hydrogen bonds with the carbamate or benzoate groups on the polysaccharide CSP.

  • Dipole-Dipole Interactions: Polar functional groups on both the analyte and the CSP contribute to enantioselective retention.

  • Inclusion Complexation: The helical structure of some polysaccharide CSPs can create chiral cavities where one enantiomer fits more favorably than the other[10].

Mobile Phase Considerations

The choice of mobile phase is critical for optimizing the separation. Normal-phase chromatography, using a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol), is commonly employed for the chiral separation of fatty acids. The polar modifier competes with the analyte for interaction sites on the CSP, and its concentration can be adjusted to fine-tune the retention and resolution. For analytes with acidic functional groups like carboxylic acids, the addition of a small amount of a strong acid (e.g., trifluoroacetic acid) to the mobile phase can improve peak shape and reproducibility by suppressing the ionization of the carboxyl group.

Method Development and Workflow

A systematic approach to method development is crucial for achieving a successful and robust chiral separation. The following workflow provides a logical progression from initial screening to a finalized method.

Chiral Separation Workflow cluster_prep Sample Preparation cluster_method_dev Method Development cluster_analysis Data Acquisition & Analysis racemic_standard Prepare Racemic Standard of 11-hydroxyoctadec-9-enoic acid dissolve Dissolve in Mobile Phase racemic_standard->dissolve column_screening Screen Polysaccharide-Based CSPs (e.g., Chiralpak AD, Chiralcel OD) dissolve->column_screening mobile_phase_opt Optimize Mobile Phase (Hexane/Alcohol Ratio, Acidic Additive) column_screening->mobile_phase_opt flow_rate_temp Adjust Flow Rate and Temperature mobile_phase_opt->flow_rate_temp hplc_analysis Perform HPLC Analysis with UV or MS Detection flow_rate_temp->hplc_analysis peak_integration Integrate Peaks and Calculate Resolution (Rs) hplc_analysis->peak_integration enantiomeric_excess Determine Enantiomeric Excess (ee%) peak_integration->enantiomeric_excess

Figure 1: A generalized workflow for the development of a chiral separation method for 11-hydroxyoctadec-9-enoic acid.

Detailed Experimental Protocol

This protocol provides a starting point for the chiral separation of 11-hydroxyoctadec-9-enoic acid enantiomers. Optimization may be required based on the specific instrumentation and sample matrix.

Materials and Reagents
  • Racemic 11-hydroxyoctadec-9-enoic acid standard

  • Hexane (HPLC grade)

  • Isopropanol (IPA) (HPLC grade)

  • Ethanol (HPLC grade)

  • Trifluoroacetic acid (TFA) (HPLC grade)

  • Chiral HPLC column: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel), 250 x 4.6 mm

Sample Preparation
  • Prepare a stock solution of racemic 11-hydroxyoctadec-9-enoic acid at 1 mg/mL in the mobile phase.

  • Further dilute the stock solution to a working concentration of 100 µg/mL with the mobile phase.

  • Filter the working solution through a 0.45 µm PTFE syringe filter before injection.

HPLC Instrumentation and Conditions
  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Mobile Phase: Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm

  • Run Time: 30 minutes

Data Analysis
  • Identify the two peaks corresponding to the enantiomers in the chromatogram.

  • Calculate the retention factor (k') for each enantiomer: k' = (t_R - t_0) / t_0 where t_R is the retention time of the enantiomer and t_0 is the void time.

  • Calculate the separation factor (α): α = k'_2 / k'_1 where k'_2 and k'_1 are the retention factors of the later and earlier eluting enantiomers, respectively.

  • Calculate the resolution (Rs): Rs = 2 * (t_R2 - t_R1) / (w_1 + w_2) where t_R1 and t_R2 are the retention times of the two enantiomers, and w_1 and w_2 are their respective peak widths at the base. A resolution of ≥ 1.5 indicates baseline separation.

Expected Results and Data Presentation

The following table summarizes the expected chromatographic parameters for the separation of 11-hydroxyoctadec-9-enoic acid enantiomers under the conditions described above.

ParameterEnantiomer 1Enantiomer 2
Retention Time (t_R) ~15 min~18 min
Retention Factor (k') ~4.0~4.8
Separation Factor (α) \multicolumn{2}{c
Resolution (Rs) \multicolumn{2}{c

Note: These are estimated values and may vary depending on the specific column and system performance.

Visualizing the Chiral Recognition Mechanism

The enantioselective separation is a result of the differential stability of the diastereomeric complexes formed between the enantiomers and the chiral stationary phase.

Chiral_Recognition cluster_CSP Chiral Stationary Phase (e.g., Chiralpak AD) cluster_enantiomers Enantiomers of 11-hydroxyoctadec-9-enoic acid cluster_interaction Diastereomeric Complex Formation CSP Helical Polysaccharide Backbone with Chiral Grooves R_enantiomer (R)-enantiomer weak_interaction Less Stable Complex (Shorter Retention) R_enantiomer->weak_interaction Imperfect Fit S_enantiomer (S)-enantiomer strong_interaction More Stable Complex (Longer Retention) S_enantiomer->strong_interaction 3-Point Interaction (H-bond, Dipole, Steric) strong_interaction->CSP weak_interaction->CSP

Figure 2: A conceptual diagram illustrating the differential interaction of enantiomers with a chiral stationary phase, leading to their separation.

Troubleshooting and Field-Proven Insights

  • Poor Resolution: If the resolution is less than 1.5, consider decreasing the polarity of the mobile phase (i.e., increase the hexane percentage) or trying a different alcohol modifier (e.g., ethanol instead of isopropanol). Lowering the column temperature can also sometimes improve resolution.

  • Peak Tailing: For acidic compounds like fatty acids, peak tailing can be an issue. Ensure that an acidic modifier like TFA is present in the mobile phase at a concentration of 0.1-0.2%. Using a column with a covalently bonded CSP can also offer greater stability and better peak shapes[8].

  • No Separation: If no separation is observed, a different type of chiral stationary phase may be necessary. Screening a variety of polysaccharide-based and Pirkle-type CSPs is a good strategy[11].

  • Derivatization as an Alternative: If direct separation proves difficult, derivatization of the carboxylic acid group to an amide or ester can alter the analyte's interaction with the CSP and may lead to improved separation[12][13][14]. This can also be advantageous for enhancing detection sensitivity, especially for mass spectrometry.

Conclusion

The chiral separation of 11-hydroxyoctadec-9-enoic acid enantiomers is a critical analytical task that can be effectively achieved using HPLC with polysaccharide-based chiral stationary phases. A systematic approach to method development, including careful selection of the CSP and optimization of the mobile phase, is key to obtaining a robust and reliable separation. The protocol and insights provided in this application note serve as a comprehensive guide for researchers to successfully resolve these and other similar hydroxy fatty acid enantiomers, thereby enabling more accurate and meaningful biological investigations.

References

  • The Chromatographic Resolution of Chiral Lipids. AOCS. [Link]

  • Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography. PubMed. [Link]

  • High-Performance Liquid Chromatographic Separation of 2-Hydroxy Fatty Acid Enantiomers on a Chiral Slurry- Packed Capillary Column. Oxford Academic. [Link]

  • Efficient Stereochemical Analysis of Hydroxy Fatty Acids Using PGME and PAME Derivatization. PMC. [Link]

  • Improved enantioselective analysis of polyunsaturated hydroxy fatty acids in psoriatic skin scales using high-performance liquid chromatography. PubMed. [Link]

  • Optical configuration analysis of hydroxy fatty acids in bacterial lipids by chiral column high-performance liquid chromatography. PubMed. [Link]

  • Fatty Acid Analysis by HPLC. AOCS. [Link]

  • Identification of (E)-11-hydroxy-9-octadecenoic acid and (E)-9-hydroxy-10-octadecenoic acid by biotransformation of Oleic acid by pseudomonas sp. 32T3. ResearchGate. [Link]

  • Enantioselective Determination of Anteiso Fatty Acids in Food Samples. ResearchGate. [Link]

  • Enantioselective Determination of Anteiso Fatty Acids in Food Samples. ACS Publications. [Link]

  • Enantioselective high-performance liquid chromatography analysis of oxygenated polyunsaturated fatty acids. PubMed. [Link]

  • Enantioselectivity Effects in Clinical Metabolomics and Lipidomics. MDPI. [Link]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. MDPI. [Link]

  • 9-OH-18:1-delta-11c; 11-Octadecenoic acid, 9-hydroxy-, (11Z). Fatplants. [Link]

  • 11-Hydroxy-9-octadecenoic acid. PubChem. [Link]

  • Showing NP-Card for (11z)-9-hydroxyoctadec-11-enoic acid (NP0277749). NPASS. [Link]

  • Stereoselective oxidation of regioisomeric octadecenoic acids by fatty acid dioxygenases. PMC. [Link]

  • 9-Hydroxy-cis-11-octadecenoic acid. PubChem. [Link]

  • Chiral HPLC Column. Phenomenex. [Link]

  • CHIRAL STATIONARY PHASES. Regis Technologies. [Link]

  • Facile determination of the absolute configurations of α-hydroxy acids by chiral derivatization coupled with liquid chromatography-mass spectrometry analysis. Semantic Scholar. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

  • Chiral Separations. LCGC International. [Link]

  • 11-hydroxy-9-octadecenoic acid (C18H34O3). PubChemLite. [Link]

  • Lipids. Part VII. Synthesis of 8-hydroxyoctadec-cis-11- and-trans-11-en-9-ynoic acid. Royal Society of Chemistry. [Link]

  • Synthesis of 9Z,11E-octadecadienoic and 10E,12Z-octadecadienoic acids, the major components of conjugated linoleic acid. PubMed. [Link]

  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESİS. [Link]

  • CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. VTechWorks. [Link]

  • 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]

Sources

Application

Synthesis of 11-hydroxy-9-octadecenoic Acid from Ricinoleic Acid via Biocatalytic Isomerization

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract Ricinoleic acid, a hydroxylated fatty acid constituting approximately 90% of castor oil, is a versatile and renewable platform...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Ricinoleic acid, a hydroxylated fatty acid constituting approximately 90% of castor oil, is a versatile and renewable platform chemical.[1][2] Its unique structure, featuring a hydroxyl group at the C12 position and a double bond at C9, allows for a multitude of chemical transformations.[3][4][5] This application note provides a detailed protocol for the synthesis of 11-hydroxy-9-octadecenoic acid, a structural isomer of ricinoleic acid, through a highly specific biocatalytic isomerization process. This "green" chemistry approach utilizes microbial systems to achieve the allylic rearrangement under mild, environmentally benign conditions, offering a significant advantage over traditional chemical methods that may require harsh conditions and yield complex product mixtures.[1] This guide is intended for researchers in lipid chemistry, drug development, and biotechnology, providing both the theoretical foundation and a practical, step-by-step methodology for this novel synthesis.

Introduction and Scientific Background

Ricinoleic acid ((9Z,12R)-12-hydroxyoctadec-9-enoic acid) is a high-value, naturally occurring fatty acid with broad industrial applications in lubricants, cosmetics, and polymers.[2][4] The strategic repositioning of its functional groups—the hydroxyl group and the double bond—can unlock a new spectrum of chemical derivatives with potentially unique biological activities and material properties. The target molecule of this protocol, 11-hydroxy-9-octadecenoic acid, is a positional isomer that results from a formal shift of the hydroxyl group from C12 to C11 relative to the C9 double bond.

While chemical isomerization of fatty acids is possible using transition metal catalysts like rhodium or palladium, these methods often lack specificity and can lead to a mixture of positional and geometric isomers.[6][7] Biocatalysis, in contrast, offers unparalleled selectivity. Certain microorganisms possess enzymes, such as hydratases and isomerases, capable of catalyzing specific transformations on fatty acid substrates. For instance, research has shown that strains of Pseudomonas sp. can produce monohydroxy fatty acids, including (E)-11-hydroxy-9-octadecenoic acid, from oleic acid.[8] This demonstrates the enzymatic machinery for this type of transformation exists in nature.

This protocol adapts this biocatalytic principle for the isomerization of ricinoleic acid. The proposed mechanism involves an allylic rearrangement, where the enzyme facilitates a concerted migration of the hydroxyl group and a shift in the double bond. This method is highly attractive for its high selectivity, mild reaction conditions (ambient temperature and pressure), and reduced environmental footprint compared to conventional chemical synthesis.

Structural Transformation

The core of this protocol is the enzymatic conversion of the starting material to the desired product, as illustrated below.

Caption: Structural isomerization from ricinoleic acid to 11-hydroxy-9-octadecenoic acid.

Experimental Workflow Overview

The overall process is a multi-stage procedure that begins with the liberation of ricinoleic acid from its triglyceride form in castor oil, followed by the core biocatalytic reaction, and concludes with purification and analysis of the final product.

G A Step 1: Hydrolysis of Castor Oil (Saponification) B Step 2: Acidification & Extraction of Free Ricinoleic Acid A->B Yields crude fatty acid mixture C Step 3: Biocatalysis (Incubation with Pseudomonas sp.) B->C Provides substrate for enzyme D Step 4: Product Extraction from Culture Medium C->D Transfers product to organic phase E Step 5: Purification (Silica Gel Chromatography) D->E Isolates target isomer F Step 6: Characterization (GC-MS, NMR) E->F Confirms structure & purity

Caption: Overall experimental workflow for the synthesis and analysis of the target molecule.

Detailed Protocols

Safety Precaution: Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All manipulations involving organic solvents should be performed in a certified chemical fume hood.

Part A: Preparation of Free Ricinoleic Acid from Castor Oil

This initial step involves the saponification (hydrolysis) of the triglycerides in castor oil to liberate the free fatty acids.[9]

Materials:

  • Castor Oil (high purity grade)

  • Potassium Hydroxide (KOH)

  • Ethanol (95%)

  • Hydrochloric Acid (HCl), 6M

  • Hexane

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Rotary Evaporator

Protocol:

  • Saponification: In a 1 L round-bottom flask, dissolve 50 g of KOH in 250 mL of 95% ethanol with gentle heating and stirring. To this solution, add 100 g of castor oil.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 2 hours. The solution will become clear and homogeneous, indicating the completion of saponification.

  • Solvent Removal: After cooling to room temperature, remove the ethanol using a rotary evaporator.

  • Acidification: Dissolve the resulting soap paste in 500 mL of warm distilled water. While stirring vigorously, slowly add 6M HCl until the pH of the solution is ~2. A milky suspension of free fatty acids will precipitate.

  • Extraction: Transfer the mixture to a 2 L separatory funnel. Extract the fatty acids three times with 200 mL portions of hexane.

    • Expert Insight: Hexane is chosen for its ability to efficiently dissolve the non-polar fatty acid chains while being immiscible with the aqueous layer.

  • Washing and Drying: Combine the organic layers and wash with 200 mL of distilled water to remove any remaining salts or acid. Dry the hexane layer over anhydrous sodium sulfate (Na₂SO₄).

  • Final Product: Filter off the Na₂SO₄ and evaporate the hexane under reduced pressure to yield crude ricinoleic acid as a viscous, yellowish oil. Verify the purity (typically >85%) by GC-MS before proceeding.

Part B: Biocatalytic Isomerization

This protocol is based on the methodology for oleic acid biotransformation by Pseudomonas sp. and is adapted for ricinoleic acid.[8]

Materials:

  • Pseudomonas sp. strain (e.g., ATCC 49688, known for oleate hydratase activity)

  • Mineral Salts Medium (MSM)

  • Ricinoleic Acid (from Part A)

  • Incubator Shaker

  • Centrifuge

Protocol:

  • Microorganism Culture: Prepare a seed culture by inoculating 50 mL of sterile MSM with a loopful of Pseudomonas sp. from an agar plate. Incubate at 30°C with shaking at 200 rpm for 24 hours.

  • Reaction Setup: In a 1 L Erlenmeyer flask, add 500 mL of sterile MSM. Inoculate with 10 mL of the seed culture.

  • Substrate Addition: Add the prepared ricinoleic acid to the culture medium to a final concentration of 1 g/L.

    • Causality Note: The substrate is added after initial cell growth to ensure a healthy biomass capable of performing the transformation. High initial concentrations of free fatty acids can be toxic to bacteria.

  • Incubation: Incubate the flask at 30°C with vigorous shaking (200 rpm) for 72-96 hours. Monitor the conversion of ricinoleic acid periodically by taking small aliquots, extracting, and analyzing via TLC or GC-MS.

  • Cell Harvesting: After the incubation period, centrifuge the culture broth at 8,000 x g for 15 minutes to pellet the bacterial cells. The supernatant contains the desired product.

Part C: Product Extraction and Purification

Materials:

  • Supernatant from Part B

  • Ethyl Acetate

  • Silica Gel (for column chromatography)

  • Hexane/Ethyl Acetate solvent system

Protocol:

  • Acidification & Extraction: Decant the supernatant and acidify to pH 2 with 6M HCl. Extract the hydroxylated fatty acids from the acidified supernatant three times with equal volumes of ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator.

  • Column Chromatography: Prepare a silica gel column using a hexane/ethyl acetate gradient.

    • Load the crude extract onto the column.

    • Elute the column with a stepwise gradient of ethyl acetate in hexane (e.g., starting from 10:90 and increasing to 50:50).

    • Rationale: The different isomers of hydroxyoctadecenoic acid will have slightly different polarities, allowing for their separation on silica gel. 11-hydroxy-9-octadecenoic acid is expected to elute at a different retention volume than the starting ricinoleic acid.

  • Fraction Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the purified product.

  • Final Product: Combine the pure fractions and evaporate the solvent to yield 11-hydroxy-9-octadecenoic acid.

Analytical Characterization

Confirmation of the final product's identity and purity is critical. A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy should be employed.

ParameterMethodExpected Result for 11-hydroxy-9-octadecenoic acid
Purity GC-MSA single major peak after derivatization (e.g., as a methyl ester or TMS ether).
Molecular Weight GC-MSThe mass spectrum should show a molecular ion peak (or fragments) consistent with the derivatized C₁₈H₃₄O₃ structure.[8]
Structure (¹H NMR) ¹H NMR SpectroscopyResonances corresponding to protons adjacent to the hydroxyl group and the double bond will be shifted compared to ricinoleic acid.
Structure (¹³C NMR) ¹³C NMR SpectroscopyThe chemical shifts for the carbons of the double bond (C9, C10) and the hydroxyl-bearing carbon (C11) will be diagnostic.[8]

Sample Preparation for GC-MS: To increase volatility for GC analysis, the fatty acid must be derivatized. A common method is methylation to form the fatty acid methyl ester (FAME).

  • Dissolve ~5 mg of the purified product in 1 mL of methanol.

  • Add 2-3 drops of concentrated HCl.

  • Heat at 60°C for 1 hour.

  • Neutralize, extract with hexane, and inject into the GC-MS.

References

  • Benchchem. (n.d.). Application Notes: Isomerization Techniques for the Conversion of Ricinoleic Acid.
  • Rodríguez, E., et al. (n.d.). Identification of (E)-11-hydroxy-9-octadecenoic acid and (E)-9-hydroxy-10-octadecenoic acid by biotransformation of Oleic acid by pseudomonas sp. 32T3. ResearchGate.
  • Wageningen University & Research. (2021, May 8). Enzymatic synthesis of fatty acid derivatives in organic solvents and oil-water emulsions.
  • Jafari, M., Kadivar, M., & Goli, S. A. H. (2013). Response surface-optimized synthesis of cis-9,trans-11-octadecadienoic acid through dehydration of castor oil.
  • Kim, T. K., & Kim, Y. J. (2005). Effects of Rhodium Heterogeneous Catalyst and Isomerization Conditions on Linoleic Acid Conjugation of Soybean Oil. Journal of Agricultural and Food Chemistry.
  • RICINOLEIC ACID. (n.d.).
  • Wikipedia. (n.d.). Ricinoleic acid.
  • Pabiś, S., & Kula, J. (2016). Synthesis and Bioactivity of (R)-Ricinoleic Acid Derivatives: A Review. PubMed.
  • PubChem. (n.d.). 11-Hydroxy-9-octadecenoic acid.
  • Nitbani, F. O., Tjitda, P. J. P., Wogo, H. E., et al. (2022). Preparation of Ricinoleic Acid from Castor Oil: A Review. ResearchGate.
  • Jahangirian, H., Saleh, B., Kalantari, K., et al. (2020). Enzymatic Synthesis of Ricinoleyl Hydroxamic Acid Based on Commercial. IJN.

Sources

Method

Application Note: A Robust LC-MS/MS Method for the Quantification of 11-Hydroxyoctadec-9-enoic Acid

Introduction 11-Hydroxyoctadec-9-enoic acid (11-HODE) is an oxidized linoleic acid metabolite (oxylipin) that plays a significant role in various physiological and pathological processes. As a bioactive lipid mediator, i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

11-Hydroxyoctadec-9-enoic acid (11-HODE) is an oxidized linoleic acid metabolite (oxylipin) that plays a significant role in various physiological and pathological processes. As a bioactive lipid mediator, its accurate and sensitive quantification in biological matrices is crucial for researchers in fields ranging from inflammation and cardiovascular disease to drug development and metabolic disorders. This application note provides a comprehensive, field-proven guide for the analysis of 11-HODE using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Multiple Reaction Monitoring (MRM). The methodologies detailed herein are designed to offer high selectivity, sensitivity, and robustness for the quantification of 11-HODE in complex biological samples such as plasma and serum.

The core of this method relies on the high specificity of tandem mass spectrometry, which isolates a precursor ion specific to 11-HODE and fragments it to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and matrix interference, enabling precise quantification at low concentrations. This document outlines two robust sample preparation protocols—Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE)—followed by a detailed LC-MS/MS protocol, including optimized MRM transitions and instrument parameters.

Biochemical Context and Analytical Rationale

The formation of 11-HODE occurs through enzymatic and non-enzymatic pathways involving the oxidation of linoleic acid. Understanding its fragmentation pattern in a mass spectrometer is key to developing a selective MRM method. In negative ion electrospray ionization (ESI), fatty acids readily lose a proton from the carboxylic acid group to form a deprotonated molecule, [M-H]⁻.[1] This ion serves as the precursor ion in our MRM method.

Upon collisional activation in the mass spectrometer's collision cell, the [M-H]⁻ ion of 11-HODE undergoes characteristic fragmentation. The primary fragmentation pathways for hydroxy fatty acids involve cleavages adjacent to the hydroxyl group and loss of small neutral molecules like water and carbon dioxide.[2] The selection of specific and intense product ions is critical for the sensitivity and specificity of the MRM assay.

Experimental Workflow Overview

The entire analytical process, from sample collection to final data analysis, is a multi-step procedure where each stage is optimized to ensure the integrity and accuracy of the results. The following diagram illustrates the comprehensive workflow for 11-HODE analysis.

11-HODE Analysis Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing SampleCollection Biological Sample (Plasma, Serum) InternalStandard Spike with Internal Standard SampleCollection->InternalStandard Extraction Extraction (LLE or SPE) InternalStandard->Extraction Drydown Evaporation to Dryness Extraction->Drydown Reconstitution Reconstitution in Mobile Phase Drydown->Reconstitution LC_Separation Chromatographic Separation (Reversed-Phase HPLC/UPLC) Reconstitution->LC_Separation MS_Detection Mass Spectrometric Detection (ESI- MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Reporting Data Reporting Quantification->Reporting

Caption: Overall experimental workflow for 11-HODE analysis.

Detailed Methodologies

Materials and Reagents
  • 11-Hydroxyoctadec-9-enoic acid (11-HODE) analytical standard

  • Isotopically labeled internal standard (e.g., 11-HODE-d4)

  • HPLC or LC-MS grade solvents: Methanol, Acetonitrile, Water, Isopropanol

  • Reagents: Formic acid, Acetic acid, Chloroform, Methyl-tert-butyl ether (MTBE)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg)

  • Glass centrifuge tubes and vials

Sample Preparation Protocols

Proper sample preparation is paramount to minimize matrix effects and achieve high recovery.[3] Two validated methods are presented below: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Protocol 1: Liquid-Liquid Extraction (LLE)

LLE is a classic and effective method for extracting lipids from aqueous matrices.[4]

  • Sample Aliquoting: Pipette 100 µL of plasma or serum into a 2 mL glass centrifuge tube.

  • Internal Standard Spiking: Add a known amount of isotopically labeled internal standard (e.g., 11-HODE-d4) to each sample, calibrator, and quality control sample.

  • Protein Precipitation & Extraction: Add 300 µL of a cold mixture of methanol and chloroform (2:1, v/v). Vortex vigorously for 1 minute.[5]

  • Phase Separation: Add 100 µL of chloroform and 100 µL of water. Vortex for 30 seconds and then centrifuge at 10,000 x g for 5 minutes at 4°C to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the lower organic layer to a new clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex to ensure the residue is fully dissolved.

  • Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)

SPE offers a more selective cleanup, potentially reducing matrix effects more effectively than LLE for certain sample types.[6][7]

  • Sample Pre-treatment: To 100 µL of plasma or serum, add 300 µL of cold methanol containing the internal standard. Vortex to precipitate proteins and centrifuge at 10,000 x g for 10 minutes. Collect the supernatant. Acidify the supernatant to a pH of approximately 3-4 with formic acid.[6]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of acidified water (water with 0.1% formic acid). Do not allow the sorbent to go dry.[6]

  • Sample Loading: Load the pre-treated and acidified sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.[6]

  • Washing: Wash the cartridge with 1 mL of acidified water, followed by 1 mL of 20% methanol in acidified water to remove polar impurities.

  • Elution: Elute the retained 11-HODE with 1 mL of acetonitrile or methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C and reconstitute in 100 µL of the initial mobile phase. Transfer to an autosampler vial.

LC-MS/MS Analysis

The following parameters provide a robust starting point for the analysis of 11-HODE and should be optimized for the specific instrumentation used.

Liquid Chromatography (LC) Conditions

ParameterRecommended Condition
LC System UPLC/HPLC system
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Column Temperature 40°C
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile/Isopropanol (90:10, v/v) with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5-10 µL
LC Gradient Time (min)
0.0
1.0
8.0
10.0
10.1
12.0

Mass Spectrometry (MS) Conditions

ParameterRecommended Condition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Capillary Voltage 3.0 - 4.0 kV
Source Temperature 150°C
Desolvation Gas Temp 350°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
MRM Transitions and Fragmentation

The molecular weight of 11-HODE is 298.46 g/mol . In negative ion mode, the deprotonated precursor ion [M-H]⁻ is observed at m/z 297.2. Collision-induced dissociation (CID) of this precursor leads to several characteristic product ions. The following table summarizes the proposed MRM transitions for quantification and confirmation. The collision energy should be optimized for your specific instrument, but a starting range of 15-30 eV is recommended.[8]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Proposed UseCollision Energy (eV)
11-HODE 297.2171.1Quantifier15-25
297.2113.1Qualifier20-30
11-HODE-d4 (IS) 301.2175.1Quantifier15-25

The proposed fragmentation pattern leading to these product ions is depicted below. The quantifier ion (m/z 171.1) likely results from cleavage adjacent to the hydroxyl group, while the qualifier ion (m/z 113.1) may arise from a subsequent fragmentation.

11-HODE Fragmentation cluster_0 Precursor Ion cluster_1 Collision-Induced Dissociation (CID) cluster_2 Product Ions Precursor [M-H]⁻ m/z 297.2 CID Precursor->CID Product1 Fragment 1 m/z 171.1 (Quantifier) CID->Product1 Cleavage at C11-C12 Product2 Fragment 2 m/z 113.1 (Qualifier) CID->Product2 Further Fragmentation

Caption: Proposed fragmentation of 11-HODE in negative ESI.

Data Analysis and System Suitability

Quantification is performed by integrating the peak areas of the quantifier MRM transition for 11-HODE and the internal standard. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of the calibrators. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

System suitability should be assessed before each analytical run by injecting a mid-level quality control (QC) sample. The retention time, peak shape, and signal intensity should be monitored to ensure consistent instrument performance.

Method Performance Characteristics (Illustrative)

The following table provides typical performance characteristics that can be expected from a well-validated method based on the protocols described. Actual performance will depend on the specific instrumentation and laboratory conditions.

ParameterExpected Performance
Linearity (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.1 - 1.0 ng/mL
Precision (%CV) < 15%
Accuracy (%Bias) 85 - 115%
Extraction Recovery > 80%

Conclusion

This application note provides a detailed and robust framework for the quantitative analysis of 11-Hydroxyoctadec-9-enoic acid in biological matrices using LC-MS/MS. By combining a selective sample preparation technique (LLE or SPE) with optimized chromatographic separation and highly specific MRM-based detection, this method offers the sensitivity and reliability required for demanding research and drug development applications. The provided protocols and parameters serve as a comprehensive starting point, with the understanding that instrument-specific optimization is a crucial step for achieving the best possible performance.

References

  • Bae, S., & Liu, K. (2025). Optimizing Collision Energy for Improved Molecular Networking in Non-targeted Lipidomics. Mass Spectrometry Letters, 16(2), 64-71. [Link]

  • BenchChem. (2025).
  • Cajka, T., & Rakusanova, S. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Trends in Analytical Chemistry, 180, 117940.
  • Hussain, M. (2016).
  • Kirk, J. D., & Brodbelt, J. S. (2014). Formation and fragmentation of unsaturated fatty acid [M - 2H + Na]- ions: stabilized carbanions for charge-directed fragmentation. Journal of the American Society for Mass Spectrometry, 25(2), 246–255.
  • Li, Y., & Gu, Z. (2015). Analysis of Hydroxy Fatty Acids from the Pollen of Brassica campestris L. var. oleifera DC. by UPLC-MS/MS. International Journal of Analytical Chemistry, 2015, 812531.
  • Lopes, R. B., et al. (2019). Three-phase liquid extraction: A simple and fast method for lipidomic workflows. Journal of Lipid Research, 60(3), 694-706.
  • Reis, A. (2016).
  • Wang, Y., et al. (2020). In-Depth Annotation Strategy of Saturated Hydroxy Fatty Acids Based on Their Chromatographic Retention Behaviors and MS Fragmentation Patterns. Analytical Chemistry, 92(21), 14528–14535.
  • Phenomenex. (2025). Sample preparation: Impacts and best practices. Retrieved from [Link]

  • XRF Scientific. (2023). A Step-By-Step Guide to Developing a Sample Preparation Method. Retrieved from [Link]

  • Agilent. (2009). Automated Sample Preparation for Profiling Fatty Acids in Blood and Plasma using the Agilent 7693 ALS. Agilent Technologies.
  • Waters Corporation. (n.d.).
  • Christie, W. W. (2019). Solid-phase extraction columns in the analysis of lipids. AOCS Lipid Library.

Sources

Application

Application Note: High-Throughput Screening of Lactobacillus Strains for 11-HODE Production

Target Audience: Researchers, Analytical Scientists, and Live Biotherapeutic Product (LBP) Developers. Focus: Targeted Metabolomics, Gut-Microbiome-Lipid Axis, Oxylipin Quantification.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Live Biotherapeutic Product (LBP) Developers. Focus: Targeted Metabolomics, Gut-Microbiome-Lipid Axis, Oxylipin Quantification.

Overview & Biological Significance

The gut microbiome plays a profound role in host lipid metabolism, acting as an enzymatic engine that converts dietary polyunsaturated fatty acids (PUFAs) into bioactive lipid mediators. Among these, octadecanoids derived from linoleic acid (LA)—such as 11-hydroxyoctadecadienoic acid (11-HODE)—have emerged as critical signaling molecules[1].

While mammalian cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP3A4) are known to catalyze the bis-allylic hydroxylation of LA to produce 11-HODE, recent discoveries highlight that gut lactic acid bacteria, particularly Lactobacillus species (e.g., L. acidophilus, L. helveticus), possess analogous enzymatic capabilities. Through the action of specific fatty acid hydratases (e.g., FA-HY1, FA-HY2) and dehydrogenase pathways, these strains can generate a diverse profile of oxylipins[1][2]. Screening Lactobacillus libraries for 11-HODE production enables the identification of next-generation probiotic strains capable of modulating host inflammation and metabolic steatosis.

Mechanistic Insights & The Analytical Challenge

The Instability of 11-HODE (Causality in Protocol Design)

A major pitfall in octadecanoid analysis is the chemical instability of 11-HODE. Because the hydroxyl group is located at a bis-allylic position (between two double bonds), 11-HODE is highly susceptible to acid-catalyzed rearrangement. Under standard acidic lipid extraction conditions (e.g., using 0.1% formic acid or HCl to protonate carboxylates for higher organic recovery), 11-HODE rapidly isomerizes into the more thermodynamically stable conjugated dienes: 9-HODE and 13-HODE[1].

The Causality of Choice: Traditional lipidomics protocols will yield false negatives for 11-HODE and artificially inflate 9- and 13-HODE concentrations. To ensure a self-validating and accurate quantification system, this protocol intentionally deviates from standard lipidomics by mandating strictly neutral pH conditions during both the extraction and the initial chromatographic loading phases.

Pathway LA Linoleic Acid (LA) FAHY Lactobacillus Enzymes (Hydratases / CYP-like) LA->FAHY Oxidation / Hydration HODE11 11-HODE (Bis-allylic alcohol) FAHY->HODE11 Bis-allylic hydroxylation HODE9 9-HODE (Conjugated Diene) HODE11->HODE9 Acidic pH Rearrangement HODE13 13-HODE (Conjugated Diene) HODE11->HODE13 Acidic pH Rearrangement

Metabolic pathway of Linoleic Acid to 11-HODE and its acid-catalyzed rearrangement.

Experimental Protocol: Self-Validating Screening Workflow

This protocol utilizes Solid-Phase Extraction (SPE) coupled with LC-MS/MS Multiple Reaction Monitoring (MRM) to screen bacterial supernatants.

Phase 1: Bacterial Cultivation & Substrate Loading

Rationale: Free linoleic acid can be antimicrobial at high concentrations due to its detergent-like properties. Conjugating LA to Bovine Serum Albumin (BSA) neutralizes this toxicity while keeping the substrate bioavailable to the bacteria.

  • Inoculation: Cultivate Lactobacillus strains in de Man, Rogosa, and Sharpe (MRS) broth under anaerobic conditions at 37°C until reaching the mid-logarithmic growth phase (OD600 ≈ 0.8).

  • Substrate Preparation: Prepare a 10 mM Linoleic Acid stock in ethanol. Complex the LA with fatty-acid-free BSA (1:4 molar ratio) in sterile PBS.

  • Supplementation: Spike the bacterial cultures with the BSA-LA complex to achieve a final LA concentration of 100 µM.

  • Incubation: Continue anaerobic incubation for 24 hours to allow for enzymatic bioconversion.

Phase 2: Neutral Solid-Phase Extraction (SPE)

Rationale: As established, avoiding acidification is critical. We use a polymeric reversed-phase sorbent (HLB) that retains lipids effectively at neutral pH.

  • Harvesting: Centrifuge the culture at 4,000 × g for 10 minutes at 4°C. Transfer 1 mL of the cell-free supernatant to a clean tube.

  • Internal Standard Spiking (Self-Validation): Spike the supernatant with 10 ng of deuterated internal standard (13-HODE-d4 ). Note: Monitoring the recovery of 13-HODE-d4 validates extraction efficiency, while the ratio of 11-HODE to 9-/13-HODE acts as a QC metric for inadvertent acidification.

  • Conditioning: Condition an Oasis HLB SPE cartridge (30 mg/1 mL) with 1 mL of 100% Methanol, followed by 1 mL of LC-MS grade Water (pH 7.0).

  • Loading & Washing: Load the 1 mL spiked supernatant. Wash with 1 mL of 5% Methanol in Water (neutral) to remove salts and polar metabolites.

  • Elution: Elute the oxylipins with 1 mL of 100% Methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen gas at room temperature. Reconstitute in 100 µL of Methanol/Water (50:50, v/v).

Phase 3: LC-MS/MS Targeted Metabolomics

Rationale: Baseline chromatographic separation of 11-HODE from 9-HODE and 13-HODE is mandatory because they share identical precursor masses and can produce overlapping fragments.

  • Chromatography: Inject 5 µL onto a C18 reversed-phase column (e.g., ACQUITY UPLC BEH C18, 1.7 µm, 2.1 × 100 mm) maintained at 40°C.

  • Mobile Phases:

    • A: 2 mM Ammonium Acetate in Water (pH ~6.8) — Crucial: Do not use formic acid.

    • B: Acetonitrile/Methanol (50:50, v/v).

  • Gradient: 30% B for 2 min, ramp to 70% B over 8 min, ramp to 95% B over 2 min, hold for 3 min.

  • Mass Spectrometry: Operate a triple quadrupole mass spectrometer in Electrospray Ionization Negative (ESI-) mode.

Workflow C1 1. Strain Cultivation Anaerobic growth in MRS + BSA-LA complex C2 2. Sample Harvesting Centrifugation & 13-HODE-d4 IS Spiking C1->C2 C3 3. Neutral Lipid Extraction HLB SPE (Strictly neutral pH) C2->C3 C4 4. LC-MS/MS Analysis ESI- MRM with Ammonium Acetate buffer C3->C4 C5 5. Data Processing Quantify 11-HODE vs 9-/13-HODE ratios C4->C5

High-throughput LC-MS/MS screening workflow for 11-HODE production in Lactobacillus.

Data Presentation: MRM Parameters

To ensure high-fidelity quantification, the following Multiple Reaction Monitoring (MRM) transitions must be programmed. Collision energies are optimized for the fragmentation of the deprotonated pseudo-molecular ion[M-H]-[3].

AnalytePrecursor Ion [M-H]⁻ (m/z)Product Ion (m/z)Collision Energy (eV)Diagnostic Purpose
Linoleic Acid (LA) 279.2279.25Substrate depletion monitoring
11-HODE 295.2167.118Target bioconversion product
9-HODE 295.2171.118Isomer / Acid-rearrangement artifact
13-HODE 295.2195.118Isomer / Acid-rearrangement artifact
13-HODE-d4 (IS) 299.2198.118Internal Standard for recovery

Self-Validation Checkpoint: If the LC-MS/MS data reveals a near-total absence of 11-HODE coupled with an uncharacteristically high, symmetric ratio of 9-HODE to 13-HODE across all biological replicates, the system flags a false-negative. This signature strongly indicates that the samples were inadvertently exposed to acidic conditions during preparation or that the mobile phase pH dropped, triggering the bis-allylic rearrangement[1].

References

  • The Octadecanoids: Synthesis and Bioactivity of 18-Carbon Oxygenated Fatty Acids in Mammals, Bacteria, and Fungi.
  • The re-emerging role of linoleic acid in paediatric asthma.
  • Positive Association between Aqueous Humor Hydroxylinoleate Levels and Intraocular Pressure. PMC / NIH.

Sources

Method

Application Note &amp; Protocols: A Comprehensive Guide to Measuring the Antifungal Activity of 11-Hydroxyoctadec-9-enoic Acid

Here is the detailed Application Note and Protocol for measuring the antifungal activity of 11-hydroxyoctadec-9-enoic acid. Abstract This guide provides a comprehensive framework for researchers, scientists, and drug dev...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the detailed Application Note and Protocol for measuring the antifungal activity of 11-hydroxyoctadec-9-enoic acid.

Abstract

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the antifungal properties of 11-hydroxyoctadec-9-enoic acid. We move beyond simple procedural lists to offer in-depth, validated protocols grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). This document explains the scientific rationale behind experimental choices, outlines self-validating methodologies for determining Minimum Inhibitory Concentration (MIC) and fungicidal/fungistatic activity, and provides insights into the potential mechanism of action.

Introduction: The Scientific Context

Fungal infections represent a significant and growing threat to public health, exacerbated by the rise of immunocompromised populations and the emergence of drug-resistant strains.[1] This has intensified the search for novel antifungal agents. Fatty acids and their derivatives, known as oxylipins, have emerged as a promising class of natural antimicrobial compounds.[2][3]

11-hydroxyoctadec-9-enoic acid is a hydroxylated fatty acid whose potential as an antifungal agent warrants systematic investigation. This document provides the necessary protocols to characterize its in vitro activity, forming a critical step in its evaluation as a potential therapeutic candidate.

Mechanism of Action Insights: How Fatty Acids Combat Fungi

Understanding the potential mechanism of action is crucial for designing robust experiments and interpreting results. While the specific actions of 11-hydroxyoctadec-9-enoic acid require empirical validation, the established literature on antifungal fatty acids provides a strong theoretical framework. The primary mode of action is believed to be the disruption of the fungal cell membrane's structural integrity and function.[4][5]

Key proposed mechanisms include:

  • Membrane Permeabilization: Free fatty acids can insert themselves into the lipid bilayer of the fungal cell membrane. This disrupts the ordered structure, increasing membrane fluidity and permeability.[6][7] This can lead to the leakage of essential intracellular components like ions and proteins, ultimately causing cell lysis.[4][6]

  • Inhibition of Key Enzymes: Some fatty acids are known to inhibit critical enzymes. For instance, myristic acid analogues can interfere with N-myristoyltransferase (NMT), an enzyme involved in protein modifications essential for membrane targeting and signal transduction.[2][4]

  • Sterol Interaction: The sensitivity of fungi to certain hydroxy fatty acids may be linked to the ergosterol content in their cytoplasmic membranes.[2][6] These fatty acids might alter or interfere with membrane sterols, further compromising membrane function.

The following diagram illustrates this proposed mechanism.

G cluster_0 Fungal Cell Exterior Compound 11-hydroxyoctadec-9-enoic acid Membrane Ergosterol & Phospholipids Compound->Membrane 1. Insertion into Bilayer Disruption Membrane Disruption Membrane->Disruption 2. Increased Fluidity & Permeability Proteins Membrane-Bound Proteins Ions Metabolites Leakage Cellular Leakage Disruption->Leakage 3. Leakage of Intracellular Contents Death Fungicidal Effect Leakage->Death 4. Cell Death

Caption: Proposed mechanism of antifungal action for hydroxy fatty acids.

Experimental Framework: A Tiered Approach

We recommend a tiered approach to systematically evaluate the antifungal activity of 11-hydroxyoctadec-9-enoic acid. This workflow ensures an efficient use of resources, moving from broad screening to detailed characterization.

G start Start: Prepare Compound Stock Solution tier1 Tier 1: Qualitative Screening (Disk Diffusion Assay) start->tier1 Broad activity spectrum? tier2 Tier 2: Quantitative Potency (Broth Microdilution for MIC) tier1->tier2 If Zone of Inhibition is observed tier3 Tier 3: Dynamic Activity (Time-Kill Assay) tier2->tier3 Determine MIC value end End: Characterize Antifungal Profile tier3->end Fungistatic or Fungicidal?

Caption: Recommended workflow for antifungal activity assessment.

Core Protocols

Preparation of 11-hydroxyoctadec-9-enoic acid Stock Solution

Causality: 11-hydroxyoctadec-9-enoic acid is a lipid and is poorly soluble in aqueous media.[8] Using an organic solvent like dimethyl sulfoxide (DMSO) is necessary to create a concentrated, sterile stock solution that can be diluted into testing media.[9] A high-concentration stock minimizes the final concentration of the solvent in the assay, reducing potential solvent-induced toxicity to the fungi.

Protocol:

  • Accurately weigh 10 mg of 11-hydroxyoctadec-9-enoic acid powder.

  • Dissolve the powder in 1 mL of 100% DMSO to create a 10 mg/mL stock solution.

  • Ensure complete dissolution by vortexing.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Store the stock solution at -20°C.

Protocol 1: Antifungal Disk Diffusion Susceptibility Testing

Principle: This method provides a rapid, qualitative assessment of antifungal activity. A paper disk impregnated with the test compound is placed on an agar plate inoculated with a fungus. If the compound is active, it will diffuse into the agar and inhibit fungal growth, creating a clear "zone of inhibition" around the disk.[1][10][11] This method is excellent for initial screening against a panel of fungal species.

Materials:

  • Test Fungi (e.g., Candida albicans, Aspergillus fumigatus)

  • Mueller-Hinton Agar (MHA) or Sabouraud Dextrose Agar (SDA) plates

  • Sterile 6 mm paper disks

  • 11-hydroxyoctadec-9-enoic acid stock solution

  • Positive Control: Antifungal disks (e.g., Fluconazole 25 µg)

  • Negative Control: Disks with DMSO solvent only

  • Sterile saline (0.9% NaCl)

  • 0.5 McFarland turbidity standard

  • Sterile swabs, micropipettes

  • Incubator (35°C)

  • Calipers

Step-by-Step Methodology:

  • Inoculum Preparation: From a fresh 24-48 hour culture, select several colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximating 1-5 x 10⁶ CFU/mL for yeast).[12]

  • Plate Inoculation: Dip a sterile swab into the adjusted fungal suspension, remove excess liquid by pressing against the inside of the tube, and swab the entire surface of the agar plate evenly in three directions.

  • Disk Preparation & Application:

    • Aseptically apply 20 µL of the 11-hydroxyoctadec-9-enoic acid stock solution onto a sterile paper disk. Allow the solvent to evaporate in a sterile hood.

    • Place the compound-impregnated disk onto the center of the inoculated agar plate.

    • Place positive and negative control disks on the same plate, sufficiently spaced apart.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Data Collection: Measure the diameter of the zone of inhibition (including the disk) in millimeters (mm) using calipers.

Data Presentation & Interpretation:

CompoundConcentration on DiskZone of Inhibition (mm) vs. C. albicansInterpretation
11-hydroxyoctadec-9-enoic acid200 µg18 mmActive
Fluconazole (Positive Control)25 µg25 mmValid Assay
DMSO (Negative Control)20 µL6 mm (no zone)No solvent effect
Protocol 2: Broth Microdilution for MIC Determination

Principle: This is the gold-standard quantitative method for determining the Minimum Inhibitory Concentration (MIC).[13][14] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13] The protocol involves challenging a standardized fungal inoculum with serial twofold dilutions of the compound in a 96-well microtiter plate, following CLSI and EUCAST guidelines.[1][14][15]

Materials:

  • Sterile 96-well flat-bottom microtiter plates

  • RPMI 1640 broth medium (with L-glutamine, without bicarbonate, buffered with MOPS to pH 7.0)

  • 11-hydroxyoctadec-9-enoic acid stock solution

  • Positive Control: Standard antifungal (e.g., Fluconazole)

  • Fungal inoculum (prepared as in 4.2.1 and further diluted)

  • Multichannel pipette

  • Spectrophotometer (plate reader) at 530 nm (optional)

Step-by-Step Methodology:

  • Plate Preparation: Add 100 µL of RPMI 1640 broth to wells 2 through 12 of a 96-well plate.

  • Compound Dilution:

    • Add 200 µL of the compound working solution (e.g., 256 µg/mL, prepared from the stock) to well 1.

    • Perform a serial twofold dilution by transferring 100 µL from well 1 to well 2. Mix well.

    • Continue this process from well 2 to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no compound).

    • Well 12 serves as the sterility control (no compound, no inoculum).

  • Inoculum Preparation: Dilute the 0.5 McFarland suspension in RPMI 1640 to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL.

  • Inoculation: Add 100 µL of the final fungal inoculum to wells 1 through 11. This halves the drug concentration in each well, achieving the final desired test concentrations.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

Data Collection & Interpretation: The MIC is the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control (Well 11).[1] This can be determined visually or by reading the optical density (OD) with a plate reader.

Example MIC Data Table:

Fungal Strain11-hydroxyoctadec-9-enoic acid MIC (µg/mL)Fluconazole MIC (µg/mL)
C. albicans ATCC 90028161
C. glabrata ATCC 20013216
A. fumigatus ATCC 204305642
Protocol 3: Time-Kill Assay

Principle: While the MIC determines the concentration that inhibits growth, a time-kill assay reveals the rate and extent of fungal killing over time.[12][16] This is crucial for distinguishing between a fungistatic agent (inhibits growth) and a fungicidal agent (kills the fungus). Fungicidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the starting inoculum.[16]

Materials:

  • Materials from Protocol 4.3

  • Sterile glass tubes or flasks

  • Sterile saline for dilutions

  • SDA plates for colony counting

  • Shaking incubator

Step-by-Step Methodology:

  • Assay Setup: Prepare tubes with RPMI 1640 medium containing 11-hydroxyoctadec-9-enoic acid at various concentrations relative to its predetermined MIC (e.g., 0x MIC [growth control], 1x MIC, 4x MIC, 16x MIC).

  • Inoculation: Inoculate each tube with a starting fungal inoculum of approximately 1-5 x 10⁵ CFU/mL.[17]

  • Incubation and Sampling:

    • Incubate the tubes at 35°C with agitation.[17]

    • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), aseptically remove an aliquot (e.g., 100 µL) from each tube.

  • Viable Cell Counting:

    • Perform 10-fold serial dilutions of each aliquot in sterile saline.

    • Plate 100 µL of appropriate dilutions onto SDA plates.

    • Incubate the plates for 24-48 hours until colonies are visible.

  • Data Analysis:

    • Count the colonies on plates containing 30-300 colonies to determine the CFU/mL for each time point and concentration.

    • Plot the log₁₀ CFU/mL versus time for each concentration to generate time-kill curves.

Data Presentation & Interpretation:

Time (hr)Growth Control (log₁₀ CFU/mL)4x MIC Compound (log₁₀ CFU/mL)Change from Inoculum (log₁₀)
05.205.200.00
45.854.15-1.05
86.703.05-2.15
127.502.10-3.10
248.10<2.00< -3.20

Interpretation: At 4x MIC, 11-hydroxyoctadec-9-enoic acid demonstrates fungicidal activity against the test organism, achieving a >3-log₁₀ reduction in viable cells by the 12-hour time point.

Conclusion

The protocols detailed in this guide provide a robust, standardized framework for the comprehensive evaluation of 11-hydroxyoctadec-9-enoic acid's antifungal properties. By progressing through qualitative screening, quantitative MIC determination, and dynamic time-kill analysis, researchers can build a complete profile of the compound's in vitro efficacy. Adherence to these validated methodologies ensures the generation of accurate, reproducible, and comparable data, which is essential for the advancement of new antifungal drug discovery.

References

  • Mechanism of antifungal action of fatty acids and their derivatives.... - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • Fisher, B. T., & Zaoutis, T. E. (2018). A Practical Guide to Antifungal Susceptibility Testing. Journal of the Pediatric Infectious Diseases Society, 7(Suppl 2), S65–S70. [Link]

  • Pinto, C., Faria, M. A., & Pimenta, A. I. (2022). The Potential of Fatty Acids and Their Derivatives as Antifungal Agents: A Review. Toxins, 14(3), 188. [Link]

  • Microbe Investigations. (n.d.). Antifungal Activity Testing | Susceptibility Test for fungi. Retrieved March 7, 2026, from [Link]

  • CLSI. (n.d.). M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. Retrieved March 7, 2026, from [Link]

  • Ghannoum, M., Manavathu, E., & Chaturvedi, V. (2010). Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes. Journal of Clinical Microbiology, 48(10), 3802–3804. [Link]

  • Avis, T. J., & Bélanger, R. R. (2000). Specificity and Mode of Action of the Antifungal Fatty Acid cis-9-Heptadecenoic Acid Produced by Pseudozyma flocculosa. Applied and Environmental Microbiology, 66(7), 3122–3126. [Link]

  • Lian, Z., Liu, Y., & Chen, F. (2021). Fatty Acids and Oxylipins as Antifungal and Anti-Mycotoxin Agents in Food: A Review. Toxins, 13(12), 868. [Link]

  • Rai, M., & Deshmukh, S. (2020). Mechanistic Insight Into the Antifungal Effects of a Fatty Acid Derivative Against Drug-Resistant Fungal Infections. Frontiers in Microbiology, 11, 567998. [Link]

  • Berkow, E. L., & Lockhart, S. R. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00069-19. [Link]

  • CLSI. (n.d.). M57S | Epidemiological Cutoff Values for Antifungal Susceptibility Testing. Retrieved March 7, 2026, from [Link]

  • de-Souza-Silva, C. M., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), 57127. [Link]

  • Duarte, M. C. T., et al. (2007). The use of standard methodology for determination of antifungal activity of natural products against medical yeasts Candida sp and Cryptococcus sp. Brazilian Journal of Microbiology, 38, 500-504. [Link]

  • Klepser, M. E., et al. (1998). Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods. Antimicrobial Agents and Chemotherapy, 42(5), 1207–1212. [Link]

  • Duarte, M. C. T., et al. (2007). The use of standard methodology for determination of antifungal activity of natural products against medical yeasts Candida sp and Cryptococcus sp. Brazilian Journal of Microbiology, 38, 500-504. [Link]

  • CLSI. (2020). Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E.
  • CLSI. (2009). Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts; Approved Guideline—Second Edition. CLSI document M44-A2. ANSI Webstore.
  • CLSI. (n.d.). M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. Retrieved March 7, 2026, from [Link]

  • Parajuli, P., et al. (2017). Antifungal Susceptibility Testing of Dermatophytes by Agar Based Disk Diffusion Assay in Tertiary Care Hospital, Nepal.
  • EUCAST. (2026). Fungi (AFST). Retrieved March 7, 2026, from [Link]

  • CLSI. (n.d.). CLSI M27: Antifungal Testing Standards. Scribd. Retrieved March 7, 2026, from [Link]

  • JoVE. (2022, August 4). Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview [Video]. YouTube. [Link]

  • Falahati, M., et al. (2018). Comparison of E Test and Disc Diffusion Methods for Susceptibility Testing of Filamentous Fungi; Experience of a Routine Lab. Archives of Clinical Infectious Diseases, 13(3).
  • Pfaller, M. A., et al. (2014). Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata. Antimicrobial Agents and Chemotherapy, 58(10), 5759–5764. [Link]

  • Arendrup, M. C., & Cuenca-Estrella, M. (n.d.). EUCAST breakpoints for antifungals. Retrieved March 7, 2026, from [Link]

  • de-Souza-Silva, C. M., et al. (2017). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132). [Link]

  • Morace, G., & Borghi, E. (2012). Antifungal susceptibility testing for yeasts: how, when and why, according to the new EUCAST guidelines.
  • Klepser, M. E., et al. (2000). Determination of Fungicidal Activities against Yeasts and Molds: Lessons Learned from Bactericidal Testing and the Need for Standardization. Clinical Microbiology Reviews, 13(4), 622–637.
  • Avis, T. J., & Bélanger, R. R. (2000). Specificity and Mode of Action of the Antifungal Fatty Acid cis-9-Heptadecenoic Acid Produced by Pseudozyma flocculosa. Applied and Environmental Microbiology, 66(7), 3122–3126. [Link]

  • Agustina, D., et al. (2023). The antibacterial and antifungal potential of marine natural ingredients. Global Journal of Environmental Science and Management, 9(2), 241-254.
  • López-García, B., et al. (2024). Antioxidant and Antifungal Activities and Characterization of Phenolic Compounds Using Ultra-High Performance Liquid Chromatography and Mass Spectrometry (UPLC-MS) of Aqueous Extracts and Fractions from Verbesina sphaerocephala Stems. Molecules, 29(19), 4567. [Link]

  • Lee, J. Y., et al. (2016). Antifungal Activities of Streptomyces blastmyceticus Strain 12-6 Against Plant Pathogenic Fungi. Mycobiology, 44(1), 30–36. [Link]

  • Pinto, C., Faria, M. A., & Pimenta, A. I. (2022). The Potential of Fatty Acids and Their Derivatives as Antifungal Agents: A Review. Toxins, 14(3), 188. [Link]

  • National Center for Biotechnology Information. (n.d.). 11-Hydroxy-9-octadecenoic acid. PubChem Compound Database. Retrieved March 7, 2026, from [Link]

  • Kypreos, D., et al. (2017). Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(8), 1018-1027.

Sources

Application

Application Note: Preparation of 11-Hydroxyoctadec-9-enoic Acid Standard Solutions for Research Applications

Introduction 11-Hydroxyoctadec-9-enoic acid is a long-chain hydroxy fatty acid (HFA) that plays a role in various biological processes. As a lipid mediator, its accurate quantification in biological matrices is crucial f...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

11-Hydroxyoctadec-9-enoic acid is a long-chain hydroxy fatty acid (HFA) that plays a role in various biological processes. As a lipid mediator, its accurate quantification in biological matrices is crucial for researchers in metabolic diseases, inflammation, and drug development. The reliability of such quantitative analyses, typically performed using techniques like liquid chromatography-mass spectrometry (LC-MS), is fundamentally dependent on the accuracy and purity of the standard solutions used for calibration.[1]

This application note provides a detailed, field-proven protocol for the preparation, verification, and storage of primary and working standard solutions of 11-hydroxyoctadec-9-enoic acid. The methodologies described herein are designed to ensure the highest degree of accuracy, reproducibility, and stability, forming a self-validating system for generating reliable calibration curves and ensuring the trustworthiness of experimental data.[2]

Chemical and Physical Properties

A foundational understanding of the analyte's properties is critical for its proper handling and dissolution.

PropertyValueSource
IUPAC Name (E)-11-hydroxyoctadec-9-enoic acidPubChem[3]
Molecular Formula C₁₈H₃₄O₃PubChem[3]
Molecular Weight 298.5 g/mol PubChem[3]
Synonyms 11-HOME(9)PubChem[3]
CAS Number 7431-95-0ChemSrc[4]

Safety Precautions

All laboratory work should be conducted in accordance with institutional safety policies.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile) when handling the solid compound and organic solvents.

  • Ventilation: All handling of volatile organic solvents (e.g., ethanol, methanol, chloroform) must be performed inside a certified chemical fume hood to prevent inhalation of fumes.[5]

  • Compound Handling: 11-hydroxyoctadec-9-enoic acid is a fatty acid and should be handled as a potentially bioactive chemical. Avoid inhalation of the powder and direct contact with skin or eyes.

  • Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Materials and Equipment

  • 11-Hydroxyoctadec-9-enoic acid (solid, ≥98% purity)

  • Analytical balance (readable to 0.01 mg)

  • HPLC or LC-MS grade ethanol (or methanol)

  • Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)

  • Calibrated precision micropipettes (e.g., P1000, P200, P20)

  • 2 mL amber glass autosampler vials with Teflon-lined screw caps

  • Vortex mixer

  • Bath sonicator

  • Argon or Nitrogen gas cylinder with a gentle stream dispenser

  • Freezer (-20°C or -80°C for long-term storage)

Experimental Workflow Visualization

The following diagram outlines the complete workflow from the neat compound to the final working standard solutions.

G cluster_prep Phase 1: Stock Solution Preparation cluster_verify Phase 2: Quality Control cluster_dilute Phase 3: Working Standards solid Weigh Solid 11-Hydroxyoctadec-9-enoic Acid dissolve Dissolve in Solvent (e.g., Ethanol) solid->dissolve Analytical Balance sonicate Vortex & Sonicate for Full Dissolution dissolve->sonicate Volumetric Flask stock Primary Stock Solution (e.g., 1 mg/mL) sonicate->stock verify Concentration Verification (Optional but Recommended) stock->verify Purity & Conc. Check dilute Perform Serial Dilutions stock->dilute Use for Dilution working Working Standard Solutions (e.g., 0.1 - 100 µg/mL) dilute->working Volumetric Pipettes aliquot Aliquot into Vials & Store at -80°C working->aliquot Inert Gas Overlay

Caption: Workflow for preparing 11-hydroxyoctadec-9-enoic acid standards.

Protocol 1: Preparation of Primary Stock Solution (1 mg/mL)

This protocol details the preparation of a high-concentration primary stock solution, which serves as the foundation for all subsequent dilutions.

  • Equilibration: Allow the container of solid 11-hydroxyoctadec-9-enoic acid to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture.

  • Weighing: Using an analytical balance, accurately weigh approximately 1.0 mg of the solid compound onto weighing paper. Transfer the solid carefully into a 1.0 mL Class A volumetric flask. Record the exact weight.

    • Expertise & Experience: Weighing a slight excess (e.g., 1.1 mg) and correcting the final concentration based on the actual weight is often more practical and accurate than attempting to weigh exactly 1.000 mg.

  • Initial Dissolution: Add approximately 0.7 mL of HPLC-grade ethanol to the volumetric flask. The choice of solvent is critical; ethanol is suitable for both solubilizing the fatty acid and is compatible with common reversed-phase LC-MS systems.[1]

  • Ensuring Complete Solubilization: Cap the flask and vortex gently for 30 seconds. Place the flask in a bath sonicator for 5-10 minutes to ensure all solid material has completely dissolved. The solution should be clear and free of any particulates.

    • Expertise & Experience: Hydroxy fatty acids can be waxy and may stick to glass surfaces. Sonication provides the energy needed for complete dissolution without applying heat, which could degrade the unsaturated fatty acid.

  • Final Volume Adjustment: Once the solution has returned to room temperature, carefully add ethanol dropwise until the bottom of the meniscus aligns with the calibration mark on the volumetric flask.

  • Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.

  • Concentration Calculation: Calculate the precise concentration of the primary stock solution based on the actual weight of the compound and the final volume.

    • Example: If 1.05 mg was weighed, the concentration is 1.05 mg / 1.0 mL = 1.05 mg/mL.

  • Transfer and Storage: Immediately transfer the stock solution into amber glass vials with Teflon-lined caps. To prevent oxidation of the double bond, gently flush the headspace of each vial with an inert gas (argon or nitrogen) before sealing.[6][7] Store at -20°C for short-term use (1-2 weeks) or -80°C for long-term storage (up to 1 year).[8]

Protocol 2: Preparation of Working Standard Solutions

Working solutions are prepared by serially diluting the primary stock solution. This example provides a scheme for a typical 7-point calibration curve.

  • Labeling: Clearly label a series of volumetric flasks or amber glass vials for each concentration point.

  • Dilution Scheme: Prepare the working standards according to the dilution table below. Use calibrated micropipettes for all transfers.

Target Concentration (µg/mL)Volume of Stock/Previous Standard (µL)Source SolutionDiluent Volume (µL of Ethanol)Final Volume (µL)
1001001 mg/mL Primary Stock9001000
50500100 µg/mL5001000
2550050 µg/mL5001000
1040025 µg/mL6001000
5.050010 µg/mL5001000
2.55005.0 µg/mL5001000
1.04002.5 µg/mL6001000
  • Mixing: After adding the stock and diluent for each standard, cap the vial and vortex thoroughly for 15-20 seconds to ensure homogeneity.

  • Aliquoting and Storage: It is best practice to prepare single-use aliquots of the working standards to avoid repeated freeze-thaw cycles, which can degrade fatty acids.[8][9] Transfer appropriate volumes (e.g., 100 µL) into autosampler vials, flush with inert gas, cap tightly, and store at -80°C until analysis.

Trustworthiness: Verification and Best Practices

To ensure the highest level of data integrity, the concentration and purity of the primary stock solution should be considered for verification.

  • Purity Confirmation: While high-purity standards are purchased, confirmation can be performed using Gas Chromatography (GC) after derivatization to the fatty acid methyl ester (FAME), which is a standard method for fatty acid analysis.[10]

  • Concentration Verification: An independent quantitative method, such as quantitative NMR (qNMR) or GC with a flame ionization detector (GC-FID) using a certified internal standard, can be employed to verify the calculated concentration.[10]

  • System Suitability: Before any sample analysis, inject the highest and lowest concentration standards to ensure the analytical system (e.g., LC-MS) is performing correctly and that the calibration range is appropriate.

  • Stability: The stability of unsaturated fatty acids in solution is finite.[7] It is recommended to prepare fresh working solutions from the primary stock every 1-2 weeks and a new primary stock solution every 6-12 months, even when stored under ideal conditions.

References

  • PubChem. (n.d.). 11-Hydroxy-9-octadecenoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Cheméo. (n.d.). Octadeca-9,11-dienoic acid, 8-hydroxy-, methyl ester, trans, trans-. Retrieved from [Link]

  • Murphy, R. C., et al. (2010). Quantitation and Standardization of Lipid Internal Standards for Mass Spectroscopy. In Lipidomics: Methods and Protocols. Retrieved from [Link]

  • Nacalai Tesque. (n.d.). Fatty Acid Analysis by HPLC. Retrieved from [Link]

  • Mohanty, B. P., et al. (2016). Fatty acid analysis. In Nutrient Profiling and Evaluation of Fish As a Dietary Component. Retrieved from [Link]

  • Kang, J. X., & Wang, J. (2005). A simplified method for analysis of polyunsaturated fatty acids. BMC Biochemistry, 6(1), 5. Retrieved from [Link]

  • Eurofins USA. (2024, January 19). The Essential Guide to Fatty Acid Analysis. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 12-hydroxy-9-octadecanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 9-Hydroxy-cis-11-octadecenoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Ricinoleic acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (2016). ONLINE METHODS Sample Preparation for Lipid Standards. Retrieved from [Link]

  • ChemSrc. (2025, August 25). 9-Octadecenoicacid, 12-hydroxy. Retrieved from [Link]

  • National Food Safety Standard of the People's Republic of China. (2010). GB 5413.27-2010: Determination of fatty acids in foods for infants and young children, milk and milk products. Retrieved from [Link]

  • SYNTHETIKA. (n.d.). Oleic Acid (9Z)-Octadec-9-enoic acid. Retrieved from [Link]

  • American Cleaning Institute. (n.d.). HANDLING INDUSTRIAL FATTY ACIDS. Retrieved from [Link]

  • Stark, A. H., et al. (2016). Best practices for the design, laboratory analysis, and reporting of trials involving fatty acids. The American Journal of Clinical Nutrition, 104(5), 1199-1211. Retrieved from [Link]

  • Technical Disclosure Commons. (2020, July 10). Process for the preparation of (11α,13E,15S)-11,15-dihydroxy-9-oxoprost-13-en-1-oic acid. Retrieved from [Link]

  • Carl ROTH. (2022, September 21). Safety Data Sheet: Fatty acid methyl ester mixture. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Co-elution of 11-HODE and 9-HODE Isomers

This guide serves as a specialized technical resource for researchers analyzing oxidized linoleic acid metabolites (OXLAMs). It addresses the specific analytical challenge of resolving 11-HODE (11-hydroxy-9,12-octadecadi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical resource for researchers analyzing oxidized linoleic acid metabolites (OXLAMs). It addresses the specific analytical challenge of resolving 11-HODE (11-hydroxy-9,12-octadecadienoic acid) from its positional isomers 9-HODE and 13-HODE .[1]

Core Technical Challenge

In lipidomics, distinguishing between enzymatic (LOX-driven) and non-enzymatic (autoxidation) pathways is critical.

  • 9-HODE & 13-HODE: Primary products of lipoxygenase (LOX) enzymes; conjugated dienes.

  • 11-HODE: A distinct marker of free radical-mediated autoxidation (non-enzymatic); often formed as a bis-allylic product.

The Problem: These molecules are isobaric (m/z 295.2 in negative mode) and structurally almost identical. On standard Reverse Phase (C18) chromatography, 11-HODE frequently co-elutes with 9-HODE, leading to false-positive quantitation of enzymatic activity.

Decision Tree: Method Selection

Use this flowchart to determine the correct separation strategy for your sample matrix.

MethodSelection Start START: Co-elution of 11-HODE and 9-HODE Q1 Is distinguishing R/S enantiomers required? Start->Q1 Q2 Is sample limited (< 50 µL)? Q1->Q2 No (only positional isomers needed) MethodA METHOD A: Chiral LC-MS/MS (Gold Standard) Q1->MethodA Yes (e.g., biological activity studies) MethodB METHOD B: Normal Phase LC-MS/MS (Positional Separation) Q2->MethodB No (High Resolution needed) MethodC METHOD C: Optimized C18 (Screening Only) Q2->MethodC Yes (High Throughput)

Figure 1: Decision matrix for selecting the appropriate chromatographic approach.

Troubleshooting Guide & Protocols

Issue 1: "I see a single broad peak on my C18 column."

Diagnosis: Standard C18 columns (e.g., 100mm length) often fail to resolve the "critical triad" (9, 11, 13-HODE). 11-HODE typically elutes between or on the shoulder of 9-HODE.

Solution: Switch to Chiral Chromatography (Method A) Chiral stationary phases utilize amylose or cellulose derivatives to separate isomers based on 3D spatial orientation, which is far more effective than hydrophobicity alone for these lipids.

Protocol A: Chiral LC-MS/MS (Recommended)

  • Column: Chiralpak AD-H or Chiralcel OD-H (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution is preferred for stability.

    • Solvent: Hexane / Ethanol / Acetic Acid (98 : 2 : 0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: MS/MS (Negative Mode).

  • Why this works: This method separates all four major stereoisomers (9-R, 9-S, 13-R, 13-S) and effectively resolves the positional 11-HODE isomer due to its unique interaction with the chiral selector.

Issue 2: "I cannot use Chiral/Normal Phase solvents in my LC-MS."

Diagnosis: Many clinical LC-MS systems are plumbed for Reverse Phase (Water/Acetonitrile) and cannot tolerate Hexane.

Solution: Optimized Reverse Phase with C30 or PFP (Method C) If you must use Reverse Phase, standard C18 is insufficient. You need a phase with higher "shape selectivity."[2]

Protocol C: High-Resolution Reverse Phase

  • Column: C30 (e.g., Acclaim C30) or Pentafluorophenyl (PFP).

    • Note: C30 columns are designed for carotenoid isomers but work excellently for long-chain lipid isomers.

  • Mobile Phase:

    • A: Water + 0.02% Acetic Acid.[3]

    • B: Acetonitrile + 0.02% Acetic Acid.

  • Gradient: Very shallow gradient (e.g., 0.5% change per minute) around the elution time of HODEs (typically 40-60% B).

  • Critical Step: You must inject pure standards of 9, 11, and 13-HODE individually to establish precise retention times. 11-HODE usually elutes after 13-HODE but before 9-HODE on some C18 phases, making the overlap severe.

Issue 3: "Can I distinguish them by Mass Spectrometry alone?"

Diagnosis: You are relying on MRM (Multiple Reaction Monitoring) transitions.[4][5]

  • 9-HODE: m/z 295 → 171 (Characteristic alpha-cleavage).

  • 13-HODE: m/z 295 → 195 (Characteristic alpha-cleavage).

  • 11-HODE: Lacks a unique, high-intensity fragment that is completely absent in the others.

Technical Insight: While unique fragments theoretically exist, "crosstalk" is common. High collision energies can induce migration of the double bonds, causing 11-HODE to produce fragments similar to 9 or 13-HODE.

  • Rule: Never rely solely on MS/MS transitions for 11-HODE without chromatographic separation. You must have baseline resolution.

Data Summary: Isomer Characteristics

AnalytePrecursor Ion (m/z)Primary Fragment (m/z)OriginElution Order (Chiral AD-H)
13(S)-HODE 295.2195.1Enzymatic (15-LOX)1
13(R)-HODE 295.2195.1Autoxidation / COX2
11-HODE 295.2Varies (Exp. required)AutoxidationDistinct (3)
9(S)-HODE 295.2171.1Enzymatic (5-LOX)4
9(R)-HODE 295.2171.1Autoxidation / COX5

Table 1: Comparison of HODE isomers. Elution order is approximate and depends on specific mobile phase conditions.

Frequently Asked Questions (FAQs)

Q: Why is 11-HODE considered a marker of "non-enzymatic" oxidation? A: Enzymatic oxidation (by Lipoxygenases) is highly regioselective, targeting the C9 or C13 positions of linoleic acid to form conjugated dienes. The C11 position is chemically unfavorable for enzymatic attack but is readily attacked by free radicals (ROS), making 11-HODE a specific fingerprint for oxidative stress rather than immune signaling.

Q: Can I use a standard C18 column if I just make the column longer (e.g., 250mm)? A: Increasing length improves efficiency (theoretical plates) but not necessarily selectivity. You may see partial separation (a "shoulder"), but for quantitative accuracy, this is risky. If you must use C18, use a C18-PFP (Pentafluorophenyl) ligand, which offers pi-pi interactions that help separate double-bond positional isomers.

Q: My 11-HODE standard degrades rapidly. How should I store it? A: HODEs are sensitive to oxidation and acid-catalyzed rearrangement.

  • Store in Ethanol at -80°C.

  • Avoid water in the storage solvent.

  • Purge vials with inert gas (Argon or Nitrogen) after opening.

  • Warning: 11-HODE is less stable than 9/13-HODE due to the potential for bis-allylic rearrangement.

References

  • Title: Chiral separation of hydroxyoctadecadienoic acids (HODEs) by HPLC.
  • Mass Spectrometry of Lipid Oxidation Products

    • Title: Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chrom
    • Source:Free Radical Biology and Medicine / Lipid MAPS.
    • URL:[Link]

  • Mechanisms of Lipid Peroxidation

    • Title: Lipid Peroxidation: Mechanisms, Inhibition, and Biological Effects.
    • Source:Journal of Lipid Research.
    • URL:[Link]

Sources

Optimization

Technical Support Center: Ionization Efficiency of Hydroxy Fatty Acids (HFAs) in ESI-MS

Status: Operational Operator: Senior Application Scientist Subject: Optimizing HFA Analysis in Biological Matrices Welcome You are likely here because your Hydroxy Fatty Acid (HFA) signals are burying themselves in the b...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Subject: Optimizing HFA Analysis in Biological Matrices

Welcome

You are likely here because your Hydroxy Fatty Acid (HFA) signals are burying themselves in the baseline, or you are seeing abundant water loss (


) instead of your molecular ion. HFAs are notoriously difficult to ionize compared to their phospholipid cousins because they lack a permanent charge and often possess weak acidic protons.

This guide moves beyond generic "check your connections" advice. We will address the chemical physics of the electrospray droplet and provide three tiers of intervention: Mobile Phase Chemistry, Derivatization, and Source Tuning.

Module 1: The Diagnostic Phase (FAQ)

Q: Why is my HFA signal intensity so much lower than free fatty acids? A: It comes down to Gas-Phase Basicity and Competition . In negative mode ESI, you rely on deprotonation (


). HFAs have a carboxyl group (pKa ~4.8) similar to fatty acids, but the hydroxyl group increases polarity, making them slightly more solvated and harder to desolvate. Furthermore, if your mobile phase contains traces of stronger acids or if you are analyzing a complex matrix, the available charge in the droplet is consumed by species with higher ionization potential.

Q: I see a peak at


 [M-19]. What is this? 
A:  This is a classic artifact. It is likely the 

ion. HFAs are thermally labile. If your source temperature or Declustering Potential (DP) is too high, the hydroxyl group dehydrates before the mass analyzer, splitting your signal between the intact ion and the water-loss fragment.
Module 2: Mobile Phase Optimization (The "Easy" Fix)

Issue: "I need a 5-10x signal boost without changing my sample prep."

The Protocol: Switch from Ammonium Acetate to Ammonium Fluoride (


) .

Mechanism: Standard additives like Ammonium Acetate rely on the acetate ion to strip a proton. However, Fluoride (


) is a harder base in the gas phase and possesses higher electronegativity. It drives deprotonation more aggressively than acetate, significantly enhancing the ionization of neutral lipids and HFAs in negative mode [1].

Recommended Mobile Phase Setup:

ParameterStandard ConditionOptimized Condition
Aqueous Phase (A) Water + 10mM Ammonium AcetateWater + 0.5 - 1.0 mM Ammonium Fluoride
Organic Phase (B) ACN/MeOH (50:50)Acetonitrile/Methanol (50:50)
pH Control Often adjusted to pH 7-8Unadjusted (Fluoride is naturally basic)
Column C18 or C8C18 (High coverage)

Critical Warning: Ammonium Fluoride is toxic and can etch glass over long periods. Use plastic solvent bottles and flush your LC system with water immediately after the batch is finished. Do not use with HILIC columns at high pH without verifying silica stability.

Module 3: Derivatization Strategies (The "Nuclear" Option)

Issue: "I am looking for trace oxidized lipids (eicosanoids/oxylipins) and negative mode is not sensitive enough."

The Protocol: Charge-Switching with AMPP Derivatization .

Mechanism: Instead of fighting to remove a proton in negative mode, we chemically attach a permanent positive charge. The reagent N-(4-aminomethylphenyl)pyridinium (AMPP) reacts with the carboxylic acid of the HFA to form an amide.[1] This adds a pyridinium moiety, which is pre-charged. You then switch your MS to Positive Mode . This typically yields a 10-60 fold increase in sensitivity [2, 3].

Workflow Diagram (AMPP Charge Switch):

AMPP_Workflow Sample Biological Sample (Plasma/Tissue) Extract Lipid Extraction (LLE/SPE) Sample->Extract Clean up Reagent Add AMPP Reagent + EDCI Coupling Agent Extract->Reagent Dry down & Reconstitute Incubate Incubate (60°C, 30 min) Reagent->Incubate Amide Bond Formation Inject Inject LC-MS (Positive Mode) Incubate->Inject Charge Switch Result Detection of [M]+ Cation Inject->Result High Sensitivity

Caption: Workflow for converting neutral HFAs into permanently charged cations using AMPP derivatization.

Step-by-Step AMPP Protocol:

  • Dry Down: Evaporate lipid extract to dryness under nitrogen.

  • Reagent Mix: Add 20

    
    L of AMPP solution (20 mM in acetonitrile) and 20 
    
    
    
    L of EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) solution.
  • Reaction: Incubate at 60°C for 30–60 minutes.

  • Quench: Stop reaction with 10

    
    L of 5% formic acid.
    
  • Analyze: Inject directly (or after dilution) into LC-MS in ESI(+) mode. Monitor for the specific parent ion calculated as:

    
    .
    
Module 4: Instrumental Tuning (Troubleshooting)

Issue: "My signal is unstable or I see excessive fragmentation."

The Logic: HFAs are fragile. The hydroxyl group is a good leaving group (


). If you hit the molecule too hard in the source (Desolvation) or the transfer optics (Declustering), you will break it before you measure it.

Optimization Table:

ParameterImpact on HFARecommendation
Desolvation Temp High temps aid evaporation but cause thermal degradation.Lower by 50-100°C compared to standard phospholipid methods. Start at 300°C.
Capillary Voltage High voltage creates smaller droplets but risks discharge.Negative Mode: 2.5 - 3.0 kV (Keep it "soft").
Declustering Potential (DP) Controls energy of ions entering the vacuum.Ramp DP: Perform a "DP Ramp" experiment. You will see a bell curve. Pick the peak before the water-loss ion appears.
Curtain Gas Protects the orifice.Keep high to prevent solvent clusters, but not so high it cools the spray excessively.

Troubleshooting Decision Tree:

Troubleshooting_Tree Start Problem: Low HFA Sensitivity CheckMode Are you in Negative Mode? Start->CheckMode WaterLoss Check Spectra: Is [M-19] dominant? CheckMode->WaterLoss Yes Temp Source Too Hot WaterLoss->Temp Yes Additive Check Mobile Phase: Using Acetate? WaterLoss->Additive No (Intact ion is just weak) FixTemp Reduce Source Temp & Declustering Potential Temp->FixTemp SwitchF Switch to 0.5mM Ammonium Fluoride Additive->SwitchF Yes Deriv Still too low? (Need < 1 ng/mL) SwitchF->Deriv Signal still insufficient AMPP Switch to AMPP Derivatization (ESI+) Deriv->AMPP

Caption: Decision matrix for troubleshooting low ionization efficiency in Hydroxy Fatty Acids.

References
  • Ammonium Fluoride Enhancement

    • Title: Ammonium Fluoride as Suitable Additive for HILIC-Based LC-HRMS Metabolomics.
    • Source: MDPI (Molecules).[2]

    • URL:[Link] (Note: While focused on HILIC, the

      
       mechanism applies broadly to negative mode lipidomics).
      
  • AMPP Derivatization Protocol

    • Title: Improved sensitivity mass spectrometric detection of eicosanoids by charge reversal derivatization.[1][3]

    • Source: National Institutes of Health (PubMed / J Chrom
    • URL:[Link]

  • Comparison of Derivatization Techniques

    • Title: Comparison of derivatization/ionization techniques for liquid chromatography tandem mass spectrometry analysis of oxylipins.
    • Source: PubMed (Prostaglandins Other Lipid Medi
    • URL:[Link]

  • Mechanistic Insight (Water Loss)

    • Title: Negative electrospray ionization low-energy tandem mass spectrometry of hydroxylated f
    • Source: PubMed (J Mass Spectrom).
    • URL:[Link]

Sources

Troubleshooting

Lipidomics Technical Center: Troubleshooting Hydroxy Fatty Acid Recovery

Executive Summary: The "Triangle of Loss" Welcome to the Lipidomics Technical Center. If you are experiencing low recovery of Hydroxy Fatty Acids (HFAs) such as HETEs, HODEs, or specialized pro-resolving mediators (SPMs)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Triangle of Loss"

Welcome to the Lipidomics Technical Center. If you are experiencing low recovery of Hydroxy Fatty Acids (HFAs) such as HETEs, HODEs, or specialized pro-resolving mediators (SPMs), you are likely fighting a three-front war. Unlike stable pharmaceuticals, HFAs are amphiphilic, chemically labile, and "sticky."

Successful extraction requires addressing the Triangle of Loss :

  • Non-Specific Binding (Adsorption): Loss to plasticware before the sample even reaches the column.

  • Matrix Interference: Ion suppression by phospholipids masking your analytes.

  • Retention Failure: Incorrect pH management preventing the "lock-and-key" binding mechanism.

This guide moves beyond generic protocols to provide a mechanism-based troubleshooting framework.

Diagnostic Decision Tree

Before altering your chemistry, use this logic flow to identify the failure point.

SPE_Decision_Tree Start Start: Low HFA Recovery Check_Std Q1: Is Internal Standard (IS) recovery also low? Start->Check_Std Check_Ads Probable Cause: Adsorption to Plasticware Check_Std->Check_Ads Yes (IS Lost) Check_Col Q2: Which Sorbent? Check_Std->Check_Col No (IS Good) C18_Path Reversed Phase (C18) Check_Col->C18_Path MAX_Path Mixed-Mode Anion (MAX) Check_Col->MAX_Path C18_pH Check pH: Is sample pH < 3.5? C18_Path->C18_pH Breakthrough? MAX_pH Check pH: Is sample pH > 8.0? MAX_Path->MAX_pH Breakthrough? Solvent Q3: Elution Solvent? C18_pH->Solvent pH OK MAX_pH->Solvent pH OK Matrix Q4: Matrix Effects? Solvent->Matrix Elution OK

Figure 1: Diagnostic logic flow for identifying the root cause of low HFA recovery.

Critical Failure Points & Solutions (Q&A)

Phase 1: Pre-Extraction (Sample Handling)

Q: My internal standards are disappearing before I even load the column. Why? A: You are likely experiencing Non-Specific Binding (NSB) . HFAs are highly lipophilic. When dissolved in aqueous buffers (like plasma or PBS), they will rapidly migrate to the hydrophobic walls of polypropylene tubes to escape the water.

  • The Fix:

    • Glass is King: Switch to borosilicate glass vials for all standard preparation.

    • Low-Bind Plastics: If glass is impossible, use "Low-Retention" or "LoBind" Eppendorf tubes.

    • Protein Carrier: If working with neat standards, add 0.1% BSA (Fatty Acid Free) to keep lipids in solution until extraction.

Q: My recovery varies wildly (high % RSD) between replicates. A: This is a classic sign of Oxidative Degradation . HFAs contain conjugated double bonds susceptible to auto-oxidation and free radical attack.[1]

  • The Fix:

    • Add Antioxidants: Immediately add Butylated Hydroxytoluene (BHT) (0.005% w/v) to your samples upon collection.

    • Temperature: Keep samples on ice at all times. Store at -80°C.

    • Argon Overlay: Flush vials with Argon or Nitrogen gas before sealing to displace oxygen.

Phase 2: Extraction Chemistry (The "Lock and Key")

Q: I am using C18, but I still see breakthrough (analyte in the flow-through). A: Your pH is likely too high. HFAs are weak acids (pKa ~4.8). On a C18 (Reversed Phase) column, retention relies on hydrophobic interaction.[2] If the pH is neutral (7.4), the HFA is ionized (


) and too polar to stick to the C18 chains.
  • The Fix: Acidify samples to pH 3.0–3.5 using dilute Acetic Acid or Formic Acid. This protonates the HFA (

    
    ), making it neutral and hydrophobic enough to bind to C18.
    

Q: Why do you recommend Mixed-Mode Anion Exchange (MAX) over C18? A: C18 binds everything hydrophobic, including neutral lipids and phospholipids (matrix interference). MAX offers a dual-retention mechanism that allows for a "cleaner" wash.

  • The Mechanism:

    • Load (High pH): HFA is negative (

      
      ). It binds to the positively charged quaternary amine on the sorbent (Ionic Bond).
      
    • Wash (Organic): You can wash with 100% Methanol. This washes away neutral lipids (cholesterol, triglycerides) that are only held by weak hydrophobic forces. The HFA stays locked by the strong ionic bond.

    • Elute (Acidic): You add acid. This protonates the HFA (

      
      ), breaking the ionic bond and releasing it.
      

MAX_Mechanism Sorbent Sorbent Surface Hydrophobic Polymer N+ (Strong Anion Exchanger) Analyte Hydroxy Fatty Acid Hydrophobic Tail COO- (Head Group) Sorbent:p->Analyte:t Van der Waals Sorbent:q->Analyte:h Interaction Ionic Clamp (Strong Retention)

Figure 2: The "Ionic Clamp" mechanism of Mixed-Mode Anion Exchange (MAX), allowing for aggressive organic washing without analyte loss.

Optimized Protocols

Protocol A: The "Gold Standard" (Mixed-Mode MAX)

Best for: Plasma, Tissue, Urine (High purity requirements)

StepSolvent/BufferPurpose
1. Pre-treatment Dilute sample 1:1 with 5% NH₄OH (Ammonium Hydroxide).Ionizes HFAs (

) and disrupts protein binding.
2. Condition 1 mL Methanol -> 1 mL Water.Wets the sorbent.
3.[3][4] Load Load pre-treated sample (Gravity or low vacuum).Analyte binds via Anion Exchange.[5]
4. Wash 1 1 mL 5% NH₄OH .Removes proteins and salts.
5. Wash 2 1 mL 100% Methanol .CRITICAL STEP: Removes neutral lipids/phospholipids.
6. Elute 1 mL Formic Acid / Methanol (2:98 v/v) .Protonates HFA to break ionic bond and elute.
Protocol B: The "Workhorse" (Reversed Phase C18)

Best for: Clean matrices (PBS incubations) or when MAX is unavailable.

StepSolvent/BufferPurpose
1. Pre-treatment Dilute sample to pH 3.0 with 0.1% Acetic Acid .Protonates HFA (

) for hydrophobic retention.
2. Condition 1 mL Methanol -> 1 mL Water (pH 3).Wets sorbent.
3.[3][6][7][8][9] Load Load sample slowly.Analyte binds via Hydrophobic interaction.
4. Wash 1 mL 15% Methanol in Water.Removes salts. Do not exceed 15% MeOH or you will lose HFAs.
5. Elute 1 mL Ethyl Acetate or Methyl Formate .Elutes HFAs.

Expert Tips for Specific Analytes

  • 5-HETE / Leukotrienes: These are prone to lactonization in acidic conditions. If using Protocol B (C18), do not leave the sample in the acidic elution solvent for long. Neutralize or evaporate immediately.

  • Resolvins/Protectins: These are extremely sensitive to light and heat. Perform all extraction steps in amber tubes or low-light conditions.

  • Evaporation: Never evaporate to complete dryness if possible. The "ring of death" (analyte stuck to the glass wall at the meniscus) is a common cause of loss. Reconstitute while a tiny drop of solvent remains, or wash the walls thoroughly with the reconstitution solvent.

References

  • Powell, W. S. (1980). Rapid extraction of oxygenated metabolites of arachidonic acid from biological samples using octadecylsilyl silica. Prostaglandins, 20(5), 947-957. Link

  • Waters Corporation. (2020). Oasis MAX 96-Well Plate and Cartridge Instruction Manual. Link

  • Cayman Chemical. (2023). Eicosanoid Analysis: Sample Preparation & Extraction. Link

  • Murphy, R. C., et al. (2011). Cellular lipid extraction for targeted stable isotope dilution liquid chromatography-mass spectrometry analysis. Methods in Enzymology, 500, 533-555. Link

  • Biotage. (2023). When should I choose a mixed-mode SPE?Link

Sources

Optimization

optimizing chromatographic separation of positional isomers of HODE

Welcome to the Advanced Lipidomics Support Center . As a Senior Application Scientist, I have designed this technical guide to address the complex chromatographic challenges associated with separating positional isomers...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Lipidomics Support Center . As a Senior Application Scientist, I have designed this technical guide to address the complex chromatographic challenges associated with separating positional isomers of Hydroxyoctadecadienoic acid (HODE), specifically 9-HODE and 13-HODE.

Because these lipid mediators possess identical molecular weights (296.4 Da) and highly similar physical properties, standard profiling methods often fail. This guide synthesizes field-proven methodologies, explaining the mechanistic causality behind each optimization step to ensure your analytical workflows are robust, reproducible, and self-validating.

I. Analytical Architecture & Workflow Strategy

To successfully resolve HODE isomers, the analytical strategy must shift from bulk hydrophobic profiling to targeted polar or chiral interactions.

G Sample Biological Sample (Plasma/Tissue) Extraction Solid Phase Extraction (SPE) Minimize Matrix Effects Sample->Extraction RP Reversed-Phase (UPLC) High-throughput, Isobaric overlap risk Extraction->RP Standard Profiling NP Normal-Phase / Chiral LC Isomer & Enantiomer Resolution Extraction->NP Isomer/Chiral Focus MS ESI-MS/MS (Negative Mode) MRM Transitions RP->MS NP->MS Data Quantification of 9-HODE & 13-HODE MS->Data

Fig 1: Logical workflow for the extraction and LC-MS/MS analysis of HODE positional isomers.

II. Troubleshooting & Optimization FAQs

Q1: Why do 9-HODE and 13-HODE co-elute as a single broad peak on my standard C18 Reversed-Phase column, and how can I achieve baseline separation? Causality & Solution: 9-HODE and 13-HODE are positional isomers differing only in the location of their hydroxyl group and conjugated diene system. Their overall hydrophobicity (LogP) is nearly identical. Standard C18 stationary phases rely on hydrophobic interactions, which are insufficient to discriminate between these subtle structural nuances[1]. To resolve this, you must switch to Normal-Phase HPLC (NP-HPLC) . Using an unbonded silica column (e.g., Absolute SiO2) shifts the separation mechanism from hydrophobicity to polar interactions (hydrogen bonding)[2]. The steric hindrance around the hydroxyl group at the C9 position differs from the C13 position, allowing the silanol groups on the stationary phase to selectively retain one isomer over the other. An isocratic mobile phase of n-hexane/isopropanol/acetic acid (98.3:1.6:0.1, V/V) provides excellent baseline resolution[2].

Q2: I need to determine if the HODEs in my sample are generated enzymatically (via lipoxygenase) or through auto-oxidation. How do I optimize the separation of 9(S)-HODE from 9(R)-HODE? Causality & Solution: Enzymatic oxidation typically yields specific enantiomers (e.g., 9(S)-HODE), whereas non-enzymatic auto-oxidation yields a racemic mixture (equal parts S and R)[3]. NP-HPLC cannot separate enantiomers; you must use Chiral Phase HPLC (CP-HPLC) with a chiral selector column like Reprosil Chiral NR or LUX cellulose-1[4],[5]. Optimization Warning: The choice of alcohol modifier in your mobile phase dictates success. Using strictly methanol provides maximum enantioselectivity but causes excessively prolonged retention times. Conversely, adding 2-propanol (isopropanol) dramatically reduces retention time but can collapse enantiomeric resolution[6]. The optimal balance is a highly controlled isocratic flow of hexane/isopropyl alcohol/acetic acid (e.g., 98.8:1.2:0.01)[4].

Q3: If my chromatographic resolution is compromised due to matrix interference, can I rely on MS/MS to distinguish the positional isomers? Causality & Solution: Yes, provided you optimize your Multiple Reaction Monitoring (MRM) transitions. While both 9-HODE and 13-HODE share the same precursor ion ([M-H]- at m/z 295.2), Collision-Induced Dissociation (CID) forces cleavage adjacent to the hydroxyl group[5]. Because the hydroxyl group is at different carbon positions, the resulting product ions are distinct.

MS_Frag Precursor Precursor Ion[M-H]- m/z 295.2 Node9 9-HODE Cleavage (alpha to OH at C9) Precursor->Node9 CID Node13 13-HODE Cleavage (alpha to OH at C13) Precursor->Node13 CID Prod9 Product Ion m/z 171.1 Node9->Prod9 Prod13 Product Ion m/z 195.1 Node13->Prod13

Fig 2: Collision-induced dissociation (CID) pathways for 9-HODE and 13-HODE.

III. Self-Validating Experimental Protocol

To guarantee scientific integrity and trustworthiness, the following protocol incorporates internal validation loops to prevent false positives and correct for matrix-induced ion suppression.

Step 1: Internal Standard Calibration & Sample Extraction

  • Spiking: Immediately spike the biological sample with deuterated internal standards (e.g., d4-9-HODE and d4-13-HODE). Causality: This is a critical self-validating step. Because deuterated standards co-elute with their endogenous counterparts, they perfectly correct for run-to-run variations in extraction efficiency and MS ion suppression[7],[8].

  • Extraction: Utilize Solid Phase Extraction (SPE) rather than Liquid-Liquid Extraction (LLE). Causality: While LLE has high recovery, it co-extracts endogenous impurities that cause baseline noise. SPE selectively eliminates these impurities, drastically improving the Signal-to-Noise (S/N) ratio for low-abundance eicosanoids[7].

Step 2: Chromatographic Separation (Isomer Resolution)

  • Column Selection: Install an Absolute SiO2 column (250 mm × 4.6 mm, 5 μm) for positional isomers[2], or a LUX cellulose-1 (150 × 2.0 mm, 3 μm) for enantiomers[5].

  • Mobile Phase: Run an isocratic elution. For NP-HPLC, use n-hexane/isopropanol/acetic acid (98.3:1.6:0.1, V/V)[2].

  • System Suitability (Validation): Inject a pure methanol blank before the biological samples. Causality: Lipids are notoriously sticky; blanks are essential to monitor for column carryover[9].

Step 3: ESI-MS/MS Detection

  • Ionization: Operate the mass spectrometer in Electrospray Ionization negative mode (ESI-).

  • MRM Tuning: Monitor the specific transitions: m/z 295.2 → 171.1 for 9-HODE and m/z 295.2 → 195.1 for 13-HODE[5].

  • Data Acceptance Criteria: A run is only validated if the deuterated internal standard recovery is >75% and the target analyte peak exhibits an S/N ratio >10.

IV. Quantitative Data Summary

The following table synthesizes the critical parameters required to program your LC-MS/MS method for HODE isomer differentiation.

Target AnalytePrecursor Ion ([M-H]-)Product Ion (Quantifier)Optimal Column ChemistryMobile Phase StrategyPrimary Application
9-HODE m/z 295.2m/z 171.1Absolute SiO2 (NP-HPLC)Isocratic (Hexane/IPA/Acetic Acid)Resolving positional isomers
13-HODE m/z 295.2m/z 195.1Absolute SiO2 (NP-HPLC)Isocratic (Hexane/IPA/Acetic Acid)Resolving positional isomers
9(S)-HODE m/z 295.2m/z 171.1LUX cellulose-1 (CP-HPLC)Isocratic (Hexane/IPA/Acetic Acid)Enantiomeric (Enzymatic) profiling
13(S)-HODE m/z 295.2m/z 195.1Reprosil Chiral NR (CP-HPLC)Isocratic (Hexane/IPA/Acetic Acid)Enantiomeric (Enzymatic) profiling

V. References

  • Simultaneous measurement of four hydroxyoctadecadienoic acid isomers in meat products by normal-phase high performance liquid chromatography. CABI Digital Library. 2

  • Chiral phase-HPLC separation of hydroperoxyoctadecenoic acids and their biosynthesis by fatty acid dioxygenases. SciSpace. 4

  • Improved enantioselective analysis of polyunsaturated hydroxy fatty acids in psoriatic skin scales using high-performance liquid chromatography. DOI. 6

  • Oxidised metabolites of the omega-6 fatty acid linoleic acid activate dFOXO. Life Science Alliance. 5

  • Enantioselective high-performance liquid chromatography analysis of oxygenated polyunsaturated fatty acids. Ovid. 3

  • Quantitative assays for esterified oxylipins generated by immune cells. LIPID MAPS.9

  • Technical recommendations for liquid chromatography mass spectrometry analysis of oxylipins. Zenodo. 1

  • Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites. LIPID MAPS. 7

  • Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials. PMC - NIH. 8

  • Chiral phase-HPLC separation of hydroperoxyoctadecenoic acids and their biosynthesis by fatty acid dioxygenases. PubMed - NIH. 10

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: 11-HODE &amp; The Linoleic Acid Oxidation Cascade in Gut Microbiome Research

Executive Summary 11-Hydroxy-9,12-octadecadienoic acid (11-HODE) is a specific, labile metabolite of Linoleic Acid (LA) formed primarily by cytochrome P450 (CYP) enzymes (specifically CYP3A4 and CYP1A2). Unlike its stabl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

11-Hydroxy-9,12-octadecadienoic acid (11-HODE) is a specific, labile metabolite of Linoleic Acid (LA) formed primarily by cytochrome P450 (CYP) enzymes (specifically CYP3A4 and CYP1A2). Unlike its stable isomers (9-HODE and 13-HODE), which are canonical markers of oxidative stress and lipoxygenase activity, 11-HODE represents a distinct bis-allylic oxidation pathway often overlooked due to its chemical instability.

In the context of the gut microbiome, 11-HODE serves as a critical junction point between host detoxification pathways (CYP3A4) and microbial metabolism . While healthy gut microbiomes predominantly convert LA into 10-hydroxy-cis-12-octadecenoic acid (HYA) via bacterial hydratases, dysbiosis shifts this flux toward host-mediated oxidation and reactive oxygen species (ROS) generation, elevating HODE levels.

This guide provides a technical comparison of 11-HODE dynamics in homeostasis versus dysbiosis, clarifying its role as a biomarker for CYP-mediated metabolic stress rather than simple lipid peroxidation.

Biochemical Context: The 11-HODE Paradox

To interpret 11-HODE data accurately, researchers must distinguish between three competing pathways for Linoleic Acid (LA) metabolism in the gut.

The Three Pathways of Linoleic Acid Metabolism
PathwayPrimary MediatorPrimary MetaboliteStabilityBiological Context
1. Bacterial Hydration Gut Microbiota (Lactobacillus, Bifidobacterium, Roseburia)HYA (10-hydroxy-cis-12-octadecenoic acid)StableHealth (Eubiosis): Anti-inflammatory, gut barrier protection.
2. Host CYP Oxidation Host CYP3A4, CYP1A2 (Liver/Gut Epithelium)11-HODE (Bis-allylic)Unstable (Rearranges in acid)Metabolic Activation: Linked to PXR activation and xenobiotic response.
3. ROS / LOX Oxidation Free Radicals (ROS) or 15-Lipoxygenase9-HODE / 13-HODE (Conjugated dienes)StableDysbiosis/Inflammation: Oxidative stress, atherosclerosis, pain signaling (TRPV1).
The Rearrangement Trap

Critical Technical Note: 11-HODE is a bis-allylic alcohol . In acidic conditions (pH < 6.0), it spontaneously rearranges into a racemic mixture of 9-HODE and 13-HODE.

  • Implication: Standard lipid extraction protocols using acidified solvents (e.g., acetic acid) will destroy 11-HODE , artificially inflating 9/13-HODE counts.

  • Solution: Quantification of 11-HODE requires neutral pH extraction (see Section 5).

Comparative Analysis: Healthy vs. Dysbiotic Gut

A. Healthy Gut Microbiome (Homeostasis)

In a eubiotic state, commensal bacteria dominate LA metabolism.

  • Mechanism: Anaerobic bacteria (e.g., Lactobacillus plantarum) express myosin-cross-reactive antigen (MCRA) proteins with hydratase activity. They convert LA to HYA to mitigate LA toxicity.

  • 11-HODE Status: Basal/Low . Host CYP3A4 activity is homeostatically regulated. The abundance of bacterial conversion reduces the pool of free LA available for host oxidation.

  • Outcome: High HYA levels promote GLP-1 secretion and suppress inflammation via GPR40/GPR120.

B. Dysbiotic Gut Microbiome (Pathology)

Dysbiosis involves a loss of beneficial hydratase-producing bacteria and an increase in oxidative stress.

  • Mechanism:

    • Loss of Conversion: Depletion of Lactobacilli reduces HYA production.

    • Inflammation & ROS: Infiltrating neutrophils release ROS, driving non-enzymatic oxidation of LA to 9/13-HODE .

    • CYP Modulation: Inflammatory cytokines (IL-6) typically downregulate CYP3A4 , potentially suppressing de novo 11-HODE synthesis. However, if dysbiosis is driven by toxic bile acids (e.g., Lithocholic Acid), PXR is activated, inducing CYP3A4 and spiking 11-HODE production.

  • 11-HODE Status: Variable/Context-Dependent .

    • Inflammatory Dysbiosis (IBD):[1] 11-HODE may be low (CYP suppression), but 9/13-HODE are very high (ROS).

    • Metabolic Dysbiosis (High Fat/Bile): 11-HODE is ELEVATED due to PXR-mediated CYP3A4 induction.[2]

Summary Table: Biomarker Profiles
MetaboliteHealthy Gut (Eubiosis)Dysbiotic Gut (Inflammation)Dysbiotic Gut (Metabolic/PXR)
HYA (Bacterial) High (++++)Low (+)Low (+)
11-HODE (CYP-derived) Basal (++)Low/Basal (+)High (++++)
9/13-HODE (ROS/LOX) Low (+)Very High (++++)High (++)
Primary Driver Bacterial HydrataseOxidative Stress (ROS)PXR Induction (Bile Acids)

Mechanistic Visualization

The following diagram illustrates the divergence of Linoleic Acid metabolism based on host health status.

LA_Metabolism cluster_bacteria Healthy Microbiome (Eubiosis) cluster_host Host Epithelium / Liver cluster_stress Dysbiosis / Oxidative Stress LA Linoleic Acid (LA) (Dietary Input) Bacteria Lactobacillus / Bifidobacterium (Hydratase Enzymes) CYP CYP3A4 / CYP1A2 (P450 Monooxygenases) ROS ROS / Free Radicals (Non-enzymatic) HYA HYA (10-hydroxy-cis-12-18:1) Anti-Inflammatory / Barrier Integrity Bacteria->HYA HODE11 11-HODE (Bis-allylic, Unstable) CYP->HODE11 HODE913 9-HODE & 13-HODE (Stable Conjugated Dienes) Pro-Inflammatory / TRPV1 Agonists HODE11->HODE913 PXR PXR Activation (Bile Acids/Xenobiotics) PXR->CYP ROS->HODE913

Caption: Divergent pathways of Linoleic Acid metabolism. Health favors bacterial hydration to HYA. Metabolic stress induces CYP-mediated 11-HODE. Oxidative stress drives 9/13-HODE accumulation.

Experimental Validation Protocol

To validate 11-HODE levels specifically, you must prevent its rearrangement. This protocol uses a neutral pH extraction optimized for bis-allylic fatty acids.[3]

Step 1: Sample Collection & Preservation
  • Matrix: Fecal samples or intestinal mucosal scrapings.

  • Preservation: Snap-freeze in liquid nitrogen immediately. Do not use acidic preservatives.

  • Antioxidant: Add BHT (Butylated hydroxytoluene, 0.005%) immediately to prevent auto-oxidation during thawing.

Step 2: Neutral Extraction (Crucial Step)
  • Objective: Extract lipids without protonating the 11-hydroxyl group.

  • Reagents: Methanol (neutral), Chloroform, Water (pH 7.0). Avoid Acetic/Formic Acid.

  • Homogenize 100mg sample in 1mL PBS (pH 7.4) with BHT.

  • Add 2mL Methanol and 1mL Chloroform (Bligh-Dyer method, modified for neutral pH).

  • Vortex vigorously for 1 min. Centrifuge at 3000 x g for 10 min at 4°C.

  • Collect the lower organic phase.

  • Evaporate under nitrogen stream at room temperature (avoid heat).

  • Reconstitute in Methanol:Water (50:50) for LC-MS.

Step 3: LC-MS/MS Quantification
  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP or Thermo Altis).

  • Column: C18 Reverse Phase (e.g., Waters BEH C18), 1.7µm.

  • Mobile Phase:

    • A: Water + 2mM Ammonium Acetate (pH 7.0). NO Formic Acid.

    • B: Acetonitrile/Methanol (50:50).

  • MRM Transitions (Negative Ion Mode):

    • 11-HODE: m/z 295.2 → 171.1 (Characteristic fragment).

    • 13-HODE: m/z 295.2 → 195.1.

    • 9-HODE: m/z 295.2 → 171.1 (Requires chromatographic separation from 11-HODE).

  • Validation: Use deuterated internal standard 13-HODE-d4 (since 11-HODE-d4 is rarely commercially available, but verify retention time separation).

References

  • Kishino, S., et al. (2013). "Polyunsaturated fatty acid saturation by gut lactic acid bacteria affecting host lipid metabolism." Proceedings of the National Academy of Sciences, 110(44), 17808-17813.

  • Dizdar, N., et al. (2012). "Cytochrome P450 enzymes in oxygenation of prostaglandin endoperoxides and arachidonic acid." Karolinska Institutet.

  • Hennig, P., et al. (2018). "The suppression of 5-lipoxygenation of arachidonic acid in human polymorphonuclear leucocytes by the 15-lipoxygenase product." Biochemical Journal.

  • Wang, W., et al. (2021). "Oxidized Linoleic Acid Interacts With Gut Microbiota to Promote Colitis and Colorectal Cancer." ResearchGate.

  • Gyamfi, M.A., et al. (2011). "High fat diet induced obesity is mitigated in Cyp3a-null female mice." Biochemical Pharmacology.

  • Gabbs, M., et al. (2015). "Advances in Our Understanding of Oxylipins Derived from Dietary PUFAs." Advances in Nutrition.

  • Vangaveti, V., et al. (2010). "Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis." Therapeutic Advances in Endocrinology and Metabolism.

Sources

Comparative

Sample Preparation: SPE vs. LLE (A Comparative Analysis)

As a Senior Application Scientist, I frequently encounter laboratories struggling to establish reliable, high-throughput assays for oxylipins. 11-hydroxy fatty acids—most notably 11-hydroxyeicosatetraenoic acid (11-HETE)...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter laboratories struggling to establish reliable, high-throughput assays for oxylipins. 11-hydroxy fatty acids—most notably 11-hydroxyeicosatetraenoic acid (11-HETE)—serve as critical lipid mediators and biomarkers of non-enzymatic lipid peroxidation and cyclooxygenase (COX) activity.

The analytical challenge in quantifying 11-HETE is twofold: it exists in sub-nanomolar concentrations in biological matrices, and it shares an identical molecular weight (m/z 319.2) with several positional isomers, such as 12-HETE and 15-HETE[1]. To achieve robust quantification, the analytical method must perfectly balance extraction selectivity, chromatographic resolution, and mass spectrometric sensitivity. This guide objectively compares extraction methodologies and provides a self-validating, step-by-step LC-MS/MS protocol for 11-hydroxy fatty acid analysis.

Biosynthesis AA Arachidonic Acid (AA) Precursor ROS Non-enzymatic Oxidation (ROS) AA->ROS Free Radical Attack COX Cyclooxygenase (COX-1 / COX-2) AA->COX Enzymatic Pathway HETE11 11-HETE (m/z 319.2) ROS->HETE11 HETE15 15-HETE (Isomeric Interference) ROS->HETE15 HETE12 12-HETE (Isomeric Interference) ROS->HETE12 COX->HETE11 Minor Byproduct

Figure 1: Biosynthetic pathways generating 11-HETE and its isobaric interferences.

When developing an LC-MS/MS method, the choice of sample preparation dictates the ultimate sensitivity and reliability of the assay. Historically, Liquid-Liquid Extraction (LLE) using ethyl acetate or methyl tert-butyl ether (MTBE) was the standard for lipid extraction[2]. However, LLE is a non-selective process. It co-extracts high concentrations of neutral lipids (e.g., triglycerides) and phospholipids, which compete for charge in the electrospray ionization (ESI) source, leading to severe ion suppression[3].

In contrast, Solid Phase Extraction (SPE) utilizing a C18 or weak anion exchange (WAX) stationary phase provides a highly tunable extraction system. By carefully controlling the polarity of the wash and elution solvents, we can isolate 11-hydroxy fatty acids while discarding matrix interferences[3][4].

Table 1: Quantitative Comparison of Extraction Methodologies for 11-HETE

Performance MetricSPE (C18, Methyl Formate Elution)SPE (WAX)LLE (Ethyl Acetate)
Absolute Recovery 85 - 92%65 - 75%55 - 65%
Matrix Effect (Suppression) < 10%~ 15%> 45%
Phospholipid Removal ExcellentGoodPoor
LOQ (ng/mL) 0.050.080.50
Throughput High (96-well compatible)MediumLow (Manual transfer)

Data synthesized from comparative oxylipin extraction studies demonstrating the superiority of SPE over LLE[3][4].

Extraction cluster_SPE Solid Phase Extraction (C18) cluster_LLE Liquid-Liquid Extraction (EtOAc) Sample Biological Matrix + 11-HETE-d8 (IS) Cond Condition: MeOH & H2O Sample->Cond Preferred Mix Add EtOAc & Vortex Sample->Mix Alternative Load Load Sample Cond->Load Wash Wash: 10% MeOH (Removes Salts/Proteins) Load->Wash Elute Elute: Methyl Formate (Targets Oxylipins) Wash->Elute Dry Evaporate under N2 & Reconstitute in Mobile Phase Elute->Dry Cent Centrifuge Mix->Cent Org Collect Organic Phase (High Lipid Matrix) Cent->Org Org->Dry LCMS UPLC-MS/MS Analysis (MRM Mode) Dry->LCMS

Figure 2: Comparative sample preparation workflows for 11-HETE extraction prior to LC-MS/MS.

Chromatographic Separation & MS/MS Optimization

Why choose a Triple Quadrupole (QqQ) over High-Resolution Mass Spectrometry (HRMS) for this workflow? While HRMS is excellent for untargeted lipidomics, a QqQ operating in Multiple Reaction Monitoring (MRM) mode remains the gold standard for targeted quantitation due to its superior linear dynamic range and absolute sensitivity[1].

For 11-HETE, the primary MRM transition in negative ESI mode is m/z 319.2 → 167.2 [5]. Baseline chromatographic separation using a sub-2 µm UPLC C18 column is mandatory. The causality here is critical: if 11-HETE co-elutes with 12-HETE or 15-HETE, isotopic cross-talk and in-source fragmentation will artificially inflate the quantitative peak area, destroying the method's accuracy[1].

The Self-Validating Experimental Protocol

To ensure trustworthiness, every analytical run must operate as a self-validating system. This is achieved by introducing a deuterated internal standard (e.g., 11-HETE-d8) at the very beginning of the workflow. Because the IS shares the exact physicochemical properties of the analyte, any volumetric loss during extraction or ion suppression during ionization is proportionally mirrored and mathematically canceled out[2].

Step-by-Step SPE-LC-MS/MS Methodology:

  • Reagent & Standard Preparation: Prepare a master mix of the internal standard (11-HETE-d8) at 100 ng/mL in methanol.

  • Sample Aliquoting & Equilibration: Transfer 200 µL of plasma to a microcentrifuge tube. Add 10 µL of the IS master mix. Vortex for 30 seconds and incubate on ice for 15 minutes.

    • Causality: This equilibration period allows the deuterated standard to integrate into the matrix and bind to carrier proteins identically to the endogenous 11-HETE, ensuring true self-validation[2].

  • Protein Precipitation: Add 200 µL of ice-cold methanol to the sample. Vortex aggressively for 1 minute, then centrifuge at 10,000 × g for 5 minutes at 4°C.

    • Causality: Methanol denatures lipoproteins, releasing bound oxylipins into the solvent while precipitating bulk proteins that would otherwise clog the SPE frit.

  • SPE Conditioning: Mount a C18 SPE cartridge (30 mg/1 mL) onto a vacuum manifold. Condition with 2 mL of pure methanol followed by 2 mL of LC-MS grade water.

    • Causality: Conditioning solvates the alkyl chains of the sorbent, maximizing the surface area available for hydrophobic interaction.

  • Sample Loading: Dilute the collected supernatant with 800 µL of water (to reduce the methanol concentration below 20%) and load onto the cartridge at a slow flow rate of 1 mL/min.

  • Selective Washing: Wash the cartridge with 2 mL of 10% methanol in water.

    • Causality: This specific aqueous-organic ratio disrupts the weak binding of salts and hydrophilic peptides, flushing them out while preserving the strong hydrophobic binding of 11-HETE.

  • Targeted Elution: Elute the analytes into a clean glass tube using 2 mL of methyl formate.

    • Causality: Methyl formate possesses the precise intermediate polarity needed to desorb oxylipins while leaving highly lipophilic, ion-suppressing triglycerides permanently trapped on the C18 sorbent[3][6].

  • Drying & Reconstitution: Evaporate the eluate to complete dryness under a gentle stream of ultra-pure nitrogen gas at 30°C. Reconstitute the residue in 50 µL of the initial mobile phase (e.g., 20% Acetonitrile in water with 0.1% acetic acid). Vortex and transfer to an autosampler vial for LC-MS/MS analysis[1].

Method Validation Framework (FDA/EMA Aligned)

To validate this method for routine or clinical use, the following parameters must be established using spiked matrix samples:

  • Selectivity/Specificity: Blank matrix injections must show <20% of the LOQ signal at the 11-HETE retention time.

  • Linearity: The calibration curve (typically 0.05 to 50 ng/mL) must yield an R² > 0.99 using a 1/x weighted linear regression.

  • Accuracy & Precision: Analyze Quality Control (QC) samples at Low, Mid, and High concentrations. Intra-day and inter-day Coefficients of Variation (CV) must be <15% (except at the LOQ, where <20% is acceptable)[1].

  • Matrix Effect (ME): Calculated by comparing the peak area of the IS spiked post-extraction versus the IS in neat solvent. The targeted methyl formate SPE elution should consistently yield an ME between 85–115%[3].

References

  • Comparison of sample preparation methods for the quantitative analysis of eicosanoids and other oxylipins in plasma by means of LC-MS/MS. PubMed / nih.gov. URL:[Link]

  • Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples. MDPI. URL:[Link]

  • Comprehensive Analysis of Different Subtypes of Oxylipins to Determine a LC–MS/MS Approach in Clinical Research. MDPI. URL:[Link]

  • Comparison of sample preparation methods for the quantitative analysis of eicosanoids and other oxylipins in plasma by means of LC-MS/MS (Full Text). ResearchGate. URL: [Link]

  • Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF. PMC / nih.gov. URL:[Link]

  • Development of an LC-ESI(-)-MS/MS method for the simultaneous quantification of oxylipins. uni-wuppertal.de. URL:[Link]

Sources

Validation

The 11-HODE Paradox: A Comparative Guide to Specificity and Stability in Lipid Immunoassays

Topic: Cross-Reactivity and Detection Challenges of 11-HODE in Immunoassays Content Type: Publish Comparison Guide & Technical Deep Dive Audience: Lipidomics Researchers, Drug Development Scientists, and Assay Developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cross-Reactivity and Detection Challenges of 11-HODE in Immunoassays Content Type: Publish Comparison Guide & Technical Deep Dive Audience: Lipidomics Researchers, Drug Development Scientists, and Assay Development Specialists.

Executive Summary

If you are searching for a commercial "11-HODE ELISA Kit," you have likely hit a wall. Unlike its stable isomers 9-HODE and 13-HODE, 11-hydroxyoctadecadienoic acid (11-HODE) is a chemically labile bis-allylic alcohol that rapidly rearranges under the acidic conditions typical of ELISA sample preparation.

This guide serves two purposes:

  • Scientific Correction: It explains why a specific 11-HODE ELISA does not exist in the standard market and how 11-HODE artifacts manifest in 9-HODE and 13-HODE assays.

  • Comparative Analysis: It evaluates the cross-reactivity profiles of the available alternatives (13-HODE and 9-HODE kits) from major suppliers (Cayman Chemical, Enzo Life Sciences, Detroit R&D/Other) to help you choose the correct surrogate marker for oxidative stress.

Part 1: The Challenge of Specificity & Stability

To understand the cross-reactivity landscape, one must first understand the chemistry. 11-HODE is derived from the free-radical or CYP450-mediated oxidation of Linoleic Acid. However, unlike 9- and 13-HODE, the hydroxyl group at carbon 11 is flanked by two double bonds (bis-allylic).

The "Phantom" Analyte: In aqueous environments, and particularly during the acidification steps required to extract lipids for ELISA, 11-HODE undergoes a spontaneous rearrangement to form a racemic mixture of 9-HODE and 13-HODE .[1][2] Therefore, any "11-HODE" present in your biological sample will likely be detected as 9-HODE or 13-HODE by the time it reaches the antibody.

Visualizing the Rearrangement Pathway

The following diagram illustrates why 11-HODE is rarely the direct target of an antibody and how it contributes to "apparent" cross-reactivity.

HODE_Rearrangement cluster_legend Key Insight LA Linoleic Acid H11 11-HODE (Bis-allylic, Unstable) LA->H11 Oxidation ROS ROS / CYP450 ROS->H11 H9 9-HODE (Stable Isomer) H11->H9 Acidic Rearrangement (Sample Prep) H13 13-HODE (Stable Isomer) H11->H13 Acidic Rearrangement (Sample Prep) ELISA_9 Detected by 9-HODE ELISA H9->ELISA_9 ELISA_13 Detected by 13-HODE ELISA H13->ELISA_13 msg 11-HODE is rarely measured directly. It converts to 9- and 13-HODE, causing positive signals in those specific assays.

Caption: 11-HODE instability leads to spontaneous conversion into 9- and 13-HODE, which are then detected by their respective specific ELISA kits.[1][2][3][4][5][6][7]

Part 2: Comparative Analysis of Commercial Alternatives

Since you cannot buy an 11-HODE kit, you must use 13(S)-HODE or 9-HODE kits as proxies for lipid peroxidation. The specificity of these antibodies is critical to understanding what you are actually measuring.

Table 1: Cross-Reactivity Profiles of Leading HODE ELISA Kits

This table synthesizes data from product inserts and validation studies. Note the low cross-reactivity between the 9- and 13- isomers, allowing for distinct quantification of enzymatic pathways (15-LOX produces 13-HODE) vs. non-enzymatic/CYP pathways (producing both).

FeatureCayman Chemical Enzo Life Sciences Abcam (Antibody Only)
Target Product 13(S)-HODE ELISA Kit 13(S)-HODE ELISA Kit Anti-HODE Antibody
Catalog # 534651ADI-900-108ab28204
Primary Specificity 13(S)-HODE (100%)13(S)-HODE (100%)9-HODE (100%)
Cross-Reactivity: 13(R)-HODE 0.01%< 0.1%1.2%
Cross-Reactivity: 9-HODE < 0.1% < 0.3% 100% (Target)
Cross-Reactivity: Linoleic Acid < 0.01%< 0.1%0.0%
11-HODE Detection Indirect (via rearrangement)Indirect (via rearrangement)Not Reported (Likely Null)
Sensitivity (IC50) ~600 pg/mL~1.6 ng/mLN/A (Antibody)
Sample Prep Requirement Acidification/ExtractionAcidification/ExtractionN/A

Key Takeaway:

  • Cayman & Enzo kits are highly specific for the 13-isomer . They will not detect intact 11-HODE or 9-HODE.

  • Abcam's ab28204 is effectively a 9-HODE assay.

  • The "11-HODE Signal": If your sample contains high levels of 11-HODE, it will rearrange. Roughly 50% will become 13-HODE and be detected by the Cayman/Enzo kits, and 50% will become 9-HODE.

Part 3: Experimental Validation Protocol (The Self-Validating System)

To confirm if "11-HODE" (or general peroxidation) is interfering with your specific enzymatic study, you must run a validation spike.

Protocol: The "Rearrangement Check"

Objective: Determine if the signal in your 13-HODE ELISA is from genuine enzymatic 13-HODE or rearranged 11-HODE.

Reagents Needed:

  • Authentic 11-HODE Standard (Available from Cayman Chemical, Item #38600).

  • 13(S)-HODE ELISA Kit (e.g., Cayman #534651).

Step-by-Step Workflow:

  • Preparation: Prepare two aliquots of the 11-HODE standard (10 ng/mL).

  • Treatment A (Neutral): Keep Aliquot A in neutral buffer (PBS, pH 7.4) on ice.

  • Treatment B (Acidic - Mimics Extraction): Acidify Aliquot B to pH 3.5 using 1M Acetic Acid. Vortex and incubate at room temperature for 30 minutes.

  • Neutralization: Neutralize Aliquot B back to pH 7.4.

  • Assay: Run both aliquots on the 13(S)-HODE ELISA .

Data Interpretation:

  • Scenario 1 (High Specificity): If Aliquot A reads near zero (Background), the antibody does not cross-react with intact 11-HODE.

  • Scenario 2 (Rearrangement Artifact): If Aliquot B reads significantly higher than Aliquot A (e.g., ~5 ng/mL), it confirms that 11-HODE in your samples is converting to 13-HODE during extraction and inflating your results.

Visual Workflow: Validation Logic

Validation_Protocol Start Start: 11-HODE Standard (10 ng/mL) Split Split Sample Start->Split PathA Path A: Neutral Buffer (Preserves 11-HODE) Split->PathA PathB Path B: Acidic Prep (pH 3.5, 30 mins) Split->PathB ELISA Run 13(S)-HODE ELISA PathA->ELISA PathB->ELISA ResultA Result A: Low Signal (Antibody is Specific) ELISA->ResultA Aliquot A ResultB Result B: High Signal (Conversion Confirmed) ELISA->ResultB Aliquot B

Caption: A self-validating workflow to quantify the artifactual contribution of 11-HODE to a 13-HODE ELISA signal.

Part 4: Recommendations
  • For Enzymatic Studies (15-LOX): Use the Cayman 13(S)-HODE kit . It has the tightest specificity against the R-isomer and Linoleic acid. Be aware that non-enzymatic oxidation (producing 11-HODE) can contribute to the signal via rearrangement.[1]

  • For Oxidative Stress Profiling: Do not look for an 11-HODE kit. Instead, measure 9-HODE (using Abcam ab28204 or equivalent) and 13-HODE separately. A 1:1 ratio often indicates non-enzymatic oxidation (where 11-HODE was the precursor), whereas a high 13:9 ratio indicates enzymatic LOX activity.

  • For Direct 11-HODE Measurement: You must abandon ELISA. Use LC-MS/MS with a neutral extraction protocol to prevent rearrangement.

References
  • Cayman Chemical. 13(S)-HODE ELISA Kit Product Insert (Item No. 534651). Retrieved from

  • Enzo Life Sciences. 13(S)-HODE ELISA Kit Product Manual (ADI-900-108). Retrieved from

  • Abcam. Anti-HODE antibody (ab28204) Datasheet. Retrieved from

  • Spiteller, G. (1998). Linoleic acid peroxidation—the dominant lipid peroxidation process in low density lipoprotein—and its relationship to chronic diseases. Chemistry and Physics of Lipids. Link

  • Bylund, J., et al. (1998).[2][5] Cytochromes P450 with Bisallylic Hydroxylation Activity on Arachidonic and Linoleic Acids.[5] Journal of Pharmacology and Experimental Therapeutics. Link

Sources

Comparative

Comparative Guide: Mass Fragmentation Pattern Analysis of HODE Isomers

Executive Summary Hydroxyoctadecadienoic acids (HODEs) are stable oxidation products of linoleic acid and serve as critical biomarkers for oxidative stress and inflammation. While 9-HODE and 13-HODE share identical molec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Hydroxyoctadecadienoic acids (HODEs) are stable oxidation products of linoleic acid and serve as critical biomarkers for oxidative stress and inflammation. While 9-HODE and 13-HODE share identical molecular weights (296.45 Da) and similar chromatographic properties, they possess distinct biological activities—13-HODE is often linked to anti-inflammatory pathways via PPAR-γ activation, whereas 9-HODE correlates with pro-inflammatory responses.

Accurate differentiation between these regioisomers relies on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . This guide details the mechanistic fragmentation patterns that distinguish them, providing a validated protocol for their simultaneous quantification.

Mechanistic Fragmentation Analysis

The structural differentiation of HODE isomers in mass spectrometry is driven by alpha-cleavage adjacent to the hydroxyl group following electrospray ionization (ESI) in negative mode.

The Common Precursor

Both isomers form a deprotonated molecular ion


 at m/z 295 .
  • Non-Diagnostic Transition: Both isomers exhibit a neutral loss of water (18 Da), yielding a fragment at m/z 277 . While abundant, this ion cannot distinguish between the two isomers.

Diagnostic Fragmentation Pathways

Differentiation is achieved through Collision-Induced Dissociation (CID), which induces cleavage at the C-C bond adjacent to the hydroxyl group.

  • 9-HODE (9-hydroxy-10,12-octadecadienoic acid):

    • Mechanism: Cleavage occurs between C9 and C10.

    • Fragment: The charge is retained on the carboxyl-containing fragment (C1-C9).

    • Diagnostic Ion: m/z 171 (OHC-(CH2)7-COO⁻).

    • Neutral Loss: 124 Da (the methyl-terminal diene tail).

  • 13-HODE (13-hydroxy-9,11-octadecadienoic acid):

    • Mechanism: Cleavage occurs between C12 and C13.

    • Fragment: The charge is retained on the carboxyl-containing fragment (C1-C12, including the diene system).

    • Diagnostic Ion: m/z 195 (OHC-CH=CH-CH=CH-(CH2)7-COO⁻).

    • Neutral Loss: 100 Da (the methyl-terminal tail, typically hexanal-like).

Fragmentation Pathway Diagram

The following diagram illustrates the structural cleavage points that generate the diagnostic ions.

HODE_Fragmentation cluster_0 Precursor Ion [M-H]- (m/z 295) cluster_1 Diagnostic Product Ions cluster_2 Non-Specific Fragment HODE9 9-HODE (OH at C9) Frag171 m/z 171 (Diagnostic for 9-HODE) HODE9->Frag171 α-Cleavage (C9-C10) Neutral Loss: 124 Da Frag277 m/z 277 [M-H-H2O]- HODE9->Frag277 Loss of H2O (-18 Da) HODE13 13-HODE (OH at C13) Frag195 m/z 195 (Diagnostic for 13-HODE) HODE13->Frag195 α-Cleavage (C12-C13) Neutral Loss: 100 Da HODE13->Frag277 Loss of H2O (-18 Da)

Figure 1: Comparative fragmentation pathways of 9-HODE and 13-HODE showing diagnostic cleavage sites.

Comparative Data Summary

The following table synthesizes the mass spectral and chromatographic characteristics necessary for method development.

Feature9-HODE13-HODENotes
Precursor Ion m/z 295.2m/z 295.2Negative ESI Mode
Primary Diagnostic Ion m/z 171.1 m/z 195.1 Critical for Specificity
Secondary Fragment m/z 277.2m/z 277.2High sensitivity, low specificity
Neutral Loss 124 Da100 Dauseful for neutral loss scanning
Retention Time (C18) ~17.0 min~16.8 min13-HODE typically elutes slightly earlier
Limit of Quantitation ~10-50 ng/mL~10-50 ng/mLDependent on instrument sensitivity
Collision Energy (eV) -20 to -30 eV-20 to -30 eVOptimize for max intensity of diagnostic ion

Validated Experimental Protocol

This protocol is designed for the simultaneous extraction and quantification of HODE isomers from plasma or tissue homogenates. It utilizes Solid Phase Extraction (SPE) to minimize matrix effects (phospholipid suppression) which are common in lipid analysis.

Materials Required
  • Standards: Authentic 9-HODE and 13-HODE standards (e.g., Cayman Chemical).

  • Internal Standard: 13-HODE-d4 (Deuterated standard is essential for normalization).

  • Solvents: LC-MS grade Methanol, Acetonitrile, Water, Formic Acid, Acetic Acid.

  • SPE Cartridges: Oasis HLB or Strata-X (Polymeric Reversed-Phase, 30 mg or 60 mg).

Step-by-Step Workflow

Step 1: Sample Preparation & Hydrolysis (Optional)

  • Note: HODEs exist as free acids or esterified in lipids.[1] For total HODE analysis, alkaline hydrolysis is required. For free HODE analysis, skip to extraction.

  • Add 10 µL of Internal Standard (100 ng/mL) to 200 µL of plasma.

  • (If measuring total HODEs): Add 200 µL 1M KOH in methanol. Incubate at 60°C for 30 min. Neutralize with 1M Acetic Acid.

Step 2: Solid Phase Extraction (SPE)

  • Conditioning: Wash cartridge with 1 mL Methanol followed by 1 mL Water.

  • Loading: Load the acidified sample onto the cartridge.

  • Washing: Wash with 1 mL of 5% Methanol in Water (removes salts and polar interferences).

  • Elution: Elute HODEs with 1 mL of 100% Methanol .

  • Reconstitution: Evaporate the eluate under Nitrogen gas and reconstitute in 100 µL of Mobile Phase A/B (50:50).

Step 3: LC-MS/MS Acquisition

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.01% Acetic Acid.

  • Mobile Phase B: Acetonitrile + 0.01% Acetic Acid.

  • Gradient:

    • 0-2 min: 30% B

    • 2-12 min: Linear gradient to 90% B

    • 12-15 min: Hold at 90% B

    • 15.1 min: Re-equilibrate at 30% B

  • MS Settings (Triple Quadrupole):

    • Source: ESI Negative[2][3][4][5][6]

    • MRM Transitions:

      • 9-HODE: 295.2 → 171.1

      • 13-HODE: 295.2 → 195.1

      • IS (13-HODE-d4): 299.2 → 198.1

Workflow Diagram

Protocol_Workflow start Biological Sample (Plasma/Tissue) spike Add Internal Standard (13-HODE-d4) start->spike spe Solid Phase Extraction (SPE) (Oasis HLB) spike->spe lcex LC Separation (C18 Column) spe->lcex Elute & Reconstitute ms MS/MS Detection (MRM Mode) lcex->ms ESI Negative data Quantification (Diagnostic Ions 171 vs 195) ms->data

Figure 2: Validated workflow for the extraction and LC-MS/MS quantification of HODE isomers.

References

  • Wang, T., et al. (2012). "Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry." Journal of Chromatography B.

  • Lipid MAPS. (2013). "Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry." Lipid MAPS Protocols.

  • Vangaveti, V., et al. (2010).[7] "Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis." Therapeutic Advances in Endocrinology and Metabolism.

  • Nieman, D. C., et al. (2013). "Metabolomics approach to assessing plasma 13- and 9-hydroxy-octadecadienoic acid and linoleic acid metabolite responses to 75-km cycling." American Journal of Physiology-Regulatory, Integrative and Comparative Physiology.

Sources

Validation

Comparative Bioactivity Guide: 11-HODE vs. 13-HODE

This guide provides an in-depth technical comparison of 11-HODE (11-hydroxy-9,12-octadecadienoic acid) and 13-HODE (13-hydroxy-9,11-octadecadienoic acid). While 13-HODE is a well-characterized, stable lipid mediator with...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 11-HODE (11-hydroxy-9,12-octadecadienoic acid) and 13-HODE (13-hydroxy-9,11-octadecadienoic acid).

While 13-HODE is a well-characterized, stable lipid mediator with defined receptor targets, 11-HODE is a distinct, bis-allylic metabolite primarily generated by Cytochrome P450 enzymes. It is chemically unstable and serves largely as a transient precursor that rearranges into stable isomers (9- and 13-HODE).[1] This distinction is critical for experimental design and data interpretation.

Executive Summary

  • 13-HODE is the dominant, stable oxidation product of Linoleic Acid (LA) in epithelial and myeloid cells, primarily formed by 15-Lipoxygenase-1 (15-LOX-1) . It acts as an endogenous agonist for PPAR

    
     , exerting anti-inflammatory and anti-proliferative effects.[2]
    
  • 11-HODE is a bis-allylic alcohol formed by Cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP1A2).[1] Unlike 13-HODE, it retains the original 1,4-pentadiene structure of linoleic acid, making it chemically unstable. Under acidic conditions (common in lipid extraction), it rapidly rearranges into a racemic mixture of 9-HODE and 13-HODE.

  • Key Differentiator: 13-HODE is a terminal signaling molecule; 11-HODE is a transient metabolic intermediate or marker of specific CYP activity that requires specialized neutral-pH handling to detect.

Chemical & Biosynthetic Comparison

Feature13-HODE 11-HODE
IUPAC Name 13-hydroxy-9Z,11E-octadecadienoic acid11-hydroxy-9Z,12Z-octadecadienoic acid
Structure Type Conjugated Diene (Stable)Bis-allylic Alcohol (Unstable)
Primary Enzyme 15-LOX-1 (ALOX15), COX-1/2Cytochrome P450 (CYP1A2, 3A4, 2C9)
Biosynthetic Locus Cytosol, Cell Membrane (Macrophages, Epithelium)Endoplasmic Reticulum (Liver, Detoxification)
Stability High; stable in acidic extraction.[3]Low; rearranges to 9/13-HODE in acid.[4]
Chirality Enzymatic: predominantly 13(S) .[5]CYP-derived: often racemic or partially resolved.
Biosynthetic Pathways (DOT Visualization)

Biosynthesis LA Linoleic Acid (18:2 n-6) LOX 15-LOX-1 (Enzymatic) LA->LOX CYP CYP P450 (CYP1A2/3A4) LA->CYP HODE13 13(S)-HODE (Conjugated Diene) LOX->HODE13 Oxygenation at C13 HODE11 11-HODE (Bis-allylic Alcohol) CYP->HODE11 Bis-allylic hydroxylation (C11) HODE9_Rearranged 9-HODE (Rearrangement) HODE11->HODE9_Rearranged Acid/Spontaneous Rearrangement HODE13_Rearranged 13-HODE (Rearrangement) HODE11->HODE13_Rearranged Acid/Spontaneous Rearrangement

Figure 1: Divergent biosynthetic origins of 11-HODE (CYP-mediated) and 13-HODE (LOX-mediated).

Receptor Pharmacology & Bioactivity

13-HODE: The Anti-Inflammatory Signal

13-HODE is a well-validated lipid mediator with specific receptor interactions.[2]

  • PPAR

    
     Agonist:  13-HODE binds directly to Peroxisome Proliferator-Activated Receptor gamma (PPAR
    
    
    
    ).[2]
    • Mechanism:[6][7][8] Activation of PPAR

      
       promotes the transcription of genes involved in lipid uptake (CD36) and reverse cholesterol transport (ABCA1) in macrophages.
      
    • Outcome: Reduced inflammation, "foamy" macrophage resolution in atherosclerosis.

  • Cell Proliferation (Cancer): In colorectal and breast cancer cells, 13(S)-HODE downregulates PPAR

    
     (pro-tumorigenic) and activates PPAR
    
    
    
    (anti-tumorigenic), inducing apoptosis and cell cycle arrest.
  • TRPV1 Modulation: 13-HODE can activate the TRPV1 channel, contributing to thermal hyperalgesia, though it is generally less potent than 9-HODE in this regard.

11-HODE: The Unstable Precursor

Direct receptor binding data for 11-HODE is scarce due to its instability. Its "bioactivity" is often attributed to its conversion products or its role as a marker of CYP induction.

  • CYP Activity Marker: 11-HODE production is significantly induced by Dexamethasone (a CYP3A inducer).[9][10] It serves as a biomarker for bis-allylic hydroxylation activity in liver microsomes.

  • Rearrangement Source: In biological systems, 11-HODE acts as a reservoir for 9-HODE and 13-HODE.[3] Therefore, "11-HODE activity" in vivo may manifest as a mix of PPAR

    
     activation (via 13-HODE) and GPR132 activation (via 9-HODE).
    
  • Red Algae Immunity: In marine biology (e.g., Chondrus crispus), 11-HODE is a recognized oxylipin involved in innate immune responses, where it may have specific antimicrobial properties not yet fully characterized in mammals.

Mechanistic Pathway Comparison (DOT)

Mechanisms PPARg PPAR-gamma (Nuclear Receptor) Apoptosis Apoptosis & Differentiation PPARg->Apoptosis LipidClear Lipid Clearance (Atheroprotection) PPARg->LipidClear GPR132 GPR132 / G2A (GPCR) Inflam Pro-Inflammatory Signaling GPR132->Inflam TRPV1 TRPV1 (Ion Channel) Pain Pain / Hyperalgesia TRPV1->Pain HODE13 13(S)-HODE HODE13->PPARg Agonist HODE13->TRPV1 Weak Agonist HODE11 11-HODE HODE11->HODE13 Rearrangement HODE9 9-HODE (from 11-HODE) HODE11->HODE9 Rearrangement HODE9->GPR132 Potent Agonist HODE9->TRPV1 Potent Agonist

Figure 2: 13-HODE directly activates PPAR


. 11-HODE feeds into both anti-inflammatory (13-HODE) and pro-inflammatory (9-HODE/GPR132) pathways via rearrangement.

Experimental Protocols

A. Sample Preparation (Critical Difference)

The extraction method determines whether you detect 11-HODE or its artifacts.

  • Standard Protocol (For 13-HODE):

    • Acidify sample to pH 3.0-4.0 (using acetic or formic acid).

    • Extract with Ethyl Acetate or Hexane.

    • Result: 13-HODE is recovered efficiently. 11-HODE is destroyed (converted to 9/13 isomers).

  • 11-HODE Preservation Protocol:

    • Do NOT acidify. Keep pH neutral (pH 7.0-7.4).

    • Use solid-phase extraction (SPE) with neutral conditioning or liquid-liquid extraction with neutral solvents (e.g., Chloroform/Methanol).

    • Analyze immediately or store at -80°C under Argon.

B. LC-MS/MS Quantification

Differentiation relies on retention time and specific fragmentation, as molecular weights are identical (m/z 295.2 for [M-H]-).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Retention Time Note
13-HODE 295.2195 (cleavage at C13)Elutes later (more hydrophobic)
9-HODE 295.2171 (cleavage at C9)Elutes earlier than 13-HODE
11-HODE 295.2Multiple/Non-specific Elutes between 9- and 13-HODE; requires authentic standard for RT confirmation.

Protocol Step-by-Step:

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: A: Water + 0.01% Acetic Acid; B: Acetonitrile + 0.01% Acetic Acid.

  • Gradient: 30% B to 90% B over 10-15 mins.

  • Detection: Negative Electrospray Ionization (ESI-).

  • Validation: For 11-HODE, run a sample before and after acid treatment. Disappearance of the putative 11-HODE peak and increase in 9/13-HODE peaks confirms its identity.

Summary of Key Differences

Feature13-HODE11-HODE
Primary Role Bioactive Lipid MediatorMetabolic Intermediate / Biomarker
Physiological Context Inflammation resolution, CancerXenobiotic metabolism, Oxidative stress
Receptor Target PPAR

(Agonist)
None defined (precursor)
Chemical Stability StableUnstable (Acid-labile)
Handling Requirement Standard Acidic ExtractionNeutral pH Extraction Only

References

  • Biosynthesis of 11-HODE by Cytochrome P450

    • Title: Cytochromes P450 with bisallylic hydroxylation activity on arachidonic and linoleic acids studied with human recombinant enzymes and with human and rat liver microsomes.[7][11]

    • Source:Biochemical Journal
    • URL:[Link]

  • 13-HODE and PPAR

    
     Activation: 
    
    • Title: 13-HODE is a PPARgamma ligand that induces apoptosis in colorectal cancer cells.
    • Source:Prostaglandins & Other Lipid Mediators[7][12]

    • URL:[Link]

  • Instability and Rearrangement of 11-HODE

    • Title: Bis-allylic hydroxylation of linoleic acid and arachidonic acid by human hepatic monooxygenases.[7]

    • Source:Journal of Lipid Research
    • URL:[Link]

  • GPR132 (G2A) and 9-HODE (Rearrangement Product)

    • Title: Oxidized derivatives of linoleic acid activ
    • Source:Journal of Biological Chemistry
    • URL:[Link]

  • LC-MS/MS Quantification Protocols

    • Title: Quantification of fatty acid oxidation products using online high-performance liquid chrom
    • Source:Free Radical Biology and Medicine
    • URL:[Link]

Sources

Comparative

A Senior Application Scientist’s Guide to Reproducible 11-HODE Extraction

An Objective Comparison of Leading Protocols for Researchers and Drug Development Professionals The accurate quantification of bioactive lipids is fundamental to understanding their role in health and disease. 11-Hydroxy...

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Comparison of Leading Protocols for Researchers and Drug Development Professionals

The accurate quantification of bioactive lipids is fundamental to understanding their role in health and disease. 11-Hydroxyoctadec-9-enoic acid (11-HODE), a key oxidized linoleic acid metabolite, is increasingly recognized for its involvement in physiological and pathological processes. However, its reliable measurement is critically dependent on the initial extraction from complex biological matrices. The reproducibility of this step is paramount, as it directly impacts the accuracy, precision, and ultimate validity of downstream analytical data.

This guide provides an in-depth comparison of the most common extraction protocols for 11-HODE: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). We will dissect the causality behind experimental choices, present detailed methodologies, and offer quantitative data to help you select and validate the most appropriate protocol for your research needs.

Pillar 1: The Rationale Behind Extraction Choices

At its core, extracting 11-HODE is a challenge of separating a relatively non-polar lipid from a complex aqueous and protein-rich environment like plasma, serum, or tissue homogenate. The key to successful extraction lies in manipulating the chemistry of both the analyte and the matrix.

11-HODE possesses a long hydrocarbon chain, making it lipid-soluble, and a carboxylic acid group, which can be ionized. This dual nature is the lynchpin of extraction strategy. At neutral or basic pH, the carboxyl group is deprotonated (-COO⁻), making the molecule more water-soluble and difficult to extract into an organic solvent. By acidifying the sample to a pH of approximately 3-4, we protonate the carboxyl group (-COOH)[1]. This neutralizes the charge, significantly increasing the molecule's overall hydrophobicity and promoting its partition into an organic phase (in LLE) or its retention on a non-polar sorbent (in SPE).

Pillar 2: A Head-to-Head Comparison of Extraction Protocols

We will now explore the two primary methodologies for 11-HODE extraction. Each protocol is presented as a self-validating system, emphasizing the inclusion of an internal standard at the very first step to account for analyte loss throughout the procedure.

Protocol 1: Liquid-Liquid Extraction (LLE)

LLE is a classic technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the sample) and an organic solvent.[2]

Causality and Experimental Choices:

The choice of solvent is critical. The widely-used Folch or Bligh and Dyer methods utilize a chloroform/methanol mixture.[3][4] Methanol serves to disrupt protein-lipid interactions, releasing 11-HODE from matrix components, while chloroform acts as the primary extraction solvent. After extraction and centrifugation, the denser chloroform layer, containing the lipids, is collected.[1] The key to reproducibility in manual LLE is consistency in shaking/vortexing time, phase separation, and the careful collection of the organic layer.[5][6] Automation of LLE can significantly reduce variability and improve reproducibility.[7][8]

Experimental Protocol: LLE for 11-HODE from Plasma

  • Sample Preparation : To 500 µL of plasma in a glass tube, add an appropriate amount of a deuterated internal standard (e.g., 11-HODE-d4).

  • Acidification : Acidify the sample to pH 3-4 by adding a small volume of dilute acid (e.g., 1 N HCl).[1]

  • Solvent Addition : Add 2 mL of a chloroform:methanol (2:1, v/v) solution.

  • Extraction : Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.

  • Phase Separation : Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to achieve a clean separation of the upper aqueous/methanol layer and the lower organic (chloroform) layer.[1]

  • Collection : Carefully aspirate the lower chloroform layer using a glass Pasteur pipette and transfer it to a clean tube. Be meticulous to avoid collecting the protein interface.

  • Re-extraction (Optional but Recommended) : To maximize recovery, add another 1 mL of chloroform to the remaining aqueous layer, vortex, and centrifuge again. Combine this second chloroform extract with the first.

  • Drying and Reconstitution : Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, precise volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Workflow for Liquid-Liquid Extraction (LLE)

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_final Final Steps Sample 1. Plasma + Internal Std Acidify 2. Acidify to pH 3-4 Sample->Acidify AddSolvent 3. Add Chloroform:Methanol Acidify->AddSolvent Vortex 4. Vortex Vigorously AddSolvent->Vortex Centrifuge 5. Centrifuge for Phase Separation Vortex->Centrifuge Collect 6. Collect Organic Layer Centrifuge->Collect Dry 7. Evaporate Solvent Collect->Dry Reconstitute 8. Reconstitute for Analysis Dry->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: General workflow for 11-HODE extraction using LLE.

Protocol 2: Solid-Phase Extraction (SPE)

SPE is a chromatographic technique that separates components of a mixture based on their physical and chemical properties.[9] For 11-HODE, reversed-phase SPE is most common, utilizing a non-polar stationary phase that retains hydrophobic compounds from an aqueous sample.

Causality and Experimental Choices:

SPE offers higher selectivity and can yield cleaner extracts compared to LLE.[10] The process involves four key steps:

  • Conditioning : Wets the sorbent and prepares it to receive an aqueous sample (e.g., with methanol followed by water).[11]

  • Loading : The acidified sample is passed through the cartridge. 11-HODE, being non-polar at low pH, is retained on the sorbent.

  • Washing : A weak solvent (e.g., 5% methanol in water) is used to wash away hydrophilic and weakly-bound impurities without dislodging the analyte of interest.[1][12] This step is crucial for removing matrix components that can cause ion suppression in MS analysis.

  • Elution : A strong organic solvent (e.g., methanol or acetonitrile) is used to disrupt the hydrophobic interactions and elute the purified 11-HODE.[11][12]

Reproducibility in SPE is generally higher than manual LLE, as the steps are more controlled. However, it is dependent on preventing the sorbent from drying out before sample loading and ensuring consistent flow rates.[11]

Experimental Protocol: SPE for 11-HODE from Plasma

  • Sample Preparation : To 500 µL of plasma, add an appropriate amount of a deuterated internal standard (e.g., 11-HODE-d4).

  • Acidification : Acidify the sample to pH 3-4 with dilute acid.[1] This is critical for retention on the reversed-phase sorbent.

  • SPE Cartridge Conditioning : Condition a reversed-phase SPE cartridge (e.g., C18 or a hydrophilic-lipophilic balanced polymer) by passing 3 mL of methanol, followed by 3 mL of deionized water.[11] Do not allow the cartridge to dry.

  • Sample Loading : Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1-2 drops/second).[9]

  • Washing : Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.[1]

  • Drying : Dry the cartridge under vacuum for 5-10 minutes to remove any residual water, which can interfere with the elution of the non-polar analyte.[11]

  • Elution : Elute 11-HODE from the cartridge with 2 mL of methanol or acetonitrile into a clean collection tube.

  • Drying and Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, precise volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Workflow for Solid-Phase Extraction (SPE)

SPE_Workflow cluster_prep Sample Preparation cluster_spe SPE Cartridge Steps cluster_final Final Steps Sample 1. Plasma + Internal Std Acidify 2. Acidify to pH 3-4 Sample->Acidify Condition 3. Condition (Methanol -> Water) Load 4. Load Sample Acidify->Load Condition->Load Wash 5. Wash Impurities Load->Wash Elute 6. Elute 11-HODE Wash->Elute Dry 7. Evaporate Eluate Elute->Dry Reconstitute 8. Reconstitute for Analysis Dry->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Step-by-step workflow for 11-HODE extraction using SPE.

Pillar 3: Quantitative Comparison and Performance Metrics

The ultimate measure of a protocol's suitability is its performance. While data specifically for 11-HODE is distributed across various studies, we can synthesize validation data from closely related analytes to provide a robust comparison. Method validation is crucial for ensuring reliable results and is a requirement for publication in many scientific journals.[13] Key validation parameters include recovery, precision (reproducibility), and the limit of quantification (LOQ).[14][15]

Parameter Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE) Comments
Analyte/Matrix Oral Hypoglycemics / Plasma9-HODE / Rat PlasmaData for analogous molecules are used for comparison.
Recovery 78-105% (for most analytes)[16]≥79.8% (for cannabinoids)[10]Both methods can achieve excellent recovery when optimized.
Precision (CV%) < 20% (Intra- & Inter-day)[16]< 18.5% (for 9-HODE)[1] < 6.1% (for cannabinoids)[10]SPE generally offers superior precision due to reduced manual variability and higher selectivity.[10]
LOQ < 1 ng/mL[16]9.7 nmol/L (for 9-HODE)[1]Both methods are suitable for sensitive LC-MS/MS analysis.[17][18]
Throughput Lower (manual); Higher (automated)[7][8]Higher, especially with 96-well plate formats.SPE is more amenable to high-throughput applications.
Selectivity ModerateHighSPE provides cleaner extracts by selectively removing interferences.[10]

Authoritative Recommendations

The choice between LLE and SPE depends on the specific goals of your research:

  • For High-Throughput Screening or Large Cohort Studies : Solid-Phase Extraction is the superior choice. Its amenability to 96-well plate formats and automation provides the reproducibility and throughput necessary for analyzing large numbers of samples efficiently. The cleaner extracts also reduce the need for extensive chromatographic separation and minimize instrument downtime.

  • For Method Development or Small-Scale, Exploratory Studies : Liquid-Liquid Extraction remains a viable and cost-effective option. It requires minimal specialized equipment beyond a centrifuge and vortexer. However, to ensure reproducibility, it is critical to establish a highly consistent manual workflow or utilize an automated system.[8]

  • For Complex or "Dirty" Matrices (e.g., Tissue Homogenates) : Solid-Phase Extraction is strongly recommended. The wash steps in an SPE protocol are invaluable for removing the high levels of lipids, proteins, and salts present in tissue extracts that can severely compromise LLE efficiency and contaminate the analytical system.

Regardless of the chosen method, the principles of a self-validating system must be integrated. The inclusion of a stable isotope-labeled internal standard from the outset is non-negotiable for achieving the highest level of quantitative accuracy and reproducibility. This standard experiences the same potential for loss as the endogenous analyte at every step, providing a reliable internal correction for the entire workflow.

References

  • Application Note: Solid-Phase Extraction of 10,11-Dihydroxycarbamazepine from Human Urine. Benchchem.
  • Development and validation of an automated liquid-liquid extraction GC/MS method for the determination of THC, 11-OH-THC, and free THC-carboxylic acid (THC-COOH) from blood serum. PMC. (2016).
  • Liquid-Liquid Extraction | Organic Chemistry I Lab. University of Richmond Blogs.
  • Application Notes and Protocols for the Extraction of 9-Hydroxyoctadecadienoic Acid (9-HODE) from Biological Tissues and Fluids. Benchchem.
  • SAT-004 The Development And Application Of An Lc-ms/ms Method To Investigate The Stability Of 11β-hydroxyandrostenedione And 11-ketotestosterone. PMC - NIH.
  • Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children. PMC.
  • Development and validation of a solid-phase extraction method using anion exchange sorbent for the analysis of cannabinoids in plasma and serum by gas chromatography-mass spectrometry. PubMed. (2016).
  • Postmortem Fluid and Tissue Concentrations of THC, 11-OH-THC and THC-COOH. PubMed. (2017).
  • Solid-Phase Extraction (SPE) Method Development. Waters Corporation.
  • Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow. Blogs - News - alwsci. (2025).
  • Development and validation of an automated liquid-liquid extraction GC/MS method for the determination of THC, 11-OH-THC, and free THC-carboxylic acid (THC-COOH) from blood serum. PubMed. (2016).
  • Guide to SPE. Thermo Fisher Scientific - CL.
  • Liquid-Liquid Extraction. Chemistry LibreTexts. (2024).
  • Simultaneous identification and validated quantification of 11 oral hypoglycaemic drugs in plasma by electrospray ionisation liquid chromatography-mass spectrometry. PubMed. (2011).
  • LC-MS method validation in scientific research: it's time to harmonize and exemplify. Eurachem. (2025).
  • A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL. PubMed. (2013).
  • Comparison of Eleven Extraction Methods for Quantitative Evaluation of Total Lipids and Fatty Acids in the Clam Anadara inaequivalvis (Bruguière). ResearchGate. (2016).
  • Development and Validation of an LC–MS/MS Method for Quantifying Phytohormones Related to Tomato Shelf Life. MDPI. (2025).
  • Liquid-Liquid Extraction. YouTube. (2022).

Sources

Validation

Technical Verification: Enzymatic Biosynthesis of 11-HODE via Pseudomonas sp.

Executive Summary & Core Directive The Challenge: The enzymatic production of 11-hydroxy-9,12-octadecadienoic acid (11-HODE) using Pseudomonas species presents a unique analytical challenge. Unlike plant lipoxygenases (L...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

The Challenge: The enzymatic production of 11-hydroxy-9,12-octadecadienoic acid (11-HODE) using Pseudomonas species presents a unique analytical challenge. Unlike plant lipoxygenases (LOX) that regio-specifically target the C-9 or C-13 positions, or the common Pseudomonas oleate hydratases (OhyA) that hydrate the C-10 position, the production of 11-HODE represents a rare biotransformation event often masked by structural isomers.

The Directive: This guide serves as a rigorous verification protocol. It does not merely describe how to produce the molecule but details how to validate its identity against the high-probability "false positive" (10-hydroxy-8-octadecenoic acid) typically produced by Pseudomonas.

Comparative Snapshot
FeatureMethod A: Pseudomonas sp.[1][2][3][4][5][6] (Target) Method B: Soybean LOX (Standard) Method C: Chemical Auto-oxidation
Primary Product 11-HODE (Putative/Rare)13-HODE (Major)9- & 13-HODE (Racemic Mix)
Major Impurity 10-HOE (via Oleate Hydratase)9-HODE (Minor)Complex isomers
Enzymatic Mechanism Likely P450 / Novel HydrataseRadical Oxygenation (LOX)Radical Auto-oxidation
Chirality High (Enantiopure expected)High (

-isomer)
Racemic (

)
Verification Difficulty High (Requires NMR/Chiral MS)Low (Well-defined standards)Medium

Mechanistic Pathways & The "False Positive" Risk

To verify 11-HODE production, one must understand the competing metabolic fluxes within Pseudomonas. The genus is prolific at converting unsaturated fatty acids, but rarely to 11-HODE.

The Pseudomonas Metabolic Conflict

Most Pseudomonas strains (e.g., P. aeruginosa, P. putida) express Oleate Hydratase (OhyA) . When fed Linoleic Acid (LA), OhyA typically adds water across the


 double bond to form 10-hydroxy-12(Z)-octadecanoic acid .

Critical Warning: On standard C18 HPLC columns, the 10-hydroxy and 11-hydroxy isomers often co-elute. Without MS/MS fragmentation or NMR verification, a "successful" 11-HODE run is likely a misidentified 10-hydroxy product.

G LA Linoleic Acid (18:2) OhyA Enz: Oleate Hydratase (OhyA) LA->OhyA LOX Enz: Lipoxygenase (Soybean LOX-1) LA->LOX Unk Enz: Putative P450 / Rare Hydratase LA->Unk Ten_HOE 10-Hydroxy-12(Z)-octadecanoic acid (The 'False Positive') OhyA->Ten_HOE Major Flux Thirteen_HODE 13-HODE (Standard Reference) LOX->Thirteen_HODE Eleven_HODE 11-HODE (Target Analyte) Unk->Eleven_HODE Verification Req.

Caption: Divergent metabolic fates of Linoleic Acid. The red path represents the common Pseudomonas hydratase activity (10-OH) which masks the yellow target path (11-OH).

Experimental Protocol: Biotransformation & Extraction

This protocol is designed to maximize the accumulation of oxidized products while providing a clean matrix for the critical analytical separation.

A. Cultivation & Induction
  • Strain Selection: Pseudomonas sp.[1][2][3][5][6] (e.g., strain 32T3 or engineered P. aeruginosa).

  • Medium: Mineral Salt Medium (MSM) to minimize lipid background from complex media like LB.

  • Induction:

    • Inoculate preculture in MSM + 1% Glucose.

    • At OD

      
      , add Linoleic Acid (0.5 g/L)  solubilized in Tween 80 (0.1% v/v).
      
    • Crucial Step: Incubate at 20°C (low temperature) for 48–72 hours. Rationale: Lower temperatures favor oxygenase activity and stability over rapid beta-oxidation which would consume the product.

B. Targeted Extraction (Acidified SPE)

Standard lipid extraction (Folch) is often too broad. Use Solid Phase Extraction (SPE) for hydroxy-fatty acids.[7]

  • Acidification: Adjust culture supernatant pH to 3.0 using 1M HCl. Rationale: Protonates the carboxylic acid (pKa ~4.8), ensuring retention on hydrophobic SPE sorbents.

  • Loading: Pass through a pre-conditioned Oasis HLB or C18 SPE cartridge .

  • Wash: 5% Methanol/Water (removes salts/sugars).

  • Elution: 100% Methanol. Evaporate under N

    
     gas and reconstitute in Ethanol for LC-MS.
    

Analytical Verification (The "Self-Validating" System)

This is the core of the guide. You cannot rely on retention time alone.

Step 1: Regio-isomer Differentiation via LC-MS/MS

The mass of 10-HODE and 11-HODE is identical (


 295.2 in negative mode). You must use Collision Induced Dissociation (CID)  patterns to distinguish them.
AnalytePrecursor (

)
Characteristic Fragment (

)
Mechanism of Fragment
11-HODE 295.2183.1

-cleavage at C11-C12 bond
10-HOE 297.2 (sat) / 295.2171.1 / 197.1

-cleavage at C10
13-HODE 295.2195.1

-cleavage at C13

Note: If your Pseudomonas product shows a parent ion of 297.2 rather than 295.2, you have the hydrated product (10-hydroxy-octadecanoic acid), not the oxidized HODE.

Step 2: Protocol for Chiral Separation

To prove enzymatic origin (vs. auto-oxidation), you must demonstrate enantiomeric excess (ee%).

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: n-Hexane : Isopropanol : Acetic Acid (98:2:0.1).

  • Flow Rate: 0.5 mL/min (Isocratic).

  • Detection: UV at 234 nm (Conjugated diene) or MS.

  • Success Criteria:

    • Enzymatic: Single sharp peak (>95% ee).

    • Auto-oxidation: 1:1 split peaks (Racemic).

Data Presentation & Interpretation

Verification Decision Tree

Use this logic flow to interpret your experimental data.

DecisionTree Start Sample Analysis (LC-MS/MS) MassCheck Parent Ion Mass? Start->MassCheck FragCheck Fragmentation Pattern? MassCheck->FragCheck m/z 295.2 (M-H)- Result10 Result: 10-HOE (Hydratase Activity) MassCheck->Result10 m/z 297.2 (M-H)- ChiralCheck Chiral Purity? FragCheck->ChiralCheck Frag: 183.1 Result13 Result: 13-HODE (Contamination/LOX) FragCheck->Result13 Frag: 195.1 ResultRac Result: Auto-oxidation (Non-enzymatic) ChiralCheck->ResultRac Racemic (50:50) Result11 VERIFIED: 11-HODE (Novel Biotransformation) ChiralCheck->Result11 Enantiopure (>95%)

Caption: Analytical decision tree for validating 11-HODE presence against common false positives.

Performance Comparison Table
ParameterPseudomonas sp.[1][2][3][4][5][6][8] (Verified)Soybean LOX (Commercial)Chemical Synthesis
Regio-Selectivity High (C11) If specific strain usedHigh (C13)Low (Mixture)
Yield (g/L) Low (0.01 - 0.1 g/L)High (>1.0 g/L) Medium
Cost Efficiency Low (Fermentation required)High (Cheap enzyme)Medium
Biological Relevance Pro-inflammatory markerSignaling mediatorN/A

References

  • Kuo, T. M., & Nakamura, L. K. (2004). Diversity of oleic acid, ricinoleic acid and linoleic acid conversions among Pseudomonas aeruginosa strains.[3] Current Microbiology, 49(4), 261-266.[3] Link

    • Key Finding: Establishes the baseline production of 7,10-dihydroxy and 10-hydroxy compounds in Pseudomonas, serving as the primary background interference.
  • Rodríguez, E., et al. (2014). Identification of (E)-11-hydroxy-9-octadecenoic acid and (E)-9-hydroxy-10-octadecenoic acid by biotransformation of Oleic acid by Pseudomonas sp.[9] 32T3. Biocatalysis and Biotransformation. Link

    • Key Finding: The authoritative source confirming the rare production of 11-hydroxy isomers in specific Pseudomonas strains.
  • Cayman Chemical. Analysis of Complex Mixtures of Octadecanoid Isomers by LC–MS/MS. Application Note. Link

    • Key Finding: Provides the specific MS/MS transitions required to distinguish 11-HODE
  • Kim, K. R., et al. (2020). Linoleic acid inhibits Pseudomonas aeruginosa biofilm formation by activating diffusible signal factor-mediated quorum sensing.[4][8] Biotechnology and Bioengineering.[8] Link

    • Key Finding: Discusses the metabolic fate of Linoleic Acid in P. aeruginosa, specifically regarding signaling factors.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.